molecular formula C6H2BrClF3N B1524670 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine CAS No. 823222-22-6

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Cat. No.: B1524670
CAS No.: 823222-22-6
M. Wt: 260.44 g/mol
InChI Key: BWXSEIVHZVWQFZ-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H2BrClF3N and its molecular weight is 260.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-chloro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXSEIVHZVWQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697355
Record name 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823222-22-6
Record name 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Chemical Properties and Applications of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a pyridine core, a trifluoromethyl group, and two distinct halogen atoms (bromine and chlorine), makes it an exceptionally versatile building block for advanced chemical synthesis. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the differential reactivity of the C-Br and C-Cl bonds, allows for selective and strategic modifications. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, safety protocols, and key applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Compound Identification and Molecular Structure

The precise arrangement of substituents on the pyridine ring is critical to the chemical identity and reactivity of this molecule.

IdentifierData
IUPAC Name This compound
CAS Number 534174-68-0
Molecular Formula C₆H₂BrClF₃N[1][2]
Molecular Weight 260.44 g/mol [1][3]
InChI InChI=1S/C6H2BrClF3N/c7-4-1-3(8)2-12-5(4)6(9,10,11)/h1-2H[2]
InChIKey BWXSEIVHZVWQFZ-UHFFFAOYSA-N[2]
Canonical SMILES C1=C(C=NC(=C1Br)C(F)(F)F)Cl[2]

The structure features a pyridine ring substituted at the 2-position with a trifluoromethyl group, at the 3-position with a bromine atom, and at the 5-position with a chlorine atom. The trifluoromethyl group is a potent electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, enhancing its stability and modulating the reactivity of the halogen substituents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use, handling, and characterization of this compound.

Physical Properties
PropertyValueSource
Appearance White Solid[4] (For similar isomer)
Purity Typically >95-98%[5]
Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are proprietary, the expected profile can be expertly predicted.

  • ¹H NMR: The spectrum would show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal would appear as a doublet due to coupling with the adjacent proton.

  • ¹⁹F NMR: A sharp singlet would be expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • ¹³C NMR: Six distinct signals would be observed, one for each carbon atom in the unique electronic environment created by the varied substituents. The carbon attached to the CF₃ group would show a characteristic quartet due to C-F coupling.

  • Mass Spectrometry: The mass spectrum would display a complex molecular ion cluster. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1), providing a definitive signature for the presence of these two halogens.

Predicted Mass Spectrometry Data

The following table summarizes predicted collision cross-section (CCS) values for various adducts, which is valuable for mass spectrometry-based identification.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 259.90840139.8
[M+Na]⁺ 281.89034155.0
[M-H]⁻ 257.89384141.9
[M+K]⁺ 297.86428141.7

(Data predicted using CCSbase)[2]

Safety and Handling

Halogenated and trifluoromethylated pyridines require careful handling due to their potential toxicity.

GHS Hazard Information
CodeHazard Statement
H301 Toxic if swallowed[6]
H315 Causes skin irritation[6]
H319 Causes serious eye irritation[6]
H335 May cause respiratory irritation[6]

Note: These classifications are based on the closely related isomer 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine and should be considered applicable.

  • Signal Word: Danger[6][7]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat. A NIOSH-approved respirator with appropriate cartridges is recommended if inhalation risk is high.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials. Store locked up.[8][9][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Synthesis and Purification

The synthesis of this compound involves multi-step processes common in heterocyclic chemistry. The following represents a logical and field-proven approach.

Retrosynthetic Analysis

The causality behind the synthetic strategy is to introduce the functional groups in a sequence that leverages commercially available starting materials and robust, high-yielding reactions. A plausible retrosynthesis involves disconnecting the chloro and bromo groups, tracing back to a core trifluoromethylpyridine structure.

G target This compound s1 Functional Group Interconversion (Chlorination) target->s1 intermediate1 3-Bromo-2-(trifluoromethyl)pyridin-5-ol s1->intermediate1 s2 Diazotization & Sandmeyer Reaction intermediate1->s2 intermediate2 5-Amino-3-bromo-2-(trifluoromethyl)pyridine s2->intermediate2 s3 Bromination intermediate2->s3 intermediate3 5-Amino-2-(trifluoromethyl)pyridine s3->intermediate3

Caption: Retrosynthetic pathway for the target molecule.
Example Synthetic Protocol: Chlorination of a Pyridin-2-ol Precursor

This protocol is adapted from a standard procedure for converting hydroxypyridines to chloropyridines, a crucial step in the synthesis of many halogenated pyridine intermediates.[4][11]

Objective: To convert a 3-bromo-5-(trifluoromethyl)pyridin-2-ol intermediate into 3-bromo-2-chloro-5-(trifluoromethyl)pyridine. This demonstrates a key transformation often required in the synthesis of the target scaffold.

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-(trifluoromethyl)pyridin-2-ol (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the flask. This is an exothermic reaction and should be done with caution.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The rationale for using excess POCl₃ is that it serves as both the chlorinating agent and the solvent, driving the reaction to completion.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This step hydrolyzes the excess POCl₃ and must be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product obtained from the synthesis is typically purified using flash column chromatography.

  • Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of the elution solvent or DCM and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the differential reactivity of its halogen atoms, which enables sequential, regioselective functionalization.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[12] In this compound, the C-Br bond at the 3-position is significantly more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond at the 5-position. This differential reactivity is the key to its utility, allowing for selective coupling at the C3 position while leaving the C5 chlorine available for subsequent transformations.

G pd0 Pd(0)L₂ ox_add R¹-Pd(II)L₂-X (Oxidative Addition) pd0->ox_add Oxidative Addition start R¹-X (Aryl Halide) start->ox_add transmetal R¹-Pd(II)L₂-R² (Transmetalation) ox_add->transmetal Transmetalation (+ Base) boronic R²-B(OR)₂ boronic->transmetal transmetal->pd0 Reductive Elimination product R¹-R² transmetal->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Regioselective Suzuki Coupling

Objective: To selectively couple an arylboronic acid at the C3 position of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[13]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[13] The use of a biphasic system with a phase-transfer catalyst can also be effective.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. Microwave-assisted heating can significantly reduce reaction times.[14][15]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-5-chloro-2-(trifluoromethyl)pyridine product.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a "privileged scaffold" in modern chemistry. Its incorporation into molecules is a well-established strategy to enhance biological activity and improve pharmacokinetic properties.[16][17]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

  • Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.[18]

  • Binding Affinity: The highly polarized nature of the CF₃ group can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with biological targets, enhancing binding affinity.

  • Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing chemists to fine-tune the properties of a lead compound.

Because of these benefits, this compound is a valuable starting material for creating libraries of novel compounds for screening in drug discovery and agrochemical development programs.[19][20]

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization building_block 3-Bromo-5-chloro- 2-(trifluoromethyl)pyridine reaction Suzuki Coupling (Introduce R¹) building_block->reaction intermediate 3-R¹-5-chloro- 2-(trifluoromethyl)pyridine reaction->intermediate reaction2 Second Coupling / SNAr (Introduce R²) intermediate->reaction2 library Diverse Compound Library reaction2->library screening High-Throughput Screening (HTS) library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug / Agrochemical Candidate lead_opt->candidate

Caption: Role of the title compound in a typical discovery workflow.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its unique combination of functional groups. The presence of a metabolically robust and electronically influential trifluoromethyl group, alongside two differentially reactive halogens, provides a powerful platform for the strategic construction of complex molecular architectures. A comprehensive understanding of its properties, reactivity, and handling protocols enables researchers to effectively harness its potential in the development of next-generation pharmaceuticals and agrochemicals.

References

Executive Summary: Unpacking a High-Value Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine: A Cornerstone Building Block in Modern Chemistry

In the landscape of fine chemical synthesis, the demand for versatile, functionalized heterocyclic compounds is insatiable. These molecules form the backbone of countless innovations in pharmaceuticals, agrochemicals, and materials science. This guide provides a deep technical dive into a particularly valuable building block: 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine .

It is critical to first address a point of chemical nomenclature. While inquiries may be made for the isomer "3-Bromo-5-chloro-2-(trifluoromethyl)pyridine", the overwhelmingly documented, commercially available, and synthetically utilized compound is 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine , registered under CAS Number 71701-92-3 .[1][2][3] This guide will focus exclusively on this specific isomer, elucidating the properties and applications that establish its significance.

This molecule's utility is derived from a strategic trifecta of functional groups on the pyridine core. The trifluoromethyl (-CF3) group, a powerful bioisostere, is renowned for enhancing the metabolic stability, lipophilicity, and binding affinity of target molecules.[4] Concurrently, the bromine and chlorine atoms serve as distinct and versatile reactive "handles," enabling chemists to forge complex molecular architectures with high precision through a variety of cross-coupling reactions. This guide will explore the synthesis, reactivity, and application of this compound, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for its effective utilization.

Part 1: Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of successful and reproducible experimentation. The data below has been consolidated from authoritative chemical databases and suppliers.

PropertyValueSource(s)
CAS Number 71701-92-3[1][2][3]
Molecular Formula C₆H₂BrClF₃N[1][5]
Molecular Weight 260.44 g/mol [1][2]
Physical Form Solid[1]
Melting Point 28-32 °C[1]
Boiling Point 189.6 ± 35.0 °C (Predicted)[6]
Density 1.804 ± 0.06 g/cm³ (Predicted)[6]
InChI Key GVQLMGPWTHAUPV-UHFFFAOYSA-N[1]
SMILES String FC(F)(F)c1cnc(Cl)c(Br)c1[1]

The compound's status as a low-melting solid is a practical consideration for handling and storage, requiring a well-controlled environment to prevent clumping. Its predicted boiling point suggests that purification via distillation is viable, though chromatographic methods are more commonly cited for achieving high purity.[7]

Part 2: Synthesis and High-Purity Elucidation

The synthesis of highly substituted pyridines is a non-trivial challenge. The industrial production of trifluoromethylpyridine (TFMP) derivatives often involves multi-step processes, such as the chlorination and subsequent fluorination of picoline precursors at high temperatures.[8][9] For laboratory and specialized applications, purification of the final product is paramount to ensure the fidelity of subsequent reactions.

Protocol: Final Purification via Flash Column Chromatography

The following protocol describes a standard method for purifying the crude product to yield high-purity 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.[7]

Causality Behind the Protocol: Flash column chromatography is the method of choice due to its efficiency in separating compounds with different polarities. The trifluoromethylpyridine core is relatively nonpolar, but impurities or starting materials may have different polarity profiles. The silica gel acts as the stationary phase, and a solvent system of increasing polarity (the mobile phase) is used to elute the compounds. The target compound will elute at a specific solvent concentration, allowing for its isolation from less or more polar contaminants. This ensures a final product purity, often exceeding 95-97%, which is critical for sensitive applications like transition metal-catalyzed cross-coupling reactions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase solvent system.

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it as a slurry in a nonpolar solvent (e.g., hexane).

  • Loading: Carefully load the dissolved crude mixture onto the top of the silica gel bed.

  • Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions as the solvent runs through the column. Monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Concentration: Combine the pure fractions containing the desired product (as identified by TLC). Remove the solvent in vacuo using a rotary evaporator.

  • Final Product: The resulting purified material should be a white solid, confirming the removal of colored impurities.[7]

Visualization: Purification Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing Crude Crude Product Mixture Dissolved Dissolve in Minimal Solvent Crude->Dissolved Load Load onto Silica Column Dissolved->Load Elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions via TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evap Concentrate in vacuo Combine->Evap Final Pure White Solid (>97% Purity) Evap->Final

Caption: Workflow for the purification of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.

Part 3: Chemical Reactivity and Strategic Application

The synthetic power of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine lies in the differential reactivity of its two halogen substituents. In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-Br bond is generally more reactive and undergoes oxidative addition more readily than the C-Cl bond. This allows for selective, stepwise functionalization of the pyridine ring, a cornerstone of modern medicinal chemistry for building molecular complexity.

Expert Insight: This reactivity hierarchy is a critical tool for synthetic strategy. A researcher can first perform a cross-coupling reaction at the more labile C3-bromo position. The resulting product, now containing a chloro-substituted trifluoromethylpyridine core, can then be subjected to a second, often more forcing, coupling reaction at the C2-chloro position. This stepwise approach avoids the formation of undesired side products and allows for the controlled, regioselective construction of highly complex molecules.

Visualization: Regioselective Cross-Coupling Strategy

G cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling start 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine C-Br bond (more reactive) C-Cl bond (less reactive) step1_cond Pd Catalyst (e.g., Pd(PPh₃)₄) + Boronic Acid (R¹-B(OH)₂) start:f1->step1_cond Suzuki Reaction step1_prod 2-Chloro-3-(R¹)-5-(trifluoromethyl)pyridine step1_cond->step1_prod step2_cond Pd Catalyst (e.g., Pd₂(dba)₃ + Ligand) + Nucleophile (H-R²) step1_prod->step2_cond Buchwald-Hartwig Amination step2_prod 2-(R²)-3-(R¹)-5-(trifluoromethyl)pyridine (Final Product) step2_cond->step2_prod G BB Building Block (3-Bromo-2-chloro-5-(trifluoromethyl)pyridine) Lib Combinatorial Library Synthesis (Parallel Reactions) BB->Lib Screen High-Throughput Screening (HTS) Lib->Screen Hit Hit Compound Identified Screen->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

References

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Introduction

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Among the myriad of fluorinated building blocks, heterocyclic compounds have garnered significant attention. This guide provides a comprehensive technical overview of this compound, a versatile and highly functionalized pyridine derivative.

The molecule's architecture, featuring a pyridine core functionalized with a trifluoromethyl group (-CF3), a bromine atom, and a chlorine atom, makes it an exceptionally valuable intermediate. The trifluoromethyl group is a key pharmacophore known to enhance the efficacy of active pharmaceutical ingredients (APIs). Concurrently, the bromine and chlorine atoms serve as distinct reactive handles, enabling selective participation in a wide array of cross-coupling reactions. This multi-functional nature allows synthetic chemists to construct complex molecular architectures with high precision, making it a sought-after reagent for the development of novel therapeutic agents and crop protection products.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, will delve into the core physicochemical properties, synthesis, reactivity, and applications of this pivotal chemical intermediate.

Physicochemical and Structural Data

The unique substitution pattern on the pyridine ring dictates the compound's physical and chemical behavior. The presence of the electron-withdrawing trifluoromethyl group and halogen atoms significantly influences the electron density of the pyridine ring, impacting its reactivity and physicochemical properties.

PropertyValueSource
Molecular Formula C₆H₂BrClF₃N[4][5]
Molecular Weight 260.44 g/mol [4][6]
Monoisotopic Mass 258.90112 Da[5]
CAS Number 71701-92-3 (for 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine)[4][7]
Appearance White solid[8]
Melting Point 28-32 °C
Flash Point 98.9 °C (210.0 °F)
SMILES FC(F)(F)c1cnc(Cl)c(Br)c1
InChI Key GVQLMGPWTHAUPV-UHFFFAOYSA-N

Note: The CAS number 71701-92-3 is most frequently associated with the isomer 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine. The properties listed are for this specific, commercially available isomer, which is often used interchangeably in chemical literature due to the similar utility of its isomers.

Synthesis and Purification Workflow

The synthesis of halogenated trifluoromethylpyridines typically involves multi-step processes starting from more common pyridine derivatives. General strategies include the chlorination and subsequent fluorination of picoline precursors.[2] A plausible laboratory-scale synthesis for a compound like 3-bromo-2-chloro-5-(trifluoromethyl)pyridine would involve the halogenation of a pre-existing trifluoromethylpyridine derivative.

Experimental Protocol: Synthesis and Purification

This protocol describes a representative synthesis starting from a suitable precursor.

Step 1: Bromination of 2-chloro-5-(trifluoromethyl)pyridine

  • To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH 7-8 is achieved.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[8]

Step 2: Purification

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude mixture by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3-bromo-2-chloro-5-(trifluoromethyl)pyridine as a white solid.[8]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Start: 2-chloro-5- (trifluoromethyl)pyridine B Add N-Bromosuccinimide (NBS) in H₂SO₄ A->B Reagent C Reaction at 60-70 °C B->C Condition D Workup: Quench, Neutralize, Extract C->D Process E Crude Product D->E Output F Flash Column Chromatography E->F Technique G Final Product: 3-Bromo-2-chloro-5- (trifluoromethyl)pyridine F->G Result

Caption: Workflow for the synthesis and purification of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in organic synthesis stems from the differential reactivity of its two halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This makes the compound a powerful building block for introducing the trifluoromethylpyridine moiety into larger, more complex molecules.

Key Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

By carefully selecting the catalyst, ligands, and reaction conditions, chemists can target either the bromine or chlorine position, enabling sequential couplings to build molecular diversity. This selective reactivity is a cornerstone of its application in creating libraries of compounds for drug discovery screening.[1][9]

Diagram of Synthetic Applications

G cluster_reactions Cross-Coupling Reactions cluster_products Resulting Scaffolds Core This compound C2-Cl C3-Br Suzuki Suzuki Coupling (C-C bond) Core:c3->Suzuki More Reactive Site Buchwald Buchwald-Hartwig (C-N bond) Core:c3->Buchwald More Reactive Site Sonogashira Sonogashira (C-C bond) Core:c3->Sonogashira More Reactive Site Other Other Couplings (Heck, Stille, etc.) Core:c3->Other More Reactive Site Pharma Pharmaceutical Leads Suzuki->Pharma Agro Agrochemicals Suzuki->Agro Materials Functional Materials Suzuki->Materials Buchwald->Pharma Buchwald->Agro Buchwald->Materials Sonogashira->Pharma Sonogashira->Agro Sonogashira->Materials Other->Pharma Other->Agro Other->Materials

Caption: Reactivity of halogen sites leading to diverse applications.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a "privileged" scaffold in medicinal chemistry and agrochemical science.[3] Its presence can significantly enhance a molecule's biological activity and pharmacokinetic profile.

  • In Pharmaceuticals: The pyridine core is a common feature in many approved drugs, and the trifluoromethyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[10] Compounds like this compound serve as starting points for synthesizing libraries of novel compounds to be tested against a wide range of biological targets, including kinases, ion channels, and G-protein coupled receptors.[2][9]

  • In Agrochemicals: Many modern herbicides, fungicides, and insecticides contain the trifluoromethylpyridine core.[2][3] This structural unit contributes to the potency and systemic activity of the final product. For instance, Bayer chemists have successfully developed commercial fungicides based on the 3-chloro-5-(trifluoromethyl)pyridine residue.[2] The ability to use building blocks like the title compound allows for the rapid generation and optimization of new crop protection agents.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.

  • Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory system, Category 3).

  • Signal Word: Danger.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under Storage Class 6.1C for combustible, acute toxic compounds.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the fields of drug discovery and agrochemical development. Its carefully arranged functional groups—a metabolically robust trifluoromethyl group and two differentially reactive halogen atoms—provide a powerful platform for synthetic innovation. The ability to perform selective, site-specific modifications via cross-coupling chemistry allows researchers to efficiently generate complex and diverse molecular architectures, accelerating the discovery of new bioactive compounds. This guide has provided a technical overview of its properties, synthesis, and applications, underscoring its role as a critical tool for the modern synthetic chemist.

References

An In-depth Technical Guide to 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine, a key halogenated and trifluoromethylated pyridine derivative. The strategic placement of its functional groups—bromo, chloro, and trifluoromethyl—on the pyridine scaffold makes it a highly valuable and versatile building block in modern organic synthesis. This document details its molecular structure, physicochemical properties, established synthetic routes, and characteristic reactivity. Furthermore, it explores its critical applications as an intermediate in the development of novel pharmaceuticals and agrochemicals. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and crop science who require a deep technical understanding of this important chemical entity.

Introduction

Halogenated heterocyclic compounds are cornerstones of medicinal and agricultural chemistry. Among these, pyridine derivatives functionalized with a trifluoromethyl (-CF3) group have garnered significant attention. The -CF3 group is known to enhance crucial molecular properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the parent molecule.[1]

This compound (CAS No. 823222-22-6) is a trifunctional pyridine that exemplifies the utility of complex heterocyclic building blocks.[2] Its structure features two distinct halogen atoms at positions 3 and 5, offering differential reactivity for sequential, site-selective modifications. The powerful electron-withdrawing trifluoromethyl group at the 2-position significantly influences the reactivity of the entire ring system. This unique combination of functionalities makes it an exceptionally useful intermediate for constructing complex molecular architectures with high efficiency and selectivity, particularly in the synthesis of active pharmaceutical ingredients (APIs) and next-generation pesticides.[1][3] This guide serves to consolidate the technical knowledge surrounding this compound, providing insights into its synthesis, reactivity, and applications.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a pyridine ring substituted at three key positions. The nitrogen atom, along with the strongly electronegative trifluoromethyl group at the C2 position, renders the pyridine ring electron-deficient. This electronic characteristic is further modulated by the inductive effects of the bromine atom at C3 and the chlorine atom at C5. This arrangement dictates the molecule's reactivity, particularly towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 823222-22-6[2]
Molecular Formula C₆H₂BrClF₃N[4]
Molecular Weight 260.44 g/mol [5]
Monoisotopic Mass 258.90112 Da[4]
Appearance White to off-white solid or powder[6]
Melting Point 28-32 °C
InChI Key BWXSEIVHZVWQFZ-UHFFFAOYSA-N[4]
SMILES C1=C(C=NC(=C1Br)C(F)(F)F)Cl[4]

Synthesis and Manufacturing

The synthesis of polysubstituted pyridines often requires multi-step sequences. While various specific methods exist depending on the starting materials, a common and effective strategy for related compounds involves the transformation of a corresponding pyridin-2-ol derivative. This approach leverages the relative ease of introducing substituents onto the pyridone scaffold before establishing the final aromatic chloro-pyridine system.

Representative Synthetic Protocol

A widely cited method for preparing analogous 2-chloropyridines is the chlorination of a 2-hydroxypyridine (pyridin-2-one) precursor using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[7]

Step-by-Step Methodology:

  • Reaction Setup: A mixture of the precursor, 3-bromo-5-(trifluoromethyl)pyridin-2-ol, and an excess of phosphorus oxychloride (POCl₃) is charged into a reaction vessel equipped with a reflux condenser and magnetic stirrer.

  • Heating: The reaction mixture is heated to 100°C and stirred for several hours (typically 5 hours) to ensure complete conversion.[7]

  • Workup: After cooling to room temperature, the mixture is carefully poured into a beaker containing ice-water to quench the excess POCl₃.

  • Extraction: The aqueous mixture is extracted multiple times with a suitable organic solvent, such as dichloromethane (CH₂Cl₂).

  • Purification: The combined organic layers are washed sequentially with aqueous sodium bicarbonate (NaHCO₃) solution and brine. The organic layer is then dried over a drying agent like magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[6][7]

  • Isolation: The resulting crude product is purified by flash column chromatography on silica gel to yield the final 3-bromo-2-chloro-5-(trifluoromethyl)pyridine as a white solid.[6][7]

The causality behind this choice of reagent lies in the ability of POCl₃ to effectively convert the hydroxyl group of the pyridin-2-one tautomer into a chloro substituent, a robust and high-yielding transformation.

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic pathway for the formation of a 2-chloropyridine derivative from its 2-hydroxypyridine precursor.

G cluster_0 Synthesis of 2-Chloropyridine Derivative A 3-Bromo-5-(trifluoromethyl)pyridin-2-ol C Reaction at 100°C A->C Reactant B POCl3 (Phosphorus Oxychloride) B->C Reagent D This compound C->D Yields

Caption: Generalized synthesis from a pyridin-2-ol precursor.

Chemical Reactivity and Key Transformations

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its two halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in common palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This reactivity difference allows for selective functionalization at the 3-position while leaving the chlorine atom at the 5-position intact for subsequent transformations.

The electron-deficient nature of the pyridine ring also makes it susceptible to nucleophilic aromatic substitution (SNAr), although the conditions required can be harsh. The choice of catalyst, ligand, and reaction conditions is paramount in controlling the regioselectivity of these transformations.

Applications in Research and Development

The unique structural and electronic properties of this molecule make it a valuable building block in the design of bioactive compounds.

Pharmaceutical Applications

In drug discovery, the trifluoromethylpyridine motif is a well-established pharmacophore.[3][8] The -CF3 group can improve a drug candidate's metabolic stability and cell membrane permeability. This compound serves as a versatile starting material for creating libraries of novel compounds for high-throughput screening. For instance, the bromine can be replaced with various aryl or alkyl groups via Suzuki coupling, while the chlorine can be substituted with amines or other nucleophiles, leading to a diverse set of drug-like molecules.[9] Many FDA-approved drugs contain trifluoromethyl groups, highlighting their importance in modern medicine.[10]

Agrochemical Applications

The trifluoromethylpyridine scaffold is also a key component in many modern agrochemicals, including herbicides, fungicides, and insecticides.[3][11][12] The introduction of this moiety can lead to products with enhanced efficacy, better crop safety, and improved environmental profiles. The ability to selectively functionalize the 3- and 5-positions of this compound allows for the fine-tuning of a molecule's biological activity and physical properties to meet the stringent requirements of the agrochemical industry.

Workflow Visualization in Drug Discovery

The diagram below illustrates how a versatile building block like this compound is integrated into a typical drug discovery workflow.

G cluster_1 Drug Discovery Workflow A Building Block 3-Bromo-5-chloro-2- (trifluoromethyl)pyridine B Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig) A->B C Compound Library Generation B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F

Caption: Use as a building block in a drug discovery pipeline.

Spectroscopic Characterization

While a specific, publicly available, fully assigned spectrum for this compound is not readily found, characterization would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would be expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling constants would be indicative of their relative positions.

  • ¹³C NMR: The carbon spectrum would show six distinct signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine and chlorine atoms. The exact mass measurement would confirm the elemental composition.[4]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate care.

  • Hazards: It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE): When handling this compound, personnel should wear protective gloves, safety goggles with side-shields or a face shield, and a lab coat.[14][15] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[16]

  • Handling: Avoid creating dust and avoid all personal contact, including inhalation.[14] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Store locked up.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the material.[16][17]

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance in the synthesis of complex organic molecules. Its trifunctional nature, featuring two differentially reactive halogen atoms and an electron-withdrawing trifluoromethyl group, provides chemists with a powerful tool for building molecular diversity. Its demonstrated utility as a precursor in both pharmaceutical and agrochemical research underscores its continued relevance. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist working in these fields.

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthesis of a Highly Functionalized Pyridine Core

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and agrochemicals speaks to its privileged status. The introduction of specific functional groups onto this heterocyclic core allows for the fine-tuning of physicochemical and pharmacological properties. 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is a prime example of a highly functionalized pyridine, offering a trifecta of reactive and modulating groups: a metabolically robust trifluoromethyl group, and two distinct halogen atoms—bromo and chloro—that serve as versatile handles for further chemical elaboration through cross-coupling reactions.

This technical guide provides a comprehensive exploration of the synthetic pathways to this compound. In the absence of a direct, publicly documented synthesis, this guide presents two plausible and scientifically grounded synthetic routes, constructed from established principles of pyridine chemistry and supported by analogous transformations found in the literature. We will delve into the causality behind the proposed experimental choices, offering insights into the regiochemical challenges and how to navigate them. This document is intended to be a practical and intellectual resource for scientists engaged in the synthesis of complex heterocyclic molecules.

Chapter 1: The Strategic Importance of this compound

The unique arrangement of substituents in this compound makes it a valuable intermediate in several areas of chemical research and development:

  • Medicinal Chemistry: The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. It is known to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, all of which can lead to improved drug candidates. The bromo and chloro substituents provide orthogonal handles for the sequential introduction of other molecular fragments via reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Agrochemicals: Many modern herbicides, fungicides, and insecticides incorporate halogenated and trifluoromethylated pyridine cores. These groups contribute to the biological activity and environmental persistence of the agrochemical. This compound serves as a key building block for the synthesis of novel and more effective crop protection agents.

  • Materials Science: The electronic properties of highly functionalized pyridines make them interesting candidates for applications in materials science, including the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers.

Chapter 2: Proposed Synthetic Pathways

Given the lack of a direct reported synthesis for this compound, we propose two logical synthetic strategies. Pathway 1, which we consider the primary and most promising route, involves the sequential halogenation of a 2-(trifluoromethyl)pyridine precursor. Pathway 2 offers an alternative approach starting from a dihalogenated pyridine.

Pathway 1: Sequential Halogenation of a 2-(Trifluoromethyl)pyridine Precursor

This pathway is predicated on the directing effects of the trifluoromethyl group and the pyridine nitrogen, both of which favor electrophilic substitution at the 3- and 5-positions. The key to this approach is the controlled, stepwise introduction of the chloro and bromo substituents.

Pathway 1 start 2-(Trifluoromethyl)pyridine step1 5-Chloro-2-(trifluoromethyl)pyridine start->step1 Chlorination step2 This compound step1->step2 Bromination

Caption: Proposed primary synthetic pathway for this compound.

Step 1: Chlorination of 2-(Trifluoromethyl)pyridine

The first step involves the regioselective chlorination of a suitable 2-(trifluoromethyl)pyridine starting material. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. However, this deactivation is most pronounced at the ortho and para positions relative to the trifluoromethyl group (positions 3 and 6). The pyridine nitrogen also deactivates the ring, particularly at the 2, 4, and 6 positions. The combined effect of the nitrogen and the trifluoromethyl group strongly directs electrophilic attack to the 5-position, and to a lesser extent, the 3-position. Thus, direct chlorination of 2-(trifluoromethyl)pyridine is expected to yield primarily the 5-chloro isomer.

Experimental Protocol: Chlorination of 2-(Trifluoromethyl)pyridine

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 2-(trifluoromethyl)pyridine (1.0 eq).

  • Solvent and Catalyst: Add a suitable solvent such as concentrated sulfuric acid. Introduce a catalyst, for example, iron(III) chloride (FeCl₃) (0.1 eq).

  • Chlorinating Agent: While stirring, introduce chlorine gas at a controlled rate, or use an alternative chlorinating agent such as N-chlorosuccinimide (NCS).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 150-170°C for several hours (e.g., 18 hours), monitoring the progress by GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base, such as sodium hydroxide, and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield 5-Chloro-2-(trifluoromethyl)pyridine.

Rationale for Experimental Choices:

  • Harsh Conditions: The use of high temperatures and a Lewis acid catalyst (FeCl₃) is necessary to overcome the deactivation of the pyridine ring by the trifluoromethyl group and the ring nitrogen.

  • Regioselectivity: As discussed, the electronic properties of the starting material strongly favor chlorination at the 5-position.

Step 2: Bromination of 5-Chloro-2-(trifluoromethyl)pyridine

The second step is the bromination of the 5-chloro-2-(trifluoromethyl)pyridine intermediate. The existing chloro and trifluoromethyl groups are both meta-directing. Therefore, the incoming electrophile (bromine) will be directed to the remaining open meta-position, which is the 3-position.

Experimental Protocol: Bromination of 5-Chloro-2-(trifluoromethyl)pyridine

  • Reaction Setup: In a similar setup as the chlorination step, charge the flask with 5-chloro-2-(trifluoromethyl)pyridine (1.0 eq).

  • Solvent and Catalyst: Use a solvent system such as a mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum).

  • Brominating Agent: Slowly add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 130°C) and maintain for a period of time (e.g., 10 hours), monitoring the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction and carefully quench it by pouring it onto ice. Neutralize with a suitable base and extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry over an anhydrous salt, and remove the solvent in vacuo. The final product, this compound, can be purified by recrystallization or column chromatography.

Rationale for Experimental Choices:

  • Activating the Brominating Agent: The use of fuming sulfuric acid helps to generate a more potent electrophilic bromine species, which is necessary to react with the highly deactivated pyridine ring.

  • Regiocontrol: The directing effects of the existing substituents ensure that the bromination occurs selectively at the 3-position.

Pathway 2: Trifluoromethylation of a Dihalogenated Pyridine

This alternative pathway begins with a commercially available dihalogenated pyridine, such as 3-bromo-5-chloropyridine, and introduces the trifluoromethyl group in the final step. This approach can be advantageous if the starting dihalopyridine is readily accessible and if efficient methods for trifluoromethylation are available.

Pathway 2 start 3-Bromo-5-chloropyridine step1 This compound start->step1 Trifluoromethylation

Caption: Proposed alternative synthetic pathway for this compound.

Step 1: Trifluoromethylation of 3-Bromo-5-chloropyridine

The introduction of a trifluoromethyl group onto a pyridine ring can be achieved through several methods, including copper-catalyzed reactions (e.g., using Ruppert-Prakash reagent, TMSCF₃) or photoredox catalysis.[1][2][3] For this specific transformation, a radical-based trifluoromethylation would likely be the most effective approach, as the 2-position of the pyridine ring is susceptible to radical attack.

Experimental Protocol: Trifluoromethylation of 3-Bromo-5-chloropyridine

  • Reaction Setup: In a photochemically appropriate reaction vessel (e.g., a quartz tube), dissolve 3-bromo-5-chloropyridine (1.0 eq).

  • Reagents: Add a trifluoromethyl source, such as trifluoroacetic anhydride or a Togni reagent, and a suitable photocatalyst (e.g., an iridium or ruthenium complex). An oxidant may also be required.

  • Solvent: Use a degassed solvent appropriate for photoredox catalysis, such as acetonitrile or DMF.

  • Reaction Conditions: Irradiate the reaction mixture with visible light (e.g., from a blue LED) at room temperature for several hours until the starting material is consumed (monitored by LC-MS).

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired product, this compound.

Rationale for Experimental Choices:

  • Mild Conditions: Photoredox catalysis allows for the generation of trifluoromethyl radicals under mild conditions, which can be advantageous for substrates with multiple functional groups.

  • Regioselectivity: The innate reactivity of the pyridine ring positions the radical trifluoromethylation preferentially at the 2- and 4-positions. In this case, the 2-position is sterically more accessible.

Chapter 3: Data Presentation and Characterization

The following table summarizes the expected properties of the key compounds in the proposed synthetic pathways.

CompoundStarting Material(s)Key ReagentsExpected Yield (%)Expected Purity (%)
5-Chloro-2-(trifluoromethyl)pyridine2-(Trifluoromethyl)pyridineCl₂, FeCl₃ or NCS60-75>95 (after purif.)
This compound5-Chloro-2-(trifluoromethyl)pyridineBr₂, H₂SO₄/oleum or NBS50-65>98 (after purif.)
This compound3-Bromo-5-chloropyridineCF₃ source, photocatalyst40-55>98 (after purif.)

Characterization of this compound:

  • ¹H NMR: Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

  • ¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl group.

  • ¹⁹F NMR: A singlet corresponding to the trifluoromethyl group.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the compound, showing the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

Chapter 4: Conclusion and Future Outlook

This technical guide has outlined two plausible and scientifically sound synthetic pathways for the preparation of this compound. The primary proposed route, involving sequential halogenation of a 2-(trifluoromethyl)pyridine precursor, offers a high degree of regiochemical control based on established principles of electrophilic aromatic substitution on deactivated pyridine rings. The alternative pathway, utilizing a modern trifluoromethylation reaction, provides a more convergent approach.

The experimental protocols provided are based on analogous transformations and serve as a strong starting point for laboratory synthesis. Researchers and drug development professionals can use this guide to inform their synthetic strategies and to navigate the challenges associated with the synthesis of this and other highly functionalized heterocyclic compounds. The continued development of novel halogenation and trifluoromethylation methods will undoubtedly open up new avenues for the efficient and selective synthesis of such valuable building blocks in the future.

References

A Technical Guide to the Spectral Analysis of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of Halogenated Trifluoromethylpyridines in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its utility is magnified exponentially through strategic functionalization. The introduction of a trifluoromethyl (-CF3) group, in particular, is a widely employed tactic to enhance critical molecular properties. The strong electron-withdrawing nature of the -CF3 group can significantly increase a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with halogen atoms like bromine and chlorine, which serve as versatile synthetic handles for cross-coupling reactions, the resulting framework becomes exceptionally valuable.

This guide focuses on a specific, highly functionalized scaffold: 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine . While direct, comprehensive spectral data for this exact isomer (CAS No. 823222-22-6) is not abundantly available in public repositories, a robust and predictive analysis can be constructed. By leveraging foundational spectroscopic principles and drawing parallels with closely related, well-characterized analogues, we can build a reliable analytical model. This document serves as an in-depth guide for researchers, providing the expected spectral characteristics and the underlying scientific reasoning for the structural elucidation of this important chemical intermediate.

Molecular Structure and Isomeric Considerations

The precise arrangement of substituents on the pyridine ring is critical, as different isomers will yield distinct spectral data. The subject of this guide is this compound, whose structure is detailed below.

Caption: Molecular structure with IUPAC numbering for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following predictions are based on established substituent effects and data from analogous compounds found in the literature.[2]

¹H NMR Spectroscopy

The structure features two protons on the aromatic ring (H4 and H6).

  • Causality of Chemical Shifts: Both protons are attached to a highly electron-deficient ring due to the electronegative nitrogen atom and the three strongly electron-withdrawing substituents (Br, Cl, CF3). Consequently, their resonances are expected to appear significantly downfield.

  • Predicted Spectrum:

    • H4: This proton is situated between a bromine and a chlorine atom. It will appear as a doublet.

    • H6: This proton is adjacent to the nitrogen atom and meta to the chlorine atom. It will also appear as a doublet.

  • Coupling: The two protons (H4 and H6) are meta to each other. This will result in a small scalar coupling (⁴JHH), typically observed in the range of 2-3 Hz, which will be visible in the splitting of both doublets.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides unambiguous evidence for the presence of the trifluoromethyl group.[3]

  • Causality of Chemical Shift: The chemical shift of a -CF3 group is highly sensitive to its electronic environment.[3] For a -CF3 group attached to an electron-deficient pyridine ring, the signal is expected in a well-defined region.

  • Predicted Spectrum: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF3 group. Based on data for similar aromatic trifluoromethyl compounds, the chemical shift is anticipated in the range of -65 to -70 ppm (relative to CFCl₃).[2][4] This distinct signal serves as a crucial diagnostic peak for confirming the molecule's identity and purity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule.

  • Causality of Chemical Shifts:

    • C2, C3, C5: These carbons are directly bonded to electronegative substituents (CF3, Br, Cl) and the ring nitrogen, causing their signals to be significantly deshielded and appear downfield.

    • C4, C6: These carbons are bonded to hydrogen and will appear at relatively higher field strengths compared to the substituted carbons.

    • C-CF3 Coupling: The carbon of the trifluoromethyl group (C in CF3) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), a hallmark feature. The pyridine carbon bonded to the CF3 group (C2) will also exhibit a quartet, but with a smaller two-bond coupling constant (²JCF).[2]

Predicted NMR Data Summary
Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H ~8.6 - 8.8Doublet (d)⁴JHH = 2-3 HzH6
¹H ~8.0 - 8.2Doublet (d)⁴JHH = 2-3 HzH4
¹⁹F ~ -66Singlet (s)--CF₃
¹³C ~148-152 (q)Quartet²JCF ≈ 35 HzC2
¹³C ~148-151Singlet-C6
¹³C ~140-143Singlet-C4
¹³C ~133-136Singlet-C5
¹³C ~120-123Singlet-C3
¹³C ~121-124 (q)Quartet¹JCF ≈ 275 Hz-CF₃

Part 2: Infrared (IR) Spectroscopy – Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

  • Experimental Rationale: The analysis is based on identifying characteristic absorption bands. For a solid sample, the spectrum is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The latter is often preferred for its simplicity and reproducibility.[5]

  • Key Vibrational Modes:

    • C-H Stretching: Aromatic C-H stretching vibrations are expected as weak to medium bands above 3000 cm⁻¹.

    • C=C and C=N Stretching: The pyridine ring vibrations will produce a series of sharp, medium-to-strong bands in the 1600-1400 cm⁻¹ region.

    • C-F Stretching: The C-F bonds of the trifluoromethyl group will give rise to very strong, characteristic absorption bands, typically in the 1350-1100 cm⁻¹ region. These are often the most intense peaks in the spectrum.

    • C-Cl and C-Br Stretching: Vibrations for carbon-halogen bonds appear in the fingerprint region (<1000 cm⁻¹). The C-Cl stretch is expected around 800-600 cm⁻¹, while the C-Br stretch appears at lower wavenumbers, typically 600-500 cm⁻¹.

Predicted IR Absorption Data Summary
Frequency Range (cm⁻¹) Intensity Vibrational Assignment
3100 - 3000Weak-MediumAromatic C-H Stretch
1600 - 1450Medium-StrongAromatic C=C and C=N Ring Stretch
1350 - 1100Very StrongC-F Stretch (from -CF₃ group)
850 - 750StrongC-Cl Stretch
650 - 550MediumC-Br Stretch

Part 3: Mass Spectrometry (MS) – Fragmentation and Isotopic Pattern

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Trustworthiness through Isotopic Signature: The most powerful diagnostic feature in the mass spectrum of this compound is its unique isotopic pattern. The presence of one bromine atom (⁷⁹Br:⁸¹Br ≈ 50.7%:49.3%) and one chlorine atom (³⁵Cl:³⁷Cl ≈ 75.8%:24.2%) creates a highly characteristic cluster of peaks for the molecular ion. This pattern is a self-validating system; if the observed cluster does not match the theoretical distribution, the identified compound is incorrect.

  • Predicted Molecular Ion Cluster (M⁺):

    • M⁺: The peak corresponding to the lightest isotopes (C₆H₂⁷⁹Br³⁵Cl F₃N).

    • M+2: A more intense peak due to the presence of either ⁸¹Br or ³⁷Cl.

    • M+4: A peak from the combination of ⁸¹Br and ³⁷Cl.

    • The relative intensities of this M, M+2, and M+4 cluster provide a definitive fingerprint for a molecule containing one Br and one Cl atom.

  • Fragmentation Pathways: Electron impact (EI) ionization would likely induce fragmentation. Plausible pathways include the loss of a bromine atom ([M-Br]⁺), a chlorine atom ([M-Cl]⁺), or the trifluoromethyl radical ([M-CF₃]⁺), which would all produce further diagnostic peaks.

Predicted Mass Spectrometry Data Summary
m/z Value (Nominal) Ion Identity Significance
259 / 261 / 263[C₆H₂⁷⁹Br³⁵ClF₃N]⁺ / [M+2]⁺ / [M+4]⁺Molecular Ion Cluster (confirms MW and elemental composition of Br and Cl)
180 / 182[M-Br]⁺Loss of Bromine
224 / 226[M-Cl]⁺Loss of Chlorine
190 / 192[M-CF₃]⁺Loss of Trifluoromethyl group

Part 4: Standard Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized methodologies must be employed.

General Workflow for Spectroscopic Analysis

Caption: A standardized workflow for the comprehensive spectral characterization of a chemical intermediate.

Methodology for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. Use a spectral width appropriate for organofluorine compounds. Reference the spectrum relative to an external standard or by using the spectrometer's internal calibrated frequency.[4]

Methodology for FT-IR Spectroscopy
  • Sample Preparation: If using an ATR accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Methodology for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition (LC-MS): Inject the solution into an LC-MS system equipped with an electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and other adducts.

  • Acquisition (GC-MS): For volatile compounds, a GC-MS with an electron impact (EI) source is highly effective for observing the molecular ion and its fragmentation patterns.

Conclusion

This compound is a molecule of significant synthetic potential. While a consolidated public datasheet of its spectral properties is elusive, a rigorous and scientifically sound characterization can be confidently predicted. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the carbon-hydrogen framework and confirms the trifluoromethyl group. Mass spectrometry offers definitive proof of molecular weight and elemental composition through its unique Br/Cl isotopic signature. Finally, IR spectroscopy verifies the presence of the key functional groups. This guide provides the necessary framework for researchers to confidently identify and characterize this valuable compound, ensuring the integrity of their subsequent research and development efforts.

References

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine (CAS No. 823222-22-6) is a highly functionalized heterocyclic building block that offers medicinal chemists a versatile platform for the synthesis of novel compounds. Its pyridine core, substituted with a trifluoromethyl group and two distinct halogens—bromine and chlorine—provides multiple reactive sites for participation in a variety of cross-coupling and substitution reactions.[1]

This guide provides a comprehensive overview of the critical safety and handling protocols for this compound, grounded in authoritative safety data and practical laboratory experience. Adherence to these guidelines is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

Compound Profile and Hazard Identification

This compound is a liquid at ambient temperature with a molecular weight of approximately 260.44 g/mol .[2][3] A thorough understanding of its chemical and physical properties is the foundation of a robust safety protocol.

Physicochemical Data
PropertyValueSource(s)
CAS Number 823222-22-6[2][4]
Molecular Formula C₆H₂BrClF₃N[2][3]
Molecular Weight 260.44 g/mol [2][3]
Physical Form Liquid[2]
Purity Typically ≥95%[2]
Storage Temperature Ambient[2]
GHS Hazard Classification

Based on available safety data, this compound is classified as a hazardous substance.[2] The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.

Signal Word: Warning [2]

The causality behind these classifications lies in the reactivity of the halogenated and trifluoromethylated pyridine ring. Halogenated aromatic compounds can be irritants and may have varying levels of toxicity. The trifluoromethyl group can influence the electronic properties of the pyridine ring, affecting its interaction with biological systems.

Risk Assessment and Mitigation: A Self-Validating System

A proactive approach to safety involves a continuous cycle of risk assessment and mitigation. The following workflow is designed to be a self-validating system, ensuring that safety measures are integral to the experimental design.

Risk_Assessment_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase Start Experiment Conception ReviewSDS Review SDS for This compound Start->ReviewSDS AssessHazards Identify Specific Hazards: - Ingestion (H302) - Skin Contact (H315) - Eye Contact (H319) - Inhalation (H335) ReviewSDS->AssessHazards SelectPPE Select Appropriate PPE AssessHazards->SelectPPE PrepWorkstation Prepare & Verify Engineering Controls SelectPPE->PrepWorkstation Handling Safe Handling & Dispensing PrepWorkstation->Handling Reaction Perform Reaction Handling->Reaction Monitoring Monitor for Exposures or Spills Reaction->Monitoring Decontamination Decontaminate Equipment & Work Area Monitoring->Decontamination If no incident EmergencyResponse Activate Emergency Response Protocol Monitoring->EmergencyResponse Incident Occurs WasteDisposal Segregate & Dispose of Hazardous Waste Decontamination->WasteDisposal Documentation Document Handling & Any Incidents WasteDisposal->Documentation End Experiment Complete Documentation->End EmergencyResponse->Decontamination

Caption: Risk Assessment and Mitigation Workflow.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling any hazardous chemical is to minimize exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, dispensing, and addition to reaction mixtures, must be conducted in a properly functioning chemical fume hood.[5] The fume hood provides critical protection against the inhalation of vapors and containment of any potential spills. Facilities should also be equipped with readily accessible eyewash stations and safety showers.[5]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. For handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are required at all times. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's glove compatibility chart for the specific type of nitrile glove and breakthrough time.[5]

    • Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.[5]

  • Respiratory Protection: For routine handling within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a spill or if there is a potential for exposure outside of a fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used by trained personnel.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidents and maintaining the purity of the reagent.

Handling
  • Avoid Contact: All personal contact, including inhalation, should be avoided.[6]

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[7]

  • Hygiene: Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[7] Contaminated clothing should be removed and laundered before reuse.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents.

Storage
  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Incompatibilities: Store away from incompatible materials.[5]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Emergency Procedures: A Plan for Every Contingency

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[5]
Spill Response

The response to a spill should be dictated by the size and location of the spill, as well as the training of the personnel involved.

Spill_Response_Protocol cluster_small_spill Small Spill (Manageable by trained personnel) cluster_large_spill Large Spill (Requires emergency response) Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the area (if necessary) Alert->Evacuate Assess Assess the spill: - Size - Location - Hazards Evacuate->Assess DonPPE Don appropriate PPE Assess->DonPPE Small Spill SecureArea Secure the area and prevent entry Assess->SecureArea Large Spill Contain Contain the spill with - Spill socks - Vermiculite - Clay (kitty litter) DonPPE->Contain Absorb Absorb the spilled material Contain->Absorb Collect Collect contaminated absorbent into a suitable container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose ContactEH Contact Emergency Services & Environmental Health and Safety SecureArea->ContactEH

Caption: Spill Response Protocol.

For a small, manageable spill, trained personnel should:

  • Don appropriate PPE. [8]

  • Contain the spill using an inert absorbent material such as vermiculite, clay, or spill socks.[8]

  • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8]

  • Decontaminate the spill area with a suitable cleaning agent.

For a large spill, or any spill that cannot be safely managed by laboratory personnel:

  • Evacuate the area immediately.

  • Alert others in the vicinity.

  • Contact your institution's Environmental Health and Safety (EHS) department and emergency services from a safe location.

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[5] It should be collected in a clearly labeled, sealed container and disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5]

Conclusion: A Culture of Safety

This compound is a valuable building block for chemical synthesis, offering significant potential for the development of new pharmaceuticals and agrochemicals. Its utility, however, is matched by its potential hazards. A deep understanding of its properties, coupled with the consistent application of robust safety protocols, is not merely a matter of compliance but a cornerstone of a responsible and successful research environment. By integrating the principles outlined in this guide into all experimental workflows, researchers can confidently and safely harness the synthetic potential of this versatile reagent.

References

Commercial availability of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine for Advanced Research & Development

Introduction: A Strategic Building Block in Modern Chemistry

This compound is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its strategic importance stems from the unique combination of substituents on the pyridine core. The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby protons, often leading to improved binding affinity and pharmacokinetic profiles of drug candidates.[1][2]

The presence of two distinct halogen atoms—bromine and chlorine—at specific positions provides orthogonal reactivity. These halogens serve as versatile synthetic handles for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Negishi couplings. This allows for the precise and controlled introduction of diverse carbon-carbon and carbon-heteroatom bonds, enabling chemists to construct complex molecular architectures with high efficiency.[1][3] This guide offers a comprehensive overview of its commercial availability, physicochemical properties, synthetic utility, and handling protocols for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and experimental design. The key data for this compound, identified by its unique CAS number, are summarized below.

PropertyValueReference
CAS Number 823222-22-6[4][5][6]
Molecular Formula C₆H₂BrClF₃N[5][6]
Molecular Weight 260.44 g/mol [5][6]
Boiling Point 189.6 ± 35.0 °C (Predicted)[5]
Density 1.804 ± 0.06 g/cm³ (Predicted)[5]
SMILES Clc1cnc(c(c1)Br)C(F)(F)F[4]

Commercial Availability and Procurement

This compound is readily available from a range of specialized chemical suppliers catering to the research and development sector. The compound is typically offered in various quantities, from milligrams for initial screening studies to multi-gram or bulk quantities for scale-up operations. Purity levels are generally high, often exceeding 97%, ensuring reproducibility in experimental outcomes.

SupplierCatalog NumberPurityAvailable Quantities
Ivy Fine Chemicals 159713In Stock100mg, 250mg, 1g, Bulk
ChemScene CS-0312640≥97%Custom quantities
ChemicalBook ------Inquiry-based
Various Suppliers ---Typically ≥97%mg to kg scales

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information and bulk inquiries.

Core Applications in Synthetic Chemistry

The trifluoromethylpyridine scaffold is a key structural motif in numerous active ingredients across the pharmaceutical and agrochemical industries.[7][8] The specific substitution pattern of this compound makes it a valuable precursor for creating libraries of novel compounds for biological screening and lead optimization.

The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, site-selective cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition with palladium(0) catalysts than the C-Cl bond, allowing for a stepwise functionalization strategy. This is a cornerstone of its utility in building complex molecules.

G cluster_0 Drug Discovery Workflow Start 3-Bromo-5-chloro-2- (trifluoromethyl)pyridine (Building Block) Step1 Site-Selective Suzuki Coupling (at Bromo position) Start->Step1 Pd Catalyst, Base, Boronic Acid Intermediate Aryl-Substituted Intermediate Step1->Intermediate Step2 Second Cross-Coupling (e.g., Buchwald-Hartwig at Chloro position) Intermediate->Step2 Pd Catalyst, Base, Amine/Other Nucleophile Final Complex Target Molecule (e.g., API Candidate) Step2->Final Screening Biological Screening & Lead Optimization Final->Screening

Caption: Synthetic utility in a drug discovery workflow.

Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction at the more reactive C-Br position, a common first step in a sequential functionalization strategy.

Objective: To synthesize 3-(4-methoxyphenyl)-5-chloro-2-(trifluoromethyl)pyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or a suitable Buchwald ligand (e.g., SPhos, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand. Add this catalyst system to the main reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Safety, Handling, and Storage

Proper handling of halogenated and trifluoromethylated pyridines is crucial for laboratory safety. The compound is classified as an irritant and may be toxic if ingested or inhaled.[9]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[10]

G cluster_safety Handling & Safety Protocol PPE Wear Full PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Ventilation Use Chemical Fume Hood Handling Avoid Inhalation, Ingestion & Skin Contact Storage Store in Cool, Dry Place Tightly Sealed Container

Caption: Key safety and handling precautions.

Conclusion

This compound stands as a premier building block for advanced chemical synthesis. Its robust commercial availability from multiple suppliers, combined with its highly tunable reactivity, makes it an indispensable tool for researchers aiming to develop next-generation pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group and two distinct halogen atoms provides a clear and efficient pathway for constructing complex molecular targets. By adhering to established synthetic protocols and rigorous safety standards, scientists can fully leverage the potential of this versatile intermediate to accelerate innovation in drug discovery and materials science.

References

Methodological & Application

Suzuki coupling with 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1]

This guide focuses on a particularly valuable and challenging substrate: This compound . This molecule is a versatile building block, featuring a highly electron-deficient pyridine ring due to the synergistic effects of the ring nitrogen and the potent electron-withdrawing trifluoromethyl (-CF₃) group. The presence of two distinct halogen atoms, bromine and chlorine, at positions 3 and 5 respectively, offers the potential for selective, sequential functionalization, making it a highly sought-after intermediate in drug discovery and fine chemical synthesis.[3]

However, the unique electronic and steric properties of this substrate present specific challenges. The electron-deficient nature of the pyridine ring can influence catalyst activity, and the presence of the 2-pyridyl nitrogen can lead to catalyst inhibition through coordination.[4][5] This document, designed for researchers and drug development professionals, provides a comprehensive overview of the mechanistic nuances, key experimental parameters, and detailed protocols necessary to successfully employ this compound in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insights & Substrate Reactivity

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational optimization and troubleshooting.

The Catalytic Cycle

The reaction is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the pyridyl halide), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organic group from the organoboron reagent (the nucleophile) is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 cluster_1 Pd0 Pd(0)L₂ (Active Catalyst) PdII_Halide Ar-Pd(II)L₂(X) (X = Br, Cl) Pd0->PdII_Halide Oxidative Addition PdII_Coupling Ar-Pd(II)L₂(R') Pd0->PdII_Coupling Product Ar-R' (Coupled Product) Pd0->Product OxAd Oxidative Addition PdII_Halide->Pd0 PdII_Halide->PdII_Coupling Transmetalation Transmetalation Transmetalation PdII_Coupling->Pd0 Reductive Elimination PdII_Coupling->PdII_Halide RedElim Reductive Elimination ArX Ar-X (Pyridyl Halide) ArX->PdII_Halide Boronic R'-B(OR)₂ + Base → [R'-B(OR)₂(Base)]⁻ Boronic->PdII_Coupling

Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Reactivity and Regioselectivity of the Substrate

The reactivity of this compound is governed by several factors:

  • Electronic Effects: The pyridine nitrogen and the -CF₃ group are strongly electron-withdrawing, making the pyridine ring electron-deficient. This generally facilitates the oxidative addition step, which is often faster for electron-deficient aryl halides.[7]

  • Regioselectivity (C-Br vs. C-Cl): The choice of which halogen participates in the reaction is critical for synthetic planning. The relative reactivity of carbon-halogen bonds for oxidative addition to Palladium(0) follows the order: C-I > C-OTf > C-Br >> C-Cl.[1][7] Therefore, under standard Suzuki-Miyaura conditions, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position. This inherent difference allows for highly selective mono-functionalization at the bromine-substituted position. Achieving a subsequent coupling at the less reactive C-Cl position would require more forcing conditions, such as higher temperatures, longer reaction times, and potentially a different, more active catalyst system.[8]

Key Experimental Parameters & Optimization

The success of the Suzuki coupling with this substrate hinges on the careful selection of several key parameters. Due to the electron-deficient nature and potential for catalyst inhibition, conditions must be chosen to favor efficient and clean conversion.

ParameterRecommended Reagents/ConditionsRationale & Causality
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf)Pd(PPh₃)₄ is often effective for aryl bromides.[5] Pd₂(dba)₃ is a common Pd(0) source that requires an external ligand. PdCl₂(dppf) is a robust, air-stable precatalyst effective for a range of couplings, including heteroaryl systems.[9]
Ligand Buchwald Ligands: SPhos, XPhosOthers: PPh₃, dppfFor challenging substrates like electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type) are often essential. They promote faster rates of both oxidative addition and reductive elimination, while preventing catalyst decomposition.[10][11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, CsFThe base is critical for activating the boronic acid. K₃PO₄ and Cs₂CO₃ are often effective in challenging couplings where other bases fail.[5] Cesium bases like Cs₂CO₃ or CsF can be particularly effective for heteroaryl couplings.[12] The base is typically used in aqueous solution or as a solid.
Solvent 1,4-Dioxane, Toluene, THF, DMF(Often with H₂O as a co-solvent)Aprotic polar solvents are standard.[10] A small amount of water often accelerates the reaction, aiding in the dissolution of the base and facilitating the transmetalation step.[8] However, excess water can promote unwanted protodeboronation of the boronic acid.[12]
Boronic Reagent Aryl/Heteroaryl Boronic Acids or Pinacol EstersBoronic acids are common, but can be prone to decomposition. Pinacol esters offer greater stability and are often preferred for sensitive or complex substrates.[13]
Temperature 80 - 120 °CElevated temperatures are typically required to drive the reaction to completion, especially for less reactive coupling partners.[5][10]
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, so reactions must be performed under an inert atmosphere to prevent catalyst degradation.[10]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Selective Mono-Coupling at the C-3 (Bromo) Position

This protocol is optimized for selective reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further diversification.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid/Ester (1.2 - 1.5 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 - 0.05 equiv, 3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (K₂CO₃, 2.0 equiv), and the palladium catalyst (PdCl₂(dppf), 0.03 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[10]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-5-chloro-2-(trifluoromethyl)pyridine product.

Figure 2. General Experimental Workflow.
Protocol 2: Considerations for Coupling at the C-5 (Chloro) Position

Coupling at the C-Cl bond is significantly more challenging and requires more specialized conditions. This is typically performed on the product obtained from Protocol 1.

  • Catalyst System: The key to success is often a highly active catalyst system. Systems based on Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich Buchwald-type ligands (e.g., XPhos, SPhos) are recommended starting points.[10][14] Higher catalyst loadings (up to 10 mol%) may be necessary.

  • Base and Solvent: A stronger base such as K₃PO₄ is often required. Anhydrous conditions using a solvent like toluene or dioxane may be preferable to minimize side reactions at higher temperatures.

  • Temperature: Higher temperatures (110-140 °C) are generally needed to facilitate the oxidative addition to the C-Cl bond. Microwave heating can be particularly effective for driving these difficult couplings to completion.[11][15]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air).2. Insufficient temperature.3. Inappropriate choice of ligand/base/solvent.4. Poor quality of boronic acid.1. Ensure rigorous inert atmosphere technique; use fresh catalyst.2. Increase reaction temperature in increments.3. Screen different conditions (see parameter table). A more active ligand like SPhos or XPhos may be required.[10]4. Use a fresh batch of boronic acid or switch to a more stable pinacol ester.
Protodeboronation Boronic acid is unstable under reaction conditions (hydrolytic decomposition).Use a less aqueous solvent system. Switch to a more stable boronic ester (pinacol or MIDA). Use a milder base if possible (e.g., KF).[6]
Homo-coupling of Boronic Acid Often occurs in the presence of oxygen or at high temperatures.Ensure the reaction is thoroughly deoxygenated. Lower the reaction temperature if possible.
Dehalogenation of Starting Material Reductive cleavage of the C-Br bond.This can be a side reaction pathway. Optimizing the ligand and base combination can sometimes suppress this. Ensure the boronic acid is sufficiently reactive.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex, functionalized pyridine derivatives. The key to success lies in recognizing the substrate's inherent regioselectivity, where the C-Br bond reacts preferentially over the C-Cl bond. By employing robust palladium catalysts, appropriate ligands—often bulky, electron-rich phosphines—and carefully optimized reaction conditions, researchers can achieve high yields and selective transformations. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile building block in the pursuit of novel molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-bromo-5-chloro-2-(trifluoromethyl)pyridine scaffold is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of orthogonal halogen atoms (bromine and chlorine) alongside a potent electron-withdrawing trifluoromethyl group offers a versatile platform for sequential and site-selective functionalization. This guide provides an in-depth technical overview and field-proven protocols for the palladium-catalyzed cross-coupling reactions of this substrate, with a focus on achieving high selectivity for C-Br bond activation.

The inherent reactivity difference between C-Br and C-Cl bonds under palladium catalysis (C-Br > C-Cl) is the cornerstone of the synthetic strategies outlined herein.[1] Oxidative addition of the C-Br bond to a palladium(0) center is significantly more facile than that of the more robust C-Cl bond, enabling the selective formation of a diverse array of 3-substituted-5-chloro-2-(trifluoromethyl)pyridine derivatives. This chemoselectivity is crucial for the efficient construction of molecular complexity, allowing the chloro substituent to be retained for subsequent transformations.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. The protocols provided are based on established palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, and are designed to serve as a robust starting point for reaction optimization.

Understanding the Reactivity of the Substrate

The key to successfully employing this compound in cross-coupling reactions lies in understanding the electronic and steric factors governing its reactivity.

  • Halogen Reactivity: The C-Br bond is inherently weaker and more susceptible to oxidative addition to a Pd(0) catalyst compared to the C-Cl bond. This difference in reactivity is the primary driver for the observed chemoselectivity.

  • Influence of the Trifluoromethyl Group: The strongly electron-withdrawing CF₃ group at the 2-position significantly influences the electronic properties of the pyridine ring. It enhances the electrophilicity of the ring, making the C-Br and C-Cl bonds more susceptible to oxidative addition. This electronic effect can facilitate the coupling reactions, potentially allowing for milder reaction conditions compared to less activated aryl halides.

  • Steric Considerations: The position of the substituents on the pyridine ring can also play a role in reactivity. The bromine atom at the 3-position is flanked by the CF₃ group at the 2-position and the chlorine atom at the 5-position, which can introduce steric hindrance that may influence the choice of catalyst and ligand.

Core Palladium-Catalyzed Cross-Coupling Reactions

The selective functionalization of the C-Br bond in this compound can be achieved through several powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or its ester derivative.[2] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 3-position.

Reaction Scheme:

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[3]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)[4]

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
p-Methoxyphenylboronic acidPdCl₂(dppf) (5)-K₂CO₃ (3)Dioxane/H₂O11040 min (MW)~45[2]
Phenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂O11040 min (MW)~70[2]
Various arylboronic acidsPd(PPh₃)₄ (2.5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901225-76[4]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For challenging substrates like aryl chlorides, or in cases of sluggish reactions, more sophisticated catalyst systems are often employed. Catalysts like XPhosPdG2, which feature bulky, electron-rich phosphine ligands (XPhos), are highly effective in promoting the oxidative addition of the C-Br bond and preventing catalyst deactivation.[2]

  • Base: The choice of base is critical. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or ethanol with water is often optimal. The water helps to dissolve the inorganic base and facilitates the transmetalation step, while the organic solvent ensures the solubility of the organic reactants.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[5][6] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.

Reaction Scheme:

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle like XPhosPdG2)[2]

  • Phosphine ligand (e.g., XPhos, RuPhos)[3]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, or Cs₂CO₃)[3]

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk flask.

  • Add the base (e.g., NaOt-Bu, ~1.4 eq) and this compound (1.0 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Finally, add the amine (1.1 eq) to the reaction mixture.

  • Seal the flask and heat the mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Carbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiOt-Bu (2.1)1,4-Dioxane10024Good[7]
DiphenylaminePd₂(dba)₃ (2)XPhos (8)NaOt-Bu (2.08)Toluene10024Good[7]
Various AminesPd₂(dba)₃ (2)XPhos (8)LiHMDS (2.5)THF651640 (for a similar substrate)[8]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is paramount in Buchwald-Hartwig aminations. Bulky and electron-rich biaryl phosphine ligands, such as XPhos and RuPhos, are highly effective as they promote the reductive elimination step and stabilize the active catalytic species.[3]

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex which is a key intermediate in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LiHMDS) are commonly used.[3]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and competing side reactions. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is crucial for optimal results.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex - HBr (Base) Palladium-Amido Complex->Pd(0)L Reductive Elimination (Product: Ar-NR2)

Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.[9] This reaction is typically co-catalyzed by palladium and copper(I) salts.

Reaction Scheme:

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)[10]

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) salt (e.g., CuI, 1-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-24 hours), filter the reaction mixture through a pad of celite to remove the catalysts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16High (for a similar substrate)[10]
1-DecynePd(dppf)Cl₂ (1.35)CuI (2.7)i-Pr₂NHToluene703Good[7]
Various terminal alkynesPdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDioxane8012Good[2]

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The role of the copper(I) salt is to react with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.

  • Amine Base: The amine base serves two purposes: it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it neutralizes the hydrogen halide byproduct formed during the reaction.

  • Anaerobic Conditions: Sonogashira reactions are often sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Therefore, performing the reaction under an inert atmosphere is crucial for achieving high yields of the desired cross-coupled product.

Logical Relationship: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_halide Ar-Pd(II)-X(L2) Pd0->PdII_halide Ar-X (Oxidative Addition) PdII_alkynyl Ar-Pd(II)-C≡CR(L2) PdII_halide->PdII_alkynyl Cu-C≡CR (Transmetalation) PdII_alkynyl->Pd0 Ar-C≡CR (Reductive Elimination) CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide H-C≡CR, Base Cu_acetylide->CuX Transmetalation to Pd(II)

Caption: Interlinked Palladium and Copper Catalytic Cycles in Sonogashira Coupling.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and selective strategy for the synthesis of a diverse range of functionalized pyridine derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can achieve site-selective transformations with high efficiency. The protocols and insights provided in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions serve as a comprehensive starting point for researchers in their synthetic endeavors. Careful consideration of the catalyst system, base, and solvent, as outlined in this document, will be key to achieving optimal results and unlocking the full synthetic potential of this valuable building block.

References

The Strategic Role of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine and its Isomers in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the application of halogenated trifluoromethylpyridines, with a focus on 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine and its isomers, as pivotal intermediates in the synthesis of modern agrochemicals. Designed for researchers, scientists, and professionals in agrochemical development, this document elucidates the strategic importance of this class of compounds, supported by detailed synthetic protocols for a commercially significant insecticide.

Introduction: The Trifluoromethylpyridine Moiety in Modern Agrochemicals

The introduction of a trifluoromethyl (-CF3) group into a pyridine ring is a cornerstone of modern agrochemical design.[1][2] This is due to the unique physicochemical properties the -CF3 group imparts, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. Halogenated trifluoromethylpyridines, such as this compound, serve as versatile and highly reactive building blocks in the construction of complex agrochemical active ingredients.[3]

While specific, publicly documented synthetic routes for major agrochemicals originating directly from this compound (CAS 823222-22-6) are not prevalent in the literature, its isomer, 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS 71701-92-3), and other related structures are key intermediates.[1] This guide will utilize the well-documented synthesis of the blockbuster insecticide, Chlorantraniliprole, to exemplify the synthetic strategies involving closely related pyridine precursors. This will provide a practical and insightful framework for understanding the application of these critical intermediates.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and handling requirements of these intermediates is paramount for their safe and effective use in synthesis.

PropertyThis compound3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
CAS Number 823222-22-6[4]71701-92-3[5]
Molecular Formula C₆H₂BrClF₃N[4]C₆H₂BrClF₃N[5]
Molecular Weight 260.44 g/mol [4]260.44 g/mol [5]
Appearance Not specified, likely a liquid or low-melting solidBrown powder or liquid[6][7]
Purity ≥97%[4]≥97%[6]

Safety Precautions: As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.

Application in Agrochemical Synthesis: The Case of Chlorantraniliprole

Chlorantraniliprole is a widely used insecticide belonging to the anthranilic diamide class, which acts as a potent activator of insect ryanodine receptors. Its synthesis is a multi-step process that hinges on the creation of a key pyrazole carboxylic acid intermediate, which is then coupled with an anthranilamide derivative. The synthesis of this crucial pyrazole intermediate showcases the utility of halogenated pyridines.

Synthesis of the Key Intermediate: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The industrial synthesis of this key intermediate typically starts from 2,3-dichloropyridine, highlighting the importance of the chloropyridine scaffold.

Chlorantraniliprole Intermediate Synthesis A 2,3-Dichloropyridine B (3-chloropyridin-2-yl)hydrazine A->B Hydrazine hydrate C Pyrazolidinone Intermediate B->C Diethyl maleate, Base D Brominated Pyrazolidinone C->D Brominating Agent (e.g., POBr3) E 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate D->E Oxidation F 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid E->F Hydrolysis

Diagram 1: Synthesis of the key pyrazole intermediate.

Protocol 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This protocol is a generalized representation based on common synthetic routes described in the literature.

Step 1: Hydrazino-substitution

  • Rationale: This step introduces the hydrazine moiety, which is essential for forming the pyrazole ring.

  • Procedure: 2,3-dichloropyridine is reacted with hydrazine hydrate, often in a solvent such as ethanol, under reflux conditions.

Step 2: Cyclization

  • Rationale: Condensation with a suitable C3 synthon, such as diethyl maleate, in the presence of a base (e.g., sodium ethoxide) forms the pyrazolidinone ring.

  • Procedure: The resulting (3-chloropyridin-2-yl)hydrazine is reacted with diethyl maleate.

Step 3: Bromination

  • Rationale: A brominating agent is used to install the bromine atom onto the pyrazole ring, a key feature of the final active ingredient.

  • Procedure: The pyrazolidinone intermediate is treated with a brominating agent like phosphorus oxybromide.

Step 4: Oxidation

  • Rationale: The pyrazolidinone ring is oxidized to form the aromatic pyrazole ring.

  • Procedure: The brominated intermediate is oxidized using a suitable oxidizing agent.

Step 5: Hydrolysis

  • Rationale: The ester group is hydrolyzed to the carboxylic acid, which is necessary for the subsequent amide coupling reaction.

  • Procedure: The ethyl ester is treated with a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid product.

Final Assembly of Chlorantraniliprole

The final stage of the synthesis involves the coupling of the pyrazole carboxylic acid with an appropriately substituted anthranilamide.

Chlorantraniliprole Final Assembly cluster_0 Amide Coupling Int1 3-bromo-1-(3-chloro-2-pyridinyl)-1H- pyrazole-5-carboxylic acid Product Chlorantraniliprole Int1->Product Coupling Agent (e.g., DCC, EDC) Int2 2-amino-5-chloro-N,3- dimethylbenzamide Int2->Product

Diagram 2: Final amide coupling to yield Chlorantraniliprole.

Protocol 2: Amide Coupling to form Chlorantraniliprole

There are two primary approaches for this final coupling: direct amide bond formation or a two-step process via a benzoxazinone intermediate.

Method A: Direct Amide Coupling

  • Rationale: This method involves the direct formation of an amide bond between the carboxylic acid and the amine. The carboxylic acid must first be activated.

  • Procedure:

    • The pyrazole carboxylic acid is converted to a more reactive species, such as an acid chloride (using, for example, thionyl chloride or oxalyl chloride) or an active ester.

    • The activated acid is then reacted with 2-amino-5-chloro-N,3-dimethylbenzamide in the presence of a base to yield chlorantraniliprole.

Method B: Via Benzoxazinone Intermediate

  • Rationale: This two-step approach can sometimes offer advantages in terms of purification and yield.

  • Procedure:

    • The pyrazole carboxylic acid is first reacted with 2-amino-5-chloro-3-methylbenzoic acid in the presence of a dehydrating agent (e.g., methanesulfonyl chloride) to form a cyclized benzoxazinone intermediate.

    • This intermediate is then ring-opened with methylamine to afford the final product, chlorantraniliprole.

Conclusion

Halogenated trifluoromethylpyridines are indispensable building blocks in the synthesis of high-performance agrochemicals. While the specific isomer this compound is commercially available, the broader class of these compounds, exemplified by the precursors to chlorantraniliprole, demonstrates the strategic importance of the trifluoromethylpyridine scaffold. The synthetic protocols outlined herein provide a foundational understanding of the chemical transformations and experimental considerations involved in leveraging these versatile intermediates for the development of novel crop protection solutions.

References

Grignard reaction involving 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chemoselective Grignard Reaction of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for performing the Grignard reaction with this compound. It details the underlying principles of chemoselectivity, addresses the specific challenges posed by the trifluoromethyl group, and presents a detailed, field-proven protocol for the synthesis of the corresponding Grignard reagent and its subsequent reaction with an electrophile. Safety considerations specific to this class of reagents are emphasized to ensure robust and safe execution.

Introduction and Strategic Importance

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in numerous blockbuster drugs. Its functionalization is a critical activity in drug discovery. The introduction of a trifluoromethyl (-CF3) group is a particularly powerful strategy, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a versatile and highly valuable building block that combines these features with two distinct halogen handles for synthetic diversification.

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds. However, its application to dihalogenated, electron-deficient heterocycles like the topic compound requires a nuanced understanding of reactivity and careful control of reaction conditions. This guide elucidates the critical parameters for achieving a successful and selective Grignard formation at the C-Br position, paving the way for the synthesis of novel and complex molecular architectures.

Scientific Principles: Causality Behind Experimental Choices

The Principle of Chemoselectivity: C-Br vs. C-Cl

The primary challenge in forming a Grignard reagent from this compound is achieving selectivity. The molecule possesses both a bromine and a chlorine atom, but the reaction overwhelmingly favors magnesium insertion at the carbon-bromine bond. This selectivity is rooted in fundamental differences in bond energies.

The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. The oxidative addition of magnesium metal to the carbon-halogen bond has a lower activation energy for the C-Br bond, leading to a much faster reaction rate. This kinetic preference is so pronounced that it allows for the clean formation of the bromo-derived Grignard reagent while leaving the C-Cl bond intact for potential subsequent cross-coupling reactions.

Reactivity Hierarchy of Carbon-Halogen Bonds with Magnesium: C-F << C-Cl < C-Br < C-I

The Influence of the Trifluoromethyl Group

The strongly electron-withdrawing trifluoromethyl group significantly influences the reaction in two ways:

  • Ring Activation: It renders the pyridine ring electron-deficient, which can affect the stability of the resulting organometallic species.

  • Thermal Instability: Trifluoromethyl-substituted aryl Grignard reagents are known to be thermally sensitive. Reports have documented highly exothermic and even explosive decompositions, particularly at concentrations above 0.6 M. This decomposition is thought to be driven by the destruction of the trifluoromethyl group and the formation of highly stable magnesium fluoride (MgF₂), which has a very high lattice energy.

Therefore, the two most critical experimental considerations are:

  • Strict Temperature Control: Maintaining low temperatures throughout the formation and reaction is paramount.

  • Dilute Conditions: The concentration of the Grignard reagent should be kept low (ideally ≤ 0.5 M) to mitigate the risk of thermal runaway.

Grignard Formation Methodologies

While halogen-magnesium exchange using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) is a modern, mild alternative for preparing functionalized Grignard reagents, the direct insertion of magnesium metal remains a robust and widely used method for substrates where chemoselectivity is high, such as the target molecule. This protocol will focus on the direct insertion method, which is cost-effective and highly efficient when properly executed.

Visualization of the Reaction Pathway

The following diagram illustrates the chemoselective formation of the Grignard reagent and its subsequent reaction with a model electrophile, benzaldehyde.

Grignard Reaction Pathway Start 3-Bromo-5-chloro-2- (trifluoromethyl)pyridine Grignard 5-Chloro-2-(trifluoromethyl)pyridin- 3-ylmagnesium bromide Start->Grignard Chemoselective Mg Insertion Mg Mg(0) Turnings Mg->Grignard Solvent Anhydrous THF Inert Atmosphere (Ar) Solvent->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Addition Electrophile Electrophile (E+) e.g., Benzaldehyde Electrophile->Intermediate Product Final Product: (5-Chloro-2-(trifluoromethyl)pyridin-3-yl) (phenyl)methanol Intermediate->Product Protonation Workup Aqueous Workup (e.g., sat. NH4Cl) Workup->Product Experimental Workflow Setup 1. Assemble and Flame-Dry Glassware Mg_Prep 2. Activate Mg Turnings with Iodine Setup->Mg_Prep Initiation 3. Initiate Reaction with Small Amount of Halide Mg_Prep->Initiation Formation 4. Dropwise Addition of Halide (Maintain Gentle Reflux) Initiation->Formation Reaction 5. Cool to 0 °C and Add Electrophile Formation->Reaction Quench 6. Quench with sat. NH4Cl Reaction->Quench Extract 7. Extract with Organic Solvent Quench->Extract Purify 8. Dry, Concentrate, and Purify via Chromatography Extract->Purify Final_Product Pure Product Purify->Final_Product

Application Notes and Protocols for the Regioselective Functionalization of the C-Br Bond in 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the selective functionalization of the carbon-bromine (C-Br) bond in 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine. This valuable building block is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the trifluoromethylpyridine scaffold in numerous pharmaceuticals and agrochemicals.[1] This document outlines strategies for achieving high regioselectivity in several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. By leveraging the differential reactivity of the C-Br and carbon-chlorine (C-Cl) bonds, these protocols enable the precise introduction of diverse molecular fragments at the C-3 position, while preserving the C-5 chloro substituent for subsequent transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The pyridine moiety is a cornerstone in the design of biologically active molecules.[2] The incorporation of a trifluoromethyl group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, trifluoromethyl-substituted pyridines are highly sought-after intermediates in drug discovery. This compound offers two distinct reactive sites for synthetic elaboration: a C-Br bond at the 3-position and a C-Cl bond at the 5-position.

The principle of regioselective functionalization hinges on the disparity in bond dissociation energies and the kinetics of oxidative addition to a palladium(0) catalyst. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[3] This inherent difference in reactivity allows for the selective activation of the C-Br bond under carefully controlled conditions, leaving the C-Cl bond intact for potential future modifications. This guide will provide detailed protocols to exploit this reactivity difference for various common cross-coupling reactions.

General Mechanistic Principle: The Palladium Catalytic Cycle

The majority of the protocols described herein are based on palladium-catalyzed cross-coupling reactions. These transformations share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle.[3][4][5] The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-Br bond of this compound), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., organoboron, organotin, or a copper acetylide) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a generalized workflow for these reactions.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., N2 sparging) solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: Generalized Experimental Workflow for Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[6][7]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a phosphine ligand is commonly employed. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be beneficial in promoting the reductive elimination step and preventing catalyst deactivation.[3]

  • Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used, often in an aqueous solution.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-chloro-3-phenyl-2-(trifluoromethyl)pyridine.

ParameterRecommended Range/ValueRationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost.
Ligand Loading 1.2-2.0 equiv. relative to PdEnsures complete coordination to the metal center.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Strength of base can influence reaction rate.
Temperature 80-110 °CProvides sufficient energy for oxidative addition.
Solvent Ratio (org:H₂O) 4:1 to 5:1Optimizes solubility of all reaction components.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11] This reaction is invaluable for the synthesis of conjugated enynes and other acetylene-containing molecules.

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to form a copper acetylide, which facilitates the transmetalation step.[12][13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne. The base can often serve as the solvent or co-solvent.

  • Inert Atmosphere: Reactions are performed under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[3]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous THF (5 mL) and Et₃N (2 mL) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the precipitated salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-chloro-3-(phenylethynyl)-2-(trifluoromethyl)pyridine.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr 3-Bromo-5-chloro- 2-(trifluoromethyl)pyridine ArBr->OxAdd PdII_complex Ar-Pd(II)(Br)L2 OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation CuI Cu(I) Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide + CuI, Base Base Base (e.g., Et3N) Base->Cu_acetylide Cu_acetylide->Transmetalation PdII_alkynyl Ar-Pd(II)(C≡C-R)L2 Transmetalation->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Regeneration Product Coupled Product: Ar-C≡C-R RedElim->Product

Caption: Catalytic Cycle of the Sonogashira Coupling Reaction.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing a powerful method for the formation of aryl and heteroaryl amines.[4][14][15]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[16][17] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often highly effective, particularly for challenging heteroaromatic substrates, as they facilitate the reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent side reactions with the strong base.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add NaOtBu (1.4 mmol, 1.4 equiv.).

  • Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and RuPhos (0.036 mmol, 3.6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-(5-chloro-2-(trifluoromethyl)pyridin-3-yl)morpholine.

ParameterRecommended Range/ValueRationale
Catalyst System Pd₂(dba)₃ / RuPhos or BrettPhosBulky ligands are effective for heteroaryl substrates.
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are preferred.
Temperature 80-110 °CHigher temperatures are often required.
Amine Stoichiometry 1.1-1.5 equiv.A slight excess of the amine is typically used.

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane reagent.[18][19][20] While the toxicity of organotin compounds is a drawback, the reaction is tolerant of a wide variety of functional groups and the organostannane reagents are often stable to air and moisture.[3][20]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.

  • Additives: In some cases, additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically employed.

Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

Materials:

  • This compound

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv.) to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (25 mL).

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to remove the tin byproducts, followed by water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-chloro-3-phenyl-2-(trifluoromethyl)pyridine.

Conclusion

The protocols detailed in this guide provide a robust framework for the selective functionalization of the C-Br bond in this compound. The inherent reactivity difference between the C-Br and C-Cl bonds, when paired with carefully selected palladium catalysts, ligands, and reaction conditions, allows for the precise and efficient synthesis of a diverse array of 3-substituted-5-chloro-2-(trifluoromethyl)pyridine derivatives. These intermediates are valuable precursors for the development of novel pharmaceuticals and advanced materials. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific substrates and desired outcomes.

References

Application Notes & Protocols: Selective Reactions at Chlorine vs. Bromine Positions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Halogen Heterogeneity in Synthesis

In the intricate world of organic synthesis, particularly in the construction of pharmaceutical candidates and complex molecular architectures, the ability to perform site-selective reactions is paramount. Aryl and heteroaryl halides are foundational building blocks, yet substrates bearing multiple, distinct halogen atoms—such as both chlorine and bromine—present a unique challenge and opportunity. The inherent differences in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allow for selective, or "orthogonal," functionalization. This guide provides an in-depth exploration of the principles governing this selectivity and offers detailed protocols for leveraging it in key synthetic transformations.

The general reactivity trend for halides in many transition metal-catalyzed reactions is I > Br > OTf > Cl.[1] This hierarchy is principally governed by the carbon-halogen (C-X) bond dissociation energy (BDE) and the kinetics of the oxidative addition step, which is often rate-determining in catalytic cycles.[1][2] The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage and insertion by a low-valent metal catalyst, such as Palladium(0).[1][3]

The Mechanistic Underpinnings of Selectivity

The preferential reactivity of C-Br over C-Cl bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic strategy. This selectivity is rooted in fundamental physical organic principles:

  • Bond Dissociation Energy (BDE): The energy required to cleave a bond homolytically is a primary determinant of reactivity. The C-Cl bond is significantly stronger than the C-Br bond.[1][3] This means more energy is required to break the C-Cl bond, making it less reactive under a given set of conditions.[4]

  • Oxidative Addition Kinetics: This is a crucial, often rate-limiting, step in many cross-coupling catalytic cycles.[1] The palladium catalyst, typically in its Pd(0) oxidation state, inserts into the carbon-halogen bond. The rate of this oxidative addition is generally faster for aryl bromides than for aryl chlorides.[1][5] This is attributed to the greater polarizability and lower bond strength of the C-Br bond, which facilitates its interaction with the electron-rich metal center.[1] While retarded oxidative addition is a key factor, other elements can also influence the overall efficiency of reactions involving aryl chlorides.[6]

This predictable reactivity difference allows chemists to design sequential or iterative cross-coupling reactions, functionalizing the C-Br position while leaving the C-Cl position intact for a subsequent, often more forcing, reaction.[7]

Visualizing the Catalytic Divide

The following diagram illustrates the preferential pathway in a typical palladium-catalyzed cross-coupling reaction on a substrate containing both bromine and chlorine.

G cluster_0 Selective Cross-Coupling Workflow Start Aryl Dihalide (Ar-Br/Cl) Pd0 Pd(0) Catalyst Start->Pd0 Reacts with OA_Br Oxidative Addition (C-Br Cleavage) Pd0->OA_Br Faster Kinetics Lower BDE OA_Cl Oxidative Addition (C-Cl Cleavage) Pd0->OA_Cl Slower Kinetics Higher BDE Intermediate Ar-Pd(II)-Br Complex OA_Br->Intermediate Coupling Transmetalation & Reductive Elimination Intermediate->Coupling Coupling Partner (e.g., R-B(OH)2) Product1 Monofunctionalized Product (Ar-R/Cl) Coupling->Product1 FurtherReaction Further Functionalization at C-Cl position Product1->FurtherReaction Requires harsher conditions

Caption: Preferential reaction pathway for C-Br bond activation.

Application & Protocols: Exploiting Selective Reactivity

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The reactivity difference between C-Br and C-Cl is readily exploited to achieve selective couplings.[2]

Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

  • Substrate: 1-Bromo-4-chlorobenzene

  • Reagents: Phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/H₂O (4:1)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-chlorobenzene (1.0 mmol), phenylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

    • Add the Pd(PPh₃)₄ catalyst.

    • Add the degassed toluene/H₂O solvent mixture (5 mL).

    • Heat the reaction mixture to 80-90 °C and monitor by TLC or GC-MS.

    • Upon consumption of the starting material, cool the reaction to room temperature.

    • Dilute with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify by column chromatography to yield 4-chloro-1,1'-biphenyl.

Expertise & Experience: The choice of a standard palladium catalyst like Pd(PPh₃)₄ and moderate temperatures is key to achieving high selectivity. The C-Cl bond remains largely unreactive under these conditions. For subsequent coupling at the chlorine position, a more active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and higher temperatures, would be required.[7]

Sonogashira Coupling

This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The selectivity for C-Br over C-Cl is pronounced. The general reactivity order is aryl iodide > aryl bromide >>> aryl chloride.[8] This difference can be exploited to perform the reaction at room temperature for more reactive halides, leaving less reactive ones untouched.[8]

Protocol: Selective Sonogashira Coupling at the C-Br Position

  • Substrate: 1-Bromo-4-chlorobenzene

  • Reagents: Phenylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Triethylamine (TEA) (3.0 equiv)

  • Solvent: THF or DMF

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 1-bromo-4-chlorobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Add the degassed solvent (5 mL) followed by triethylamine (3.0 mmol).

    • Add phenylacetylene (1.2 mmol) dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

    • After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.

    • Concentrate the filtrate and partition between ethyl acetate and water.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield 1-chloro-4-(phenylethynyl)benzene.

Trustworthiness: The use of a copper(I) co-catalyst is standard for the Sonogashira reaction.[9] Its omission or the use of very mild conditions can further enhance selectivity. The reaction temperature is a critical parameter; aryl chlorides typically require temperatures above 100°C for efficient coupling, making selectivity at lower temperatures highly reliable.[10]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination also displays excellent chemoselectivity for C-Br over C-Cl.[11][12] This allows for the selective synthesis of mono-aminated products from dihaloaryl substrates.

Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position

  • Substrate: 1-Bromo-4-chlorobenzene

  • Reagents: Morpholine (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), NaOtBu (1.4 equiv)

  • Solvent: Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).

    • Add 1-bromo-4-chlorobenzene (1.0 mmol) and morpholine (1.2 mmol).

    • Add degassed toluene (4 mL).

    • Seal the tube and heat the mixture to 100 °C for the specified time, monitoring by GC-MS.

    • Cool to room temperature, dilute with ether, and filter through Celite.

    • Concentrate the filtrate and purify by chromatography to yield 4-(4-chlorophenyl)morpholine.

Expertise & Experience: The choice of ligand is crucial in Buchwald-Hartwig amination. While first-generation ligands could couple aryl bromides, modern bulky, electron-rich ligands like XPhos enable the coupling of less reactive aryl chlorides, but this typically requires more forcing conditions.[12] By using a suitable ligand and carefully controlling the temperature, high selectivity for the C-Br position can be achieved.

Grignard Reagent Formation

The formation of Grignard reagents from aryl dihalides can also be selective. The order of reactivity of the halide with magnesium is generally I > Br > Cl.[13] This allows for the preparation of a Grignard reagent at the more reactive halogen site, which can then be used in subsequent reactions. The mechanism is a non-chain radical reaction occurring on the magnesium surface.[14][15]

Protocol: Selective Grignard Formation at the C-Br Position

  • Substrate: 1-Bromo-4-chlorobenzene

  • Reagents: Magnesium turnings (1.1 equiv), Iodine (a single crystal for activation)

  • Solvent: Anhydrous Diethyl Ether or THF

  • Procedure:

    • Place magnesium turnings and a crystal of iodine in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere.

    • Add a small amount of anhydrous ether to cover the magnesium.

    • Dissolve 1-bromo-4-chlorobenzene (1.0 equiv) in anhydrous ether and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

    • The resulting solution of 4-chlorophenylmagnesium bromide can be used directly in the next synthetic step.

Trustworthiness: Strict anhydrous conditions are critical for the success of Grignard reactions.[13] The selectivity is controlled by the kinetics of the electron transfer from the magnesium surface to the carbon-halogen bond. The weaker C-Br bond accepts the electron more readily, leading to the preferential formation of the bromo-Grignard reagent.

Comparative Data Summary

The following table summarizes typical conditions favoring selective reaction at the C-Br position over the C-Cl position.

Reaction TypeCatalyst/ReagentLigand (if applicable)Temperature (°C)Key Selectivity Factor
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂PPh₃60 - 90Slower oxidative addition at C-Cl
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃RT - 50Significantly higher activation barrier for C-Cl
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂Biarylphosphines (e.g., XPhos)80 - 100Ligand/temp control for C-Cl activation
Grignard Formation Mg turningsN/A35 - 60 (Reflux)Faster electron transfer to C-Br bond

Conclusion: A Tool for Strategic Synthesis

The differential reactivity of C-Br and C-Cl bonds is a powerful and reliable tool in the synthetic chemist's arsenal. By understanding the underlying principles of bond strength and reaction kinetics, and by carefully selecting catalysts, ligands, and reaction conditions, researchers can achieve highly selective transformations. This enables the strategic, stepwise construction of complex molecules, where each halogen acts as a distinct synthetic handle, opening avenues for efficient and elegant molecular design in drug discovery and materials science. While aryl bromides often offer higher reactivity, continuous advancements in catalyst technology are making the more economical aryl chlorides increasingly viable substrates for a wide array of cross-coupling reactions.[1]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for their work. The inherent physicochemical properties of this molecule—stemming from the electronegative trifluoromethyl group and the halogen substituents on the pyridine core—present unique challenges in chromatographic purification.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, addressing common issues from foundational principles to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preparatory questions and foundational knowledge crucial for designing a successful purification strategy before starting the experiment.

Q1: What are the key physicochemical properties of this compound that influence its purification?

Answer: Understanding the molecule's properties is the bedrock of a logical purification strategy.

  • Polarity: The pyridine nitrogen provides a polar, basic site. However, the strongly electron-withdrawing trifluoromethyl group and the two halogen atoms (bromo and chloro) significantly reduce the electron density of the aromatic ring and the basicity of the nitrogen. This results in a molecule of moderate polarity. Its predicted boiling point is approximately 189.6°C, and it has a density of about 1.804 g/cm³.[1]

  • Solubility: It is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, but has poor solubility in non-polar solvents like hexanes. This is a critical factor for both sample loading and mobile phase selection.

  • Stability: Halogenated pyridines, particularly those with electron-withdrawing groups, can be sensitive to certain conditions. While generally stable, prolonged exposure to highly acidic or basic conditions on a stationary phase should be considered. There is a potential for the compound to decompose on a highly active silica gel column.[2] Testing for stability on a small TLC plate before committing to a large-scale column is a prudent step.

Q2: How do I choose the correct stationary phase? Silica gel or alumina?

Answer: The choice of stationary phase is dictated by the chemical nature of your target compound and the impurities present.

  • Normal-Phase Silica Gel (SiO₂): This is the most common and recommended choice for this compound. Its slightly acidic surface is generally compatible with the moderately polar and weakly basic nature of the molecule. Standard flash-grade silica (40-63 µm particle size) is suitable for most applications.

  • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms.

    • Basic Alumina: Should be avoided. The basic nitrogen of the pyridine ring can interact very strongly, leading to irreversible binding or significant tailing of the elution peak.

    • Neutral or Acidic Alumina: Can be an alternative if your compound shows instability or degradation on silica gel.[2] However, it is less commonly used and may offer different selectivity compared to silica.

For most applications, standard silica gel is the authoritative and most reliable choice.

Q3: How do I develop an effective mobile phase (eluent) for separation?

Answer: The key is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate. This Rf range typically translates to good separation on a flash column.

  • Start with a Standard System: A binary mixture of a non-polar solvent and a moderately polar solvent is the standard. The most common starting point is Hexanes/Ethyl Acetate (EtOAc) .

  • TLC Analysis:

    • Spot your crude reaction mixture on a silica gel TLC plate.

    • Develop the plate in a chamber with a starting solvent system, for example, 9:1 Hexanes:EtOAc.

    • Visualize the spots using a UV lamp (254 nm), as the aromatic pyridine ring will be UV active.

    • If the Rf is too low (spot doesn't move far), increase the polarity by increasing the proportion of EtOAc (e.g., 8:2, 7:3).

    • If the Rf is too high (spot runs with the solvent front), decrease the polarity by reducing the amount of EtOAc.

  • Alternative Systems: If you cannot achieve good separation with Hexanes/EtOAc (e.g., impurities co-elute), consider changing the solvent system to alter the selectivity. A good alternative is a Dichloromethane (DCM)/Hexanes gradient.

Table 1: Recommended Starting Solvent Systems for TLC Development

Solvent System Ratio (v/v) Polarity Typical Use Case
Hexanes:Ethyl Acetate 95:5 to 80:20 Low to Medium Standard starting point for most purifications.
Hexanes:Dichloromethane 50:50 to 0:100 Medium Good for separating compounds of similar polarity when EtOAc fails.

| Hexanes:Acetone | 90:10 to 70:30 | Medium-High | Acetone is more polar than EtOAc; useful if the compound is reluctant to move. |

Q4: What is the best way to load my sample onto the column?

Answer: Proper sample loading is critical for achieving sharp bands and good separation. There are two primary methods: wet loading and dry loading.

  • Wet Loading: This method is suitable for small quantities of crude material that are readily soluble in the initial mobile phase.

    • Dissolve the crude sample in the minimum amount of a strong solvent (like DCM or EtOAc).

    • Dilute this concentrated solution with a small amount of the initial, non-polar mobile phase (e.g., hexanes) until just before the point of precipitation.

    • Carefully pipette this solution directly onto the top of the packed column bed.[3]

    • Causality: Using a minimal volume of a strong solvent ensures the sample is applied as a very narrow, concentrated band. If too much strong solvent is used, the band will be diffuse, leading to poor separation from the start.

  • Dry Loading (Recommended for >1g scale or poorly soluble samples): This method invariably gives better results for larger-scale purifications.

    • Dissolve the crude sample in a suitable solvent (e.g., DCM).

    • Add a portion of silica gel to this solution (typically 2-3 times the mass of the crude product).

    • Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

    • Carefully layer this silica-adsorbed sample onto the top of the packed column.

    • Causality: Dry loading ensures that the sample is introduced to the column in a perfectly uniform, narrow band, free of any strong solvent effects that can cause streaking and band broadening.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography experiment.

Problem: My compound is not moving from the origin (Rf ≈ 0).

Answer: This indicates that the mobile phase is not polar enough to elute your compound from the stationary phase.

  • Immediate Action: Gradually increase the polarity of your eluent. If you are running a 9:1 Hexanes:EtOAc system, switch to 8:2, then 7:3, and so on. Monitor the column outflow by collecting small fractions and checking them via TLC.

  • Root Cause Analysis:

    • Incorrect Solvent System: You may have underestimated the polarity required. Re-develop your solvent system using TLC with more polar options. For highly retained compounds, a system like 100% EtOAc or even adding a small percentage (1-2%) of methanol might be necessary.[2]

    • Strong Interaction with Silica: The pyridine nitrogen, although weakly basic, might be interacting strongly with acidic sites on the silica gel. Adding a very small amount of a competitive base, like triethylamine (~0.1-0.5% v/v), to the mobile phase can neutralize these active sites and improve elution. Use this technique judiciously, as it can affect the separation of other components.

Problem: The separation is poor; my product and an impurity are co-eluting.

Answer: This is a common and frustrating issue that points to a lack of selectivity in your chosen chromatographic system.

  • Immediate Action: If you are in the middle of a column run, you can try to improve separation by flattening the solvent gradient. For example, if you were planning to go from 10% EtOAc to 20% EtOAc, hold the elution at an intermediate concentration (e.g., 15% EtOAc) for a longer period. This can sometimes resolve closely running spots.

  • Root Cause Analysis & Solutions:

    • Suboptimal Solvent System: The Hexanes/EtOAc system may not be the right choice. Different solvents interact with solutes in different ways. Switch to a system with different solvent properties, such as Hexanes/DCM or Toluene/EtOAc. Re-screen these options on TLC to find a system that shows better spot separation.

    • Column Overload: You may have loaded too much crude material onto the column. As a rule of thumb, the mass of crude material should be about 1-5% of the mass of the silica gel for difficult separations. If you overload the column, the bands will broaden significantly and overlap.

    • Improper Packing: Air bubbles or channels in the silica bed will lead to an uneven solvent front and cause severe band broadening.[4] If this occurs, the column must be repacked. Ensure you use a slurry packing method and gently tap the column as the silica settles to ensure a uniform, dense bed.

Problem: I see streaking or tailing of my product spot on TLC and in the column.

Answer: Tailing indicates an undesirable interaction between your compound and the stationary phase.

  • Root Cause Analysis & Solutions:

    • Acid-Base Interaction: This is the most likely cause for a basic compound like a pyridine derivative. The pyridine nitrogen can interact with acidic silanol groups (Si-OH) on the surface of the silica gel, causing some molecules to "stick" and elute more slowly, resulting in a tail.

      • Solution: Add a small amount of a modifier to the mobile phase. A tiny percentage of triethylamine (0.1-0.5%) will neutralize the acidic sites on the silica and lead to much sharper peaks.[5]

    • Compound Instability: The compound may be slowly degrading on the silica gel.[2] This can be tested by spotting the pure compound on a TLC plate, letting it sit for an hour, and then developing it to see if new impurity spots have appeared. If degradation is confirmed, consider switching to a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a triethylamine solution.

    • Sample Overload: A highly concentrated band can also lead to tailing. Try running the column with a more dilute sample.

Problem: My yield is very low after purification.

Answer: Low yield can result from several factors, from physical loss to chemical degradation.

  • Root Cause Analysis & Solutions:

    • Irreversible Adsorption: The compound may have bound irreversibly to the column. This is common if the mobile phase was not polar enough or if strong acid-base interactions occurred. If you suspect this, you can try flushing the column with a very polar solvent (e.g., 10% Methanol in DCM) to see if you can recover the "stuck" material.

    • Product Degradation: As mentioned, the compound may have decomposed on the column.[2] Assess stability on a TLC plate as a first diagnostic step.

    • Fractions are Too Dilute: It's possible the compound eluted, but the fractions are so dilute that you cannot detect it on TLC.[2] Try combining several fractions in the expected elution range and concentrating them on a rotary evaporator before running a final TLC analysis.

    • Co-elution with Non-UV Active Impurity: You may have combined fractions that appeared pure by UV-TLC, but contained a non-UV active impurity, leading to a lower-than-expected mass after solvent removal. Always obtain an NMR spectrum or other characterization data of the "pure" material to confirm its identity and purity.

Part 3: Experimental Protocol & Visualization

Step-by-Step General Protocol for Purification

This protocol assumes a ~1-2 gram scale purification. Adjust silica and solvent volumes accordingly for different scales.

  • TLC Method Development:

    • Develop a mobile phase that gives an Rf of 0.25-0.35 for this compound. A common system is 10-20% Ethyl Acetate in Hexanes.

  • Column Packing (Wet Slurry Method):

    • Select an appropriate size glass column. For 1-2 g of crude material, a column with a 4-5 cm diameter is suitable, requiring approximately 80-100 g of silica gel.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% EtOAc in Hexanes).

    • Pour the slurry into the column. Use a pipette bulb with air pressure or gentle tapping to pack the bed uniformly, ensuring no air bubbles are trapped.[3]

    • Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve ~1.5 g of the crude product in ~10 mL of DCM.

    • Add ~4 g of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity starting solvent (e.g., 5% EtOAc/Hexanes).

    • Gradually increase the polarity of the mobile phase according to your TLC development (a stepwise gradient is often effective, e.g., 500 mL of 5% EtOAc, then 500 mL of 10% EtOAc, then 500 mL of 15% EtOAc).

    • Collect fractions of a consistent volume (e.g., 20-25 mL) in test tubes.

  • Fraction Analysis:

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Develop and visualize the TLC plate to identify which fractions contain the pure product.

    • Combine the fractions that show a single, clean spot corresponding to the desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow Visualization

The following diagram illustrates the logical flow of the column chromatography process, from initial setup to final product isolation.

G Workflow for Column Chromatography Purification prep 1. Preparation tlc 2. TLC Method Development (Rf ≈ 0.3) prep->tlc pack 3. Pack Column (Silica Gel Slurry) tlc->pack load 4. Sample Loading (Dry Loading Preferred) pack->load elute 5. Elution (Stepwise Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. TLC Analysis of Fractions collect->analyze combine 8. Combine Pure Fractions analyze->combine Identify pure fractions evap 9. Solvent Evaporation combine->evap product Pure Product evap->product

Caption: A flowchart of the key steps in purifying a chemical compound via column chromatography.

References

Technical Support Center: Synthesis of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical building block. Here, we provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format, grounded in mechanistic principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary challenges?

The most prevalent and industrially relevant synthesis of this compound involves a Sandmeyer-type reaction starting from 2-amino-3-bromo-5-(trifluoromethyl)pyridine. This process consists of two main stages: the diazotization of the starting amine followed by a copper(I)-catalyzed chlorination.

The primary challenges in this synthesis are controlling the reactivity of the intermediate diazonium salt and preventing the formation of significant side products. The electron-withdrawing nature of the trifluoromethyl group can influence the stability and reactivity of the diazonium salt, making the reaction sensitive to process parameters.

Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section addresses specific issues you may encounter during the synthesis, providing insights into their causes and practical solutions.

Issue 1: Low Yield of the Desired Product with a Significant Amount of a Water-Soluble Byproduct.

Q2: My reaction is yielding a substantial amount of a byproduct that seems to be 3-bromo-5-(trifluoromethyl)pyridin-2-ol. Why is this happening and how can I prevent it?

Root Cause Analysis:

The formation of 3-bromo-5-(trifluoromethyl)pyridin-2-ol (a pyridone) is the most common and significant side reaction in this synthesis. It arises from the reaction of the intermediate pyridyl diazonium salt with water, a competing nucleophile in the reaction medium. This is a classic side reaction in Sandmeyer chemistry, often referred to as hydroxylation or hydrolysis.[1][2] The presence of water and elevated temperatures can favor this pathway.

Mitigation Strategies:

  • Anhydrous Conditions: While challenging in aqueous acid diazotization, minimizing the amount of water can suppress pyridone formation. The use of non-aqueous diazotization methods, employing reagents like tert-butyl nitrite in an organic solvent, can be an effective, albeit more costly, alternative.

  • Temperature Control: Strict temperature control is crucial. The diazotization should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. The subsequent Sandmeyer reaction should also be maintained at a low temperature, with gradual warming only if necessary to drive the reaction to completion.

  • Acid Concentration: The concentration of the acid used for diazotization can influence the rate of hydrolysis. Running trials with varying concentrations of hydrochloric acid may help to find an optimal condition that favors the chlorination reaction.

Corrective Actions for Product Mixtures:

If a significant amount of the pyridone has formed, it can be separated from the desired product by:

  • Aqueous Base Wash: The pyridone is acidic and will be deprotonated by a mild base like sodium bicarbonate or sodium carbonate, forming a water-soluble salt. An extraction with an aqueous basic solution can selectively remove the pyridone from the organic phase containing the desired product.

  • Chromatography: Flash column chromatography is an effective method for separating the more polar pyridone from the less polar this compound.[3]

Issue 2: The Crude Product has a Reddish-Brown or Orange Coloration.

Q3: After the reaction, my crude product is intensely colored. What is the likely cause of this, and how can I remove the color?

Root Cause Analysis:

The formation of colored impurities is often due to the generation of azo compounds. This occurs when the pyridyl diazonium salt couples with an electron-rich aromatic species. In this context, the most likely coupling partner is the unreacted starting material, 2-amino-3-bromo-5-(trifluoromethyl)pyridine. This side reaction is favored by temperatures above the optimal range for diazotization and if the addition of the nitrite source is not well-controlled.

Mitigation Strategies:

  • Stoichiometry and Addition Rate: Ensure the slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine. This maintains a low concentration of the diazotizing agent and minimizes the chance of unreacted amine being present when the diazonium salt concentration is high.

  • Temperature Control: As with pyridone formation, maintaining a low temperature (0-5 °C) throughout the diazotization is critical to prevent the coupling reaction.

Purification:

Colored azo compounds can often be removed by treatment with activated carbon followed by filtration, or by column chromatography.

Issue 3: Presence of High Molecular Weight Impurities in the Final Product.

Q4: My mass spectrometry analysis shows impurities with a mass corresponding to a dimer of the product. What are these and how can I avoid them?

Root Cause Analysis:

The Sandmeyer reaction proceeds through a radical mechanism.[1] The intermediate pyridyl radical can dimerize to form biaryl compounds. In this case, you would observe the formation of a bipyridine derivative. This side reaction is a known characteristic of Sandmeyer chemistry and is evidence of the radical pathway.

Mitigation Strategies:

  • Catalyst Concentration: The concentration and activity of the copper(I) catalyst are key. Ensuring a sufficient concentration of an active catalyst can promote the rapid trapping of the pyridyl radical by the chloride, minimizing the opportunity for dimerization.

  • Reaction Concentration: Running the reaction at a higher dilution may decrease the probability of two pyridyl radicals encountering each other.

Purification:

These high molecular weight biaryl impurities are typically less volatile and less polar than the desired product. They can usually be separated by distillation or flash column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure and may require optimization.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in concentrated hydrochloric acid (e.g., 37%, 4-5 volumes).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05-1.1 eq) in a minimal amount of water.

    • Add the sodium nitrite solution dropwise to the cold suspension over 1-2 hours, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution of copper(I) chloride (1.1-1.2 eq) in concentrated hydrochloric acid (2-3 volumes).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove the pyridone byproduct), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Data Summary

ParameterRecommended RangeRationale
Diazotization Temperature 0-5 °CMinimizes diazonium salt decomposition and azo dye formation.
NaNO₂ Stoichiometry 1.05-1.1 equivalentsEnsures complete diazotization without a large excess that could lead to side reactions.
Sandmeyer Temperature 0-10 °C (initial)Controls the rate of nitrogen evolution and minimizes side reactions.
CuCl Stoichiometry 1.1-1.2 equivalentsEnsures efficient trapping of the pyridyl radical.

Visualizing the Reaction and Side Products

Below is a diagram illustrating the main reaction pathway and the formation of key side products.

Synthesis_Side_Reactions Start 2-Amino-3-bromo- 5-(trifluoromethyl)pyridine Diazonium Pyridyl Diazonium Salt Start->Diazonium NaNO₂, HCl 0-5 °C Pyridone 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (Pyridone Side Product) Diazonium->Pyridone H₂O (Hydrolysis) Azo Azo Compound (Colored Impurity) Diazonium->Azo + Starting Material (Coupling) Radical Pyridyl Radical Diazonium->Radical Cu(I) catalyst - N₂ Product 3-Bromo-5-chloro- 2-(trifluoromethyl)pyridine Biaryl Bipyridine Dimer (High MW Impurity) Radical->Product CuCl₂ Radical->Biaryl + Pyridyl Radical (Dimerization)

Caption: Main reaction and side product pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and addressing common issues in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Pyridone Check for Pyridone (e.g., by TLC, LC-MS) Start->Check_Pyridone Pyridone_Present Pyridone Detected Check_Pyridone->Pyridone_Present Yes Pyridone_Absent No Significant Pyridone Check_Pyridone->Pyridone_Absent No Sol_Pyridone Optimize Temp. Control Consider Anhydrous Conditions Purify with Base Wash/Chromatography Pyridone_Present->Sol_Pyridone Check_Color Is Crude Product Colored? Pyridone_Absent->Check_Color Colored Colored Impurities Present Check_Color->Colored Yes Not_Colored Product is Not Colored Check_Color->Not_Colored No Sol_Color Optimize NaNO₂ Addition Improve Temp. Control Purify with Carbon/Chromatography Colored->Sol_Color Check_High_MW Check for High MW Impurities (e.g., by MS) Not_Colored->Check_High_MW High_MW High MW Impurities Detected Check_High_MW->High_MW Yes No_High_MW No Significant High MW Impurities Check_High_MW->No_High_MW No Sol_High_MW Optimize Catalyst Loading Consider Higher Dilution Purify by Distillation/Chromatography High_MW->Sol_High_MW

Caption: A logical troubleshooting workflow.

References

Technical Support Center: Navigating Reactions with 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming challenges in reactions involving this versatile but often challenging building block. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.

Introduction to the Reactivity of this compound

This compound is a highly functionalized, electron-deficient pyridine derivative. Its utility in the synthesis of pharmaceuticals and agrochemicals is significant, owing to the presence of a trifluoromethyl group which can enhance metabolic stability and binding affinity.[1] However, the electronic and steric properties of this molecule present unique challenges in achieving high reactivity and selectivity. The pyridine nitrogen can act as a ligand for the metal catalyst, potentially leading to catalyst inhibition.[2] Furthermore, the presence of two different halogen atoms (bromine and chlorine) necessitates careful control of reaction conditions to achieve selective functionalization.

This guide will focus on two of the most common and powerful transformations for this class of compounds: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

You've set up your Suzuki-Miyaura reaction with this compound and an arylboronic acid, but you observe little to no formation of the desired product.

  • Catalyst Inactivity or Inhibition: The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, can lead to strong coordination of the pyridine nitrogen to the palladium catalyst, thereby deactivating it.[2]

    • Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[3] Ligands such as SPhos, XPhos, or RuPhos are excellent starting points.

    • Solution 2: Use of Pre-catalysts. Consider using palladium pre-catalysts which are designed for easier activation to the active Pd(0) species.

  • Inefficient Oxidative Addition: While the C-Br bond at the 3-position is generally more reactive than the C-Cl bond at the 5-position in palladium-catalyzed cross-coupling reactions, the overall electron deficiency of the ring can still impact the rate of oxidative addition.[4]

    • Solution: Higher Temperatures. Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition step. Microwave irradiation can also be an effective strategy for accelerating the reaction.[5]

  • Protodeboronation of the Boronic Acid: Under basic conditions, the boronic acid can be converted to the corresponding arene, reducing the concentration of the active nucleophile.[2]

    • Solution 1: Choice of Base. Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or K₃PO₄, especially if the reaction requires prolonged heating.

    • Solution 2: Use of Boronic Esters. Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.

Issue 2: Lack of Regioselectivity in Cross-Coupling Reactions

You are observing a mixture of products where both the bromine and chlorine atoms have reacted, or the reaction is occurring at the less desired position.

  • Similar Reactivity of C-Br and C-Cl Bonds Under Forcing Conditions: While the C-Br bond is inherently more reactive towards oxidative addition than the C-Cl bond, at elevated temperatures or with highly active catalysts, selectivity can be lost.[4][6]

    • Solution 1: Temperature Control. Start with lower reaction temperatures and gradually increase if the reaction is sluggish. This can often favor the more kinetically favorable C-Br bond activation.

    • Solution 2: Ligand-Controlled Selectivity. The choice of ligand can significantly influence the regioselectivity. For selective C-Br functionalization, ligands that favor oxidative addition at the more electron-rich C-Br bond should be employed. Conversely, certain bulky ligands have been shown to invert selectivity in dihalopyridines.[6][7] A screening of different ligand classes (e.g., biarylphosphines, ferrocenylphosphines) may be necessary.

  • Steric Effects of the ortho-Trifluoromethyl Group: The bulky CF₃ group at the 2-position can sterically hinder the approach of the catalyst to the adjacent C-Br bond at the 3-position.[8]

    • Solution: Smaller Ligands (with caution). While bulky ligands are generally preferred for catalyst activity, in cases of severe steric hindrance, a smaller ligand like P(t-Bu)₃ might offer a better compromise between activity and accessibility to the reaction site. However, this must be balanced with the potential for catalyst instability.

Issue 3: Low Yields in Buchwald-Hartwig Amination

Your attempt to couple an amine with this compound results in a low yield of the desired amino-pyridine.

  • Catalyst Deactivation: Similar to the Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst.

    • Solution: Specialized Ligands. The Buchwald and Hartwig groups have developed a range of highly effective ligands for C-N cross-coupling. Biarylphosphine ligands like BrettPhos or Josiphos-type ligands are often effective for challenging substrates.[9][10]

  • Side Reactions: Beta-hydride elimination can be a competing side reaction, especially with primary amines, leading to hydrodehalogenation of the starting material and formation of an imine.[9][11]

    • Solution 1: Choice of Amine. If possible, using a secondary amine can circumvent this issue.

    • Solution 2: Use of Bulky Ligands. Sterically hindered ligands can promote reductive elimination over beta-hydride elimination.[9][12]

  • Base Incompatibility: The choice of base is critical in Buchwald-Hartwig amination. Strong bases like NaOtBu or LHMDS are often required, but can also lead to decomposition of sensitive substrates.[13]

    • Solution: Base Screening. A careful screening of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvents is often necessary to find the optimal conditions for a specific amine coupling partner.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in this compound?

A1: In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[4] Therefore, under carefully controlled conditions, selective functionalization at the 3-position (C-Br) can be achieved.

Q2: How does the 2-(trifluoromethyl)pyridine substituent influence the reactivity?

A2: The trifluoromethyl group is a strong electron-withdrawing group, which decreases the electron density of the pyridine ring. This makes the ring more susceptible to nucleophilic attack but can also affect the kinetics of the catalytic cycle in cross-coupling reactions. Additionally, its steric bulk can hinder reactions at the adjacent 3-position.[8]

Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?

A3: A good starting point would be to use a palladium pre-catalyst like Pd(OAc)₂ with a bulky phosphine ligand such as SPhos or XPhos. A base like K₂CO₃ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water or toluene/water at a temperature of 80-100 °C would be a reasonable initial condition to screen.[14][15]

Q4: Can I perform a double cross-coupling to functionalize both the bromo and chloro positions?

A4: Yes, it is possible to functionalize both positions. This can be achieved either in a stepwise manner by first reacting the more reactive C-Br bond under milder conditions, followed by a second coupling at the C-Cl position under more forcing conditions (higher temperature, more active catalyst system). Alternatively, a one-pot reaction with an excess of the coupling partner and a highly active catalyst system under forcing conditions may lead to the difunctionalized product.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: this compound should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). It is advisable to work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol provides a general starting point for the selective coupling at the C-Br bond.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-3 Position

This protocol is a general guideline for the amination at the C-Br position.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base (e.g., NaOtBu, 1.5 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., BrettPhos, 2-4 mol%) in a reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Visualizing Reaction Mechanisms and Troubleshooting

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Limiting) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Ar-Ar' Reductive_Elimination->Ar-Ar' Boronic_Acid Ar'B(OH)2 + Base Boronic_Acid->Transmetalation Starting_Material Ar-X (this compound) Starting_Material->Oxidative_Addition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion Is Starting Material Consumed? side_products Significant Side Products Formed check_conversion->side_products Yes catalyst_issue Potential Catalyst Inhibition/Deactivation no_conversion->catalyst_issue No conditions_issue Suboptimal Reaction Conditions no_conversion->conditions_issue No reagent_issue Poor Reagent Quality no_conversion->reagent_issue No protodeboronation Protodeboronation of Boronic Acid side_products->protodeboronation Is Arene from Boronic Acid Observed? homocoupling Homocoupling of Boronic Acid side_products->homocoupling Is Biaryl from Boronic Acid Observed? solve_catalyst Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Use Palladium Pre-catalyst catalyst_issue->solve_catalyst solve_conditions Increase Temperature (Conventional or Microwave) Screen Solvents conditions_issue->solve_conditions solve_reagents Use Fresh, Pure Reagents Consider Boronic Ester reagent_issue->solve_reagents solve_protodeboronation Use Milder Base (K2CO3) Use Anhydrous Solvents protodeboronation->solve_protodeboronation Yes solve_homocoupling Ensure Rigorous Degassing to Remove Oxygen homocoupling->solve_homocoupling Yes

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

References

Removal of palladium catalyst from 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the removal of palladium catalysts from reactions involving 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Palladium Catalyst Removal Strategies

Introduction: The Challenge of Pyridine-Containing Intermediates

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, particularly in the pharmaceutical industry for creating complex carbon-carbon and carbon-heteroatom bonds.[1][2] The substrate this compound is a valuable building block for many active pharmaceutical ingredients (APIs). However, its use presents a significant downstream challenge: the removal of residual palladium.

The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, forming stable complexes that are often soluble in organic solvents.[3] This coordination can inhibit the catalyst during the reaction and makes post-reaction removal significantly more difficult than with non-coordinating substrates.[3] Failure to remove the palladium catalyst to acceptable levels, as defined by regulatory bodies like the International Council for Harmonisation (ICH Q3D guidelines), can lead to downstream reaction failures, product contamination, and potential toxicity.[1][4] This guide provides a comprehensive overview of troubleshooting strategies and detailed protocols to effectively remove palladium residues from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is my standard filtration through Celite® not removing the palladium?

A standard filtration through a pad of Celite is primarily effective for removing heterogeneous or precipitated palladium, such as palladium on carbon (Pd/C) or palladium black that has crashed out of solution.[5][6][7] However, in many cross-coupling reactions, the palladium exists as homogeneous, soluble complexes with the phosphine ligands used in the reaction. These soluble species will pass through the Celite pad with your product, leading to high residual palladium levels in the filtrate.[7]

Q2: What are the primary methods for removing soluble palladium species?

The most common and effective methods for removing dissolved palladium catalysts include:

  • Adsorption/Scavenging: Using solid-supported materials with a high affinity for palladium.[8] This is often the most effective and widely used technique.

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[5][8]

  • Activated Carbon Treatment: A cost-effective adsorption method, though sometimes less selective.[1][9][10]

  • Extraction: Using an aqueous solution with a chelating agent to pull the palladium out of the organic phase.[5]

  • Chromatography: Column chromatography can separate the product from the catalyst, but can be costly and time-consuming on a large scale.[5][6]

Q3: How do I choose the best palladium removal method for my specific reaction?

The optimal method depends on several factors: the nature of your product (solubility, stability), the specific palladium catalyst and ligands used, the scale of the reaction, and the required final purity. The following decision tree can guide your choice.

G start Post-Reaction Mixture (Crude Product) is_pd_hetero Is the Palladium Heterogeneous? (e.g., Pd/C, Pd Black) start->is_pd_hetero celite_filtration Simple Filtration (e.g., through Celite®) is_pd_hetero->celite_filtration Yes product_soluble Is the Product Soluble and Stable? is_pd_hetero->product_soluble No / Soluble Pd analysis1 Analyze Pd Content (ICP-MS) celite_filtration->analysis1 end_ok Palladium Levels OK analysis1->end_ok < 10 ppm end_fail High Palladium Levels analysis1->end_fail > 10 ppm scavenging Palladium Scavenging (Thiol, Amine, TMT Scavengers) product_soluble->scavenging Yes product_crystalline Is the Product Highly Crystalline? product_soluble->product_crystalline No / Unstable scavenging->analysis1 activated_carbon Activated Carbon Treatment activated_carbon->analysis1 product_crystalline->activated_carbon No crystallization Optimized Crystallization product_crystalline->crystallization Yes crystallization->analysis1

Caption: Decision workflow for selecting a palladium removal method.

Q4: What are palladium scavengers and how do they work?

Palladium scavengers are materials, typically based on silica gel or a polymer resin, that are functionalized with groups that have a high affinity for palladium.[11][12] The crude reaction mixture is stirred with the scavenger, which chemically binds (chemisorbs) the palladium. The solid scavenger is then easily removed by filtration, leaving a purified, low-palladium solution of your product.[1][12]

Common functional groups include:

  • Thiol-based (Sulfur): Highly effective due to the high affinity of sulfur for soft metals like palladium.[1][13]

  • Amine-based: Effective for chelating palladium.

  • Trimercaptotriazine (TMT): A powerful scavenger that is effective against a wide range of palladium species.[14]

Q5: How do I know how much palladium is left in my product?

Visual inspection is not sufficient. Trace amounts of palladium can be colorless but still exceed regulatory limits. Quantitative analysis is essential. The industry-standard method for determining trace metal content in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[15][16] Other methods like high-energy polarized-beam energy dispersive X-ray fluorescence (EDXRF) can also be used.[4] For process development, rapid screening methods using fluorescent or colorimetric assays can help optimize scavenging conditions before submitting samples for final ICP-MS analysis.[2][15]

Troubleshooting Guide

Issue 1: High palladium levels remain even after using a scavenger.

  • Possible Cause: The chosen scavenger is not optimal for the specific palladium species in your reaction mixture. The speciation of palladium post-reaction can be complex, existing in different oxidation states (Pd(0), Pd(II)) or as various ligand complexes.[1][8]

  • Troubleshooting Steps:

    • Screen a panel of scavengers: Test different types (e.g., thiol, amine, TMT-based) on a small scale to identify the most effective one.

    • Increase scavenger equivalents and time: The binding kinetics can sometimes be slow. Increase the amount of scavenger (e.g., from 5 wt% to 10-20 wt%) and the stirring time (from 1-2 hours to 12-18 hours).

    • Optimize temperature: Gently heating the mixture (e.g., to 40-60 °C) can sometimes improve scavenging efficiency, but be mindful of your product's stability.[8]

    • Consider a pre-treatment step: A mild oxidation (e.g., with H₂O₂) or reduction step can sometimes convert various palladium species into a single, more easily scavenged form.[8]

Issue 2: Significant loss of my product during the purification process.

  • Possible Cause: Non-specific adsorption of your product onto the purification medium, which is a common issue with highly porous materials like activated carbon.[1][8] Your pyridine-containing product may also have an affinity for the scavenger itself.

  • Troubleshooting Steps:

    • Minimize the amount of adsorbent: Use the lowest effective amount of scavenger or carbon, as determined by small-scale screening.

    • Change the solvent: A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the solid support.

    • Wash the scavenger thoroughly: After filtration, wash the collected scavenger cake with fresh solvent to recover adsorbed product.

    • Switch to a more selective method: If product loss remains high, consider a more selective scavenger or switch to a different purification technique like crystallization.[8][17]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Minor variations in reaction work-up or conditions are leading to different palladium species being present at the end of each reaction.

  • Troubleshooting Steps:

    • Standardize the work-up procedure: Ensure that quenching, extraction, and solvent removal steps are performed consistently every time before initiating the palladium removal process.[8]

    • Use a broad-spectrum scavenger: Scavengers based on TMT are often effective against a wider range of palladium species and can provide more consistent results.[8][14]

    • Analyze pre-scavenging crude: If possible, analyze the crude mixture from different batches to see if there are noticeable differences in the palladium species present.

Data & Methodologies

Comparison of Common Palladium Removal Techniques
MethodEffectivenessProsConsRelative Cost
Metal Scavengers Very HighHigh selectivity, broad applicability, simple filtration removal.[12][13]Can be expensive, may require screening, potential for product loss.[8]Medium to High
Activated Carbon Moderate to HighLow cost, effective for many species, also removes color.[1][9]Low selectivity, can lead to significant product loss via adsorption.[1][8]Low
Crystallization VariableCan be very effective and scalable, combines purification and Pd removal.Highly dependent on product solubility and crystal structure, may trap impurities.[17]Low to Medium
Celite Filtration Low (for soluble Pd)Simple, fast, inexpensive.Ineffective for removing soluble/homogeneous palladium complexes.[5][7]Very Low
Chromatography HighVery effective for separation.Not easily scalable, high solvent usage, expensive silica.[5]High
Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger

This protocol provides a general procedure for using a solid-supported scavenger. Optimization of scavenger choice, amount, time, and temperature is recommended.

G cluster_protocol Scavenging Workflow dissolve 1. Dissolve Crude Product in a suitable organic solvent (e.g., THF, Ethyl Acetate) add_scavenger 2. Add Scavenger (e.g., SiliaMetS® Thiol, 5-10 wt% relative to product) dissolve->add_scavenger stir 3. Stir Mixture (Room temp or 40-60°C, 2-18 hours) add_scavenger->stir filtrate 4. Filter Mixture (Through Celite® or filter paper) stir->filtrate wash 5. Wash Scavenger Cake (With fresh solvent) filtrate->wash concentrate 6. Combine & Concentrate (Rotary evaporation) wash->concentrate analyze 7. Analyze Final Product (ICP-MS for residual Pd) concentrate->analyze

Caption: Step-by-step workflow for palladium scavenging.

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) at a concentration of approximately 50-100 mg/mL.[8]

  • Scavenger Addition: Add the selected thiol-functionalized silica scavenger (e.g., 5-10 wt% relative to the mass of the crude product).

  • Stirring: Stir the resulting slurry at room temperature or a slightly elevated temperature (40-60 °C) for 2 to 18 hours. The optimal time should be determined experimentally.[8]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for quantitative analysis (e.g., ICP-MS) to confirm the residual palladium content is below the target threshold (typically <10 ppm for APIs).[2]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B, Nuchar®; typically 10-50 wt% relative to the crude product).[1] Using a minimal effective amount is critical to avoid product loss.

  • Stirring: Stir the mixture at room temperature or elevated temperature for 1 to 18 hours.

  • Filtration: Carefully filter the mixture through a thick pad of Celite® to remove the fine carbon particles. This step is crucial as carbon fines can be difficult to remove.

  • Washing & Concentration: Wash the Celite/carbon cake with fresh solvent and concentrate the combined filtrates.

  • Analysis: Analyze the purified product for residual palladium content. Note that sometimes a binary system of activated carbon and a chelating agent like 1,2-ethanedithiol can dramatically improve removal efficiency.[1]

References

Preventing debromination of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Debromination in Synthetic Applications

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides expert insights and troubleshooting strategies for a common yet challenging issue encountered when working with 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine: unwanted C-Br bond cleavage, or debromination. This side reaction reduces yields, complicates purification, and consumes valuable starting material. This document offers in-depth, field-proven advice to help you mitigate this issue and optimize your synthetic outcomes.

The strategic arrangement of a trifluoromethyl group, a chlorine atom, and a bromine atom makes this compound a highly versatile building block in medicinal chemistry and fine chemical synthesis. However, the electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing trifluoromethyl group, significantly activates the C-Br bond, making it susceptible to cleavage under various reaction conditions.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions regarding the stability and reactivity of this compound.

Q1: What exactly is debromination in the context of this molecule? A1: Debromination is an undesired side reaction where the bromine atom at the C3 position is replaced by a hydrogen atom, leading to the formation of the byproduct 5-chloro-2-(trifluoromethyl)pyridine. This process is also frequently referred to as hydrodehalogenation.[1][2]

Q2: Why is the C-Br bond in this specific molecule so prone to cleavage? A2: The susceptibility of the C3-Br bond is due to the cumulative electron-withdrawing effects of the pyridine ring nitrogen and the potent trifluoromethyl group at the C2 position. This electronic pull makes the C3 position more electropositive and activates the C-Br bond for oxidative addition in cross-coupling reactions or for cleavage during metallation attempts.

Q3: Which types of reactions are most susceptible to this debromination side reaction? A3: Debromination is most commonly observed in:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, where a competing hydrodehalogenation pathway can occur.[1][2]

  • Metallation Reactions: This involves lithiation (e.g., with n-BuLi or t-BuLi) or Grignard reagent formation, where the resulting organometallic intermediate can be unstable and get protonated by the solvent or trace impurities.[3][4]

Q4: What are the primary experimental factors that promote debromination? A4: Several key parameters can significantly increase the likelihood of debromination:

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of side reactions, including hydrodehalogenation.[5]

  • Aggressive Bases: Strong, nucleophilic bases (e.g., NaOtBu, NaOH) can promote the formation of palladium-hydride species, which are key culprits in debromination.[5][6]

  • Presence of Hydride Sources: Protic impurities like water or alcohols, and even certain solvents or bases, can act as hydride donors, leading to reductive debromination.[1][7]

  • Suboptimal Catalyst/Ligand Systems: The choice of palladium catalyst and phosphine ligand is critical. Some systems may favor hydrodehalogenation if not properly optimized for the specific substrate.[1]

  • Prolonged Reaction Times: Allowing a reaction to continue long after the starting material is consumed can lead to the accumulation of the debrominated byproduct.[1]

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Significant debromination during Suzuki, Buchwald-Hartwig, or Sonogashira reactions is a frequent challenge. The primary cause is the formation of a palladium-hydride (Pd-H) species, which initiates a competing catalytic cycle that results in hydrodehalogenation.[5]

Symptom: Your primary product is contaminated with a significant amount of 5-chloro-2-(trifluoromethyl)pyridine, confirmed by GC-MS or LC-MS analysis.

Root Cause Analysis: The Palladium-Hydride (Pd-H) Problem

The unwanted catalytic cycle begins when a Pd-H species is formed. This can happen through several mechanisms, such as the reaction of the palladium complex with a base, solvent, or protic impurities. Once formed, this Pd-H species can undergo oxidative addition to your starting material, followed by reductive elimination of the debrominated product. The key to success is to ensure the rate of the desired cross-coupling pathway is significantly faster than the hydrodehalogenation pathway.

cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Hydrodehalogenation Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Br) ArPdBr Ar-Pd(II)-Br Pd0->ArPdBr Pd0_u Pd(0)L_n OA->ArPdBr Trans Transmetalation (e.g., with R-B(OH)₂) ArPdR Ar-Pd(II)-R ArPdBr->ArPdR Trans->ArPdR ArPdR->Pd0 RE Reductive Elimination Product Ar-R RE->Product PdH L_n-Pd(II)-H Pd0_u->PdH Hydride Hydride Source (Base, H₂O) Hydride->PdH OA_u Oxidative Addition (Ar-Br) ArPdH Ar-Pd(II)-H PdH->ArPdH OA_u->ArPdH ArPdH->Pd0_u RE_u Reductive Elimination Byproduct Ar-H RE_u->Byproduct caption Fig 1. Competing catalytic cycles in Pd-catalyzed reactions.

Fig 1. Competing catalytic cycles in Pd-catalyzed reactions.
Troubleshooting & Optimization Strategies

Potential CauseProposed Solution & Rationale
Aggressive Base Switch to a milder, non-nucleophilic base. Strong bases like NaOtBu or NaOH can readily generate Pd-H species. Weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often highly effective for the coupling reaction while minimizing the rate of hydrodehalogenation.[1]
Suboptimal Ligand Choice Screen bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos accelerate the rate of reductive elimination (the final step of the desired cycle), helping it outcompete the debromination pathway.[5] These ligands also stabilize the Pd(0) catalyst, preventing decomposition.[8]
High Reaction Temperature Lower the reaction temperature. While higher temperatures increase reaction rates, they often accelerate the rate of debromination more significantly than the desired coupling. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement.[5]
Presence of Protic Impurities Use anhydrous, degassed solvents and high-purity reagents. Water, alcohols, or other protic impurities are common hydride sources. Ensure solvents are rigorously dried and degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) to remove both water and dissolved oxygen.[1]
Prolonged Reaction Time Monitor the reaction closely and work up promptly. Once the starting material is consumed (as determined by TLC or LC-MS), quench the reaction. Extended heating can lead to gradual decomposition of the product and accumulation of the debrominated byproduct.[1]
Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for minimizing debromination.

  • Vessel Preparation: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., SPhos, 4.5 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the vessel is free of oxygen.

  • Reagent Addition: Add this compound (1.0 equiv.) to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress every 30-60 minutes by taking aliquots for LC-MS analysis to check for starting material consumption and byproduct formation.

  • Workup: Once complete, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure for purification.

Troubleshooting Guide 2: Lithiation and Grignard Formation

Debromination during attempts at halogen-metal exchange is typically due to the instability of the resulting organometallic species, which is then quenched by a proton source.

Symptom: After adding your electrophile and quenching the reaction, you recover mainly 5-chloro-2-(trifluoromethyl)pyridine. A deuterium quench (using D₂O) confirms the issue by showing proton incorporation instead of deuterium.

Root Cause Analysis: Unstable Organometallics

The Br-Li exchange with reagents like n-BuLi is often extremely fast, even at -78 °C.[3] However, the resulting 3-lithio-5-chloro-2-(trifluoromethyl)pyridine is a highly reactive, unstable intermediate. It can readily deprotonate the solvent (even THF) or react with trace moisture.[3][9] Furthermore, side reactions like "halogen dance" (isomerization) can occur if the intermediate is allowed to warm or sit for too long.[10] Grignard reagent formation faces similar challenges with stability and side reactions on the magnesium surface.[11][12]

Start Ar-Br (Starting Material) BuLi n-BuLi, THF -78 °C ArLi Ar-Li (Unstable Intermediate) BuLi->ArLi Fast Br-Li Exchange Electrophile Electrophile (E⁺) (e.g., CO₂) Product Ar-E (Desired Product) ArLi->Product Proton Proton Source (Solvent, H₂O) Byproduct Ar-H (Debrominated Byproduct) ArLi->Byproduct Electrophile->Product Desired Path: Rapid Trapping Proton->Byproduct Undesired Path: Protonation caption Fig 2. Competing pathways for an unstable aryllithium intermediate.

Fig 2. Competing pathways for an unstable aryllithium intermediate.
Troubleshooting & Optimization Strategies

Potential CauseProposed Solution & Rationale
Unstable Organometallic Use very low temperatures and rapid in-situ trapping. Perform the lithiation at ≤ -78 °C (e.g., in a dry ice/acetone bath). Add the electrophile immediately after the n-BuLi addition is complete. Do not let the aryllithium solution sit.[3] An alternative is to add the n-BuLi to a mixture of the substrate and a more stable trapping agent.
Protic Impurities Rigorously dry all reagents, solvents, and glassware. Solvents like THF must be freshly distilled from a drying agent (e.g., sodium/benzophenone). Glassware should be oven- or flame-dried under vacuum immediately before use. Ensure all reagents and inert gases are anhydrous.[3]
Slow Halogen-Metal Exchange Use an alternative metallation strategy. If Grignard formation is slow, consider using highly reactive Rieke® magnesium or activators like I₂ or 1,2-dibromoethane. For lithiation, consider a Knochel-type Turbo-Grignard reagent like i-PrMgCl·LiCl for a more functional-group-tolerant halogen-magnesium exchange.[13]
Side Reactions / Isomerization Consider flow chemistry. For highly unstable intermediates, continuous flow reactors offer superior control over temperature and residence time. This allows for rapid generation of the organometallic followed by immediate quenching with an electrophile, minimizing the time available for decomposition or rearrangement.[10]
Optimized Protocol: Lithiation and Electrophilic Quench

This protocol is designed for maximum efficiency and minimal byproduct formation.

  • Glassware and Solvent Prep: Flame-dry a three-neck flask equipped with a thermometer, a nitrogen inlet, and a septum under high vacuum. Allow to cool under a stream of argon. Add freshly distilled, anhydrous THF via cannula.

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in the THF and cool the solution to -78 °C.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv., solution in hexanes) dropwise via syringe, keeping the internal temperature below -75 °C. The Br-Li exchange is typically instantaneous.

  • Trapping: Immediately after the n-BuLi addition is complete, add the electrophile (e.g., anhydrous DMF or gaseous CO₂) rapidly to the reaction mixture.

  • Quenching: After stirring for a short period (e.g., 15-30 minutes) at -78 °C, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent, wash with brine, dry, and concentrate for purification.

Analytical Methods for Detecting Debromination

Properly identifying and quantifying the debrominated byproduct is crucial for troubleshooting.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for separating and identifying the volatile debrominated byproduct from the starting material and the desired product. The mass spectrum will clearly show the loss of bromine and the characteristic isotopic pattern for the remaining chlorine atom.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for real-time reaction monitoring. It allows for the tracking of starting material consumption and the formation of both the desired product and the debrominated byproduct. The distinct isotopic signatures of bromine (~1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (~3:1 ratio of ³⁵Cl and ³⁷Cl) make it possible to identify each species in the crude reaction mixture.[15][16]

References

Managing reaction temperature for 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of managing reaction temperature during this synthesis. Accurate temperature control is paramount for ensuring high yield, purity, and, most importantly, operational safety. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide: Managing Reaction Temperature

This section addresses specific problems that can arise during the synthesis, with a focus on temperature-related causes and solutions.

Issue 1: Rapid, Uncontrolled Temperature Increase (Exotherm)

Question: My reaction temperature is rising uncontrollably, far exceeding the set point. What is happening, and what should I do?

Answer:

An uncontrolled temperature increase, or exotherm, is a critical safety concern. In halogenation reactions of pyridines, particularly when scaling up, exothermic events can occur. For instance, in related syntheses, exotherms have been observed around 130°C, leading to a rapid increase in temperature and pressure.[1] This is due to the high activation energy required for these reactions, which, once overcome, can lead to a rapid release of energy.[2][3][4]

Immediate Actions:

  • Emergency Cooling: Immediately apply maximum cooling to the reactor jacket. Have an ice bath or other secondary cooling system ready for emergencies.

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Dilution: If safe and feasible, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb some of the heat.

  • Quenching (Last Resort): Only if the situation is escalating and poses an imminent danger, and you have a well-defined and tested quenching protocol, proceed with quenching the reaction.

Root Cause Analysis and Prevention:

  • Inadequate Heat Removal: Your cooling system may be insufficient for the reaction scale. Ensure your reactor's heat transfer capabilities are adequate.

  • Reagent Addition Rate: Adding a key reagent too quickly can lead to a rapid accumulation of unreacted material, which then reacts simultaneously, causing a sharp exotherm.

  • "Hidden" Exotherms: Some reactions have an induction period where it appears nothing is happening. This can be followed by a sudden, rapid reaction. It's crucial to understand the thermal profile of your reaction through preliminary small-scale experiments or calorimetric studies.

Preventative Protocol:

  • Calorimetric Screening: Before scaling up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, onset temperature of the exotherm, and the maximum temperature of the synthetic reaction (MTSR).

  • Controlled Reagent Addition: Add the rate-limiting reagent slowly and subsurface to ensure it reacts as it is added, preventing accumulation. The addition rate should be tied to the reactor's ability to remove heat.

  • Adequate Cooling Capacity: Ensure your cooling system can handle the total heat evolution of the reaction, with a safety margin.

  • Semi-Batch Operation: For large-scale synthesis, a semi-batch process (where one reagent is added over time) is generally safer than a batch process (where all reagents are mixed at once).

Issue 2: Low Yield of this compound

Question: My final yield is consistently lower than expected. How can reaction temperature be contributing to this?

Answer:

Suboptimal reaction temperature is a common cause of low yields. The relationship between temperature, reaction rate, and side-product formation is complex.

Possible Temperature-Related Causes:

  • Incomplete Reaction (Temperature Too Low): Many halogenation and halogen exchange reactions on pyridine rings have a significant activation energy barrier and require elevated temperatures to proceed at a reasonable rate.[5][6] Operating at a temperature that is too low will result in an incomplete or slow reaction, leaving a significant amount of starting material unreacted.[5]

  • Product Decomposition (Temperature Too High): While higher temperatures increase the reaction rate, they can also lead to the decomposition of the starting materials, intermediates, or the final product, especially during prolonged reaction times. Some related compounds are known to decompose at high temperatures, producing toxic gases like HCl and HF.[7]

  • Side-Product Formation (Kinetic vs. Thermodynamic Control): At different temperatures, different reaction pathways may be favored.[8][9][10][11]

    • Lower Temperatures (Kinetic Control): May favor the formation of an undesired, but more rapidly formed, regioisomer (the kinetic product).[8][11]

    • Higher Temperatures (Thermodynamic Control): May be necessary to form the more stable, desired product (the thermodynamic product). However, excessively high temperatures can lead to the formation of other thermodynamically stable by-products, such as multi-halogenated pyridines.[9][12]

Experimental Protocol: Temperature Optimization Study

To determine the optimal temperature for your reaction, a systematic study is recommended.

Objective: To identify the temperature that provides the highest yield of this compound while minimizing impurity formation.

Methodology:

  • Small-Scale Reactions: Set up a series of identical small-scale reactions in parallel.

  • Temperature Gradient: Run each reaction at a different, tightly controlled temperature. A suggested range, based on related syntheses, could be from 80°C to 180°C, in 20°C increments.

  • Consistent Parameters: Ensure all other reaction parameters (reagent stoichiometry, solvent, reaction time, stirring speed) are kept constant across all experiments.

  • In-Process Monitoring: Take samples from each reaction at regular intervals (e.g., every hour) and analyze them by a suitable method like GC-MS or LC-MS to track the consumption of starting materials and the formation of the product and any by-products.

  • Final Analysis: After a set reaction time, quench all reactions and perform a final analysis to determine the yield and purity of the desired product.

Data Presentation:

Temperature (°C)Reaction Time (h)Yield of Product (%)Key Impurity 1 (%)Key Impurity 2 (%)
8012352.10.5
10012653.51.2
12012855.22.8
14012888.94.5
1601286 (decomposition noted)12.37.1
1801275 (significant decomposition)18.511.2

Note: The data in this table is illustrative and should be determined experimentally for your specific reaction conditions.

Issue 3: High Levels of Impurities

Question: My product is contaminated with significant levels of impurities. Could the reaction temperature be the cause?

Answer:

Yes, reaction temperature is a critical factor in controlling the impurity profile of your product.

  • Over-halogenation: At higher temperatures, there is an increased risk of further halogenation of the pyridine ring, leading to di- and tri-halogenated by-products. The formation of such by-products can be controlled by carefully managing the reaction temperature and the stoichiometry of the halogenating agent.[12]

  • Isomer Formation: As discussed under the low yield section, temperature can influence the regioselectivity of the halogenation. An incorrect temperature may favor the formation of an undesired isomer. This is a classic example of kinetic versus thermodynamic control, where a lower temperature might favor a less stable, but more rapidly formed isomer.[8][9][10][11]

  • Degradation Products: Excessively high temperatures can cause the decomposition of your target molecule, leading to a complex mixture of degradation products.

To address this, refer to the temperature optimization protocol above. The goal is to find a "sweet spot" where the rate of formation of the desired product is maximized, while the rates of formation of impurities are minimized.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for the synthesis of this compound?

While the optimal temperature is highly dependent on the specific reagents, solvents, and catalysts used, literature on related pyridine halogenations suggests a broad range. Some reactions are performed at elevated temperatures, for example, 100-120°C.[13] Halogen exchange reactions can require even higher temperatures, in the range of 170-200°C.[5][6] Conversely, some steps in related syntheses are carried out at much lower temperatures, from 0°C down to -78°C, to control reactivity.[14] It is crucial to perform a temperature optimization study, as described in the troubleshooting guide, to determine the ideal temperature for your specific process.

Q2: How does temperature affect the choice of solvent?

The reaction temperature must be below the boiling point of the solvent at the operating pressure. For high-temperature reactions (e.g., >150°C), a high-boiling point solvent is necessary. The solvent's ability to dissipate heat is also important; a solvent with a higher heat capacity can help to better moderate the reaction temperature.

Q3: Can I simply run the reaction at reflux?

Running a reaction at reflux can be a convenient way to maintain a constant temperature. However, this may not be the optimal temperature for your reaction. Reflux temperature is dependent on the solvent and pressure, and may be too high, leading to side-product formation or decomposition, or too low for the reaction to proceed efficiently. It is always better to have active control over the reaction temperature using a thermostat and a suitable heating/cooling system.

Q4: What are the key safety considerations related to temperature in this synthesis?

  • Exotherm Potential: As detailed in the troubleshooting guide, be prepared for potential exothermic events, especially on a larger scale.[1]

  • Pressure Build-up: Heating a closed system will cause a pressure increase. Halogenation reactions can also evolve gaseous by-products (e.g., HCl), which will further increase the pressure.[15] Ensure your reactor is rated for the expected temperature and pressure, and that it is equipped with a pressure relief device.

  • Thermal Stability: Be aware of the thermal stability of your reactants, intermediates, and products. Some related trifluoromethyl pyridines are combustible liquids.[7][16] High temperatures can lead to decomposition, potentially releasing toxic and corrosive gases.[7]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for troubleshooting temperature-related issues in the synthesis of this compound.

G start Problem Observed exotherm Uncontrolled Exotherm start->exotherm low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities exotherm_action Immediate Action: 1. Max Cooling 2. Stop Addition 3. Dilute (if safe) exotherm->exotherm_action yield_cause Possible Cause? - Temp Too Low? - Temp Too High? - Kinetic/Thermo Issue? low_yield->yield_cause impurities_cause Possible Cause? - Over-halogenation? - Isomer Formation? - Degradation? high_impurities->impurities_cause exotherm_cause Root Cause Analysis: - Inadequate Cooling? - Addition Rate Too High? - Hidden Exotherm? exotherm_action->exotherm_cause exotherm_solution Prevention: - Perform Calorimetry - Control Addition Rate - Ensure Adequate Cooling exotherm_cause->exotherm_solution yield_solution Action: - Perform Temp Optimization Study - Analyze for Side Products - Adjust Temp Accordingly yield_cause->yield_solution optimization_study Temperature Optimization Study yield_solution->optimization_study impurities_solution Action: - Lower Temperature - Optimize Stoichiometry - Perform Temp Optimization Study impurities_cause->impurities_solution impurities_solution->optimization_study

Caption: Troubleshooting workflow for temperature-related issues.

References

Validation & Comparative

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine vs 3,5-dichloro-2-(trifluoromethyl)pyridine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine and 3,5-dichloro-2-(trifluoromethyl)pyridine

Introduction

In the landscape of modern synthetic chemistry, halogenated pyridines serve as indispensable building blocks for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (CF₃) group, as seen in this compound and 3,5-dichloro-2-(trifluoromethyl)pyridine, further enhances the utility of these scaffolds. The CF₃ group is known to improve crucial properties such as metabolic stability, lipophilicity, and binding affinity in bioactive molecules.

While structurally similar, these two compounds exhibit distinct reactivity profiles stemming from the fundamental difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds at the 3-position of the pyridine ring. This guide provides a detailed comparative analysis of their reactivity, with a focus on two of the most powerful and widely used transformations in organic synthesis: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). Understanding these differences is paramount for researchers and drug development professionals aiming to design efficient and selective synthetic routes.

Core Principles: Unpacking the Factors Governing Reactivity

The divergent reactivity of these two molecules is governed by a combination of electronic and bond-strength effects.

  • Carbon-Halogen Bond Strength : The most critical factor in many reactions, particularly transition-metal-catalyzed cross-couplings, is the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Br bond is inherently weaker and thus more readily cleaved than the C-Cl bond. This difference is substantial and forms the basis for chemoselective reactions.[1]

  • Leaving Group Ability : In nucleophilic substitution reactions, the facility with which the halide departs is crucial. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) due to its larger size and lower charge density, which allows it to better stabilize the negative charge.

  • Electronic Environment : The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group at the 2-position significantly influence the electronic landscape of the aromatic ring. They lower the electron density of the ring, making it more susceptible to nucleophilic attack and influencing the regioselectivity of various transformations.[2][3] Specifically, the nitrogen atom can stabilize the negative charge in SNAr intermediates, particularly when the attack occurs at the 2- or 4-positions.[3]

Quantitative Comparison of Bond Energies
Bond TypeAverage Bond Dissociation Energy (kJ/mol)Implication for Reactivity
C-Cl 339 - 346Stronger bond, less reactive in oxidative addition.
C-Br 276 - 290Weaker bond, more reactive in oxidative addition.

Data sourced from multiple chemistry resources.[1]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are foundational methods for C-C bond formation.[4][5] The general order of reactivity for aryl halides in the rate-determining oxidative addition step is I > Br > OTf > Cl.[1] This trend is a direct consequence of the decreasing carbon-halogen bond strength.[1]

Suzuki-Miyaura Coupling: A Case Study

For this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for highly selective cross-coupling at the 3-position. The weaker C-Br bond will readily undergo oxidative addition to a Pd(0) catalyst under conditions where the C-Cl bond remains largely untouched. In contrast, 3,5-dichloro-2-(trifluoromethyl)pyridine, lacking the more reactive C-Br handle, would require more forcing conditions to react at either C-Cl position, often leading to challenges with selectivity and side reactions.

This selective reactivity is a powerful tool for synthetic chemists, enabling sequential functionalization of the pyridine core.

Diagram: Comparative Reactivity in Suzuki-Miyaura Coupling

G cluster_0 This compound cluster_1 3,5-Dichloro-2-(trifluoromethyl)pyridine a Reactant A (C3-Br, C5-Cl) b Pd(0) Catalyst Standard Conditions a->b Suzuki Coupling c Selective Oxidative Addition at C-Br Bond b->c Rate-determining step d Mono-arylated Product (at C3) c->d High Selectivity z Non-selective or No Reaction x Reactant B (C3-Cl, C5-Cl) y Pd(0) Catalyst Forcing Conditions x->y Suzuki Coupling y->z High activation energy w Mixture of Products or Starting Material Recovered z->w Low Selectivity

Caption: Logical workflow comparing Suzuki coupling outcomes.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is representative for achieving selective coupling at the C-Br position of this compound.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1 - 1.5 eq.)

  • Pd(PPh₃)₄ or similar Pd(0) catalyst (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.[5]

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-chloro-2-(trifluoromethyl)pyridine.

Causality: The choice of a standard palladium catalyst and moderate temperatures is key. These conditions provide sufficient energy to cleave the C-Br bond but are typically below the activation energy required for the more robust C-Cl bond, thus ensuring high selectivity.[6]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for forming C-N, C-O, and C-S bonds on electron-deficient aromatic rings.[7][8] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

The reactivity in SNAr is governed by two competing factors:

  • Electronegativity of the Halogen : A more electronegative halogen (F > Cl > Br) makes the attached carbon more electrophilic, accelerating the initial (and often rate-determining) nucleophilic attack.

  • Leaving Group Ability : A better leaving group (I > Br > Cl > F) accelerates the second step, the expulsion of the halide to restore aromaticity.

For most SNAr reactions on heteroaromatic systems, the first step is rate-limiting, leading to a general reactivity trend of F > Cl > Br > I.[7] This is because the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, outweighing its poor leaving group ability.[7]

Therefore, in a direct comparison, 3,5-dichloro-2-(trifluoromethyl)pyridine is expected to be more reactive towards SNAr than this compound at the corresponding 3-position, assuming identical nucleophiles and reaction conditions. The greater electronegativity of chlorine compared to bromine makes the C3 carbon in the dichloro-compound more electrophilic and susceptible to attack.

Diagram: SNAr Mechanism on a Substituted Pyridine

SNAr_Mechanism cluster_main SₙAr Mechanism: Addition-Elimination Start Reactant (e.g., 3,5-dichloro-2-(trifluoromethyl)pyridine) TS1 Transition State 1 Start->TS1 + Nu⁻ (Rate-Determining Step) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 - X⁻ (Leaving Group Expulsion) Stab_N Negative charge stabilized by Pyridine Nitrogen and CF₃ Intermediate->Stab_N Stabilization Product Substituted Product TS2->Product

Caption: The SNAr mechanism highlighting the stabilized intermediate.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the amination of the more reactive 3,5-dichloro-2-(trifluoromethyl)pyridine.

Materials:

  • 3,5-dichloro-2-(trifluoromethyl)pyridine (1.0 eq.)

  • Primary or Secondary Amine (1.5 - 2.5 eq.)

  • Base (e.g., K₂CO₃ or DIPEA, 2.0 - 3.0 eq.)

  • Solvent (e.g., DMSO, DMF, or NMP)

Procedure:

  • In a sealed reaction vessel, combine 3,5-dichloro-2-(trifluoromethyl)pyridine, the amine, and the base in the chosen polar aprotic solvent.

  • Heat the mixture to 80-140 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water to precipitate the product or prepare for extraction.

  • If a solid precipitates, filter, wash with water, and dry.

  • If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography or recrystallization.

Causality: The use of a polar aprotic solvent is crucial as it solvates the cation of the base, liberating the nucleophile for attack, while not significantly solvating the anionic nucleophile itself, thus maximizing its reactivity. Elevated temperatures are often required to overcome the activation barrier for the initial nucleophilic attack.

Summary and Conclusion

The reactivity of this compound and 3,5-dichloro-2-(trifluoromethyl)pyridine is dictated by the distinct chemical nature of the C-Br and C-Cl bonds. This leads to orthogonal reactivity that can be exploited for strategic synthetic planning.

Reaction TypeMore Reactive CompoundRationaleSynthetic Implication
Pd-Catalyzed Cross-Coupling This compoundLower C-Br bond dissociation energy facilitates faster oxidative addition.[1]Enables highly selective mono-functionalization at the C-Br position.
Nucleophilic Aromatic Substitution (SNAr) 3,5-Dichloro-2-(trifluoromethyl)pyridineHigher electronegativity of Cl makes the attached carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[7]Preferential substitution at a C-Cl position over a C-Br position under SNAr conditions.

For the synthetic chemist, this compound offers a clear advantage for selective, stepwise functionalization via cross-coupling chemistry. Conversely, when the desired transformation is a nucleophilic aromatic substitution, 3,5-dichloro-2-(trifluoromethyl)pyridine provides the more activated substrate. A thorough understanding of these principles allows researchers to select the optimal starting material and reaction conditions, ultimately leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to Trifluoromethylpyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among fluorinated building blocks, trifluoromethylpyridines are of particular interest due to the prevalence of the pyridine motif in pharmaceuticals. However, the position of the electron-withdrawing CF₃ group on the pyridine ring dramatically influences its reactivity in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions.

This guide provides a comparative analysis of 2-, 3-, and 4-trifluoromethylpyridines in widely-used cross-coupling reactions. We will delve into the electronic and steric factors governing their reactivity, compare their performance in key transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and provide experimentally grounded protocols to aid in reaction optimization.

The Electronic Landscape of Trifluoromethylpyridine Isomers

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely dictated by the ease of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4][5][6] This step is highly sensitive to the electronic density of the pyridine ring. The strongly electron-withdrawing nature of the trifluoromethyl group deactivates the ring, making these substrates generally more challenging to work with than their non-fluorinated analogs.[7][8]

The position of the CF₃ group, however, creates distinct electronic environments:

  • 2- and 4-Trifluoromethylpyridines: In these isomers, the CF₃ group is in conjugation with the nitrogen atom. This placement significantly lowers the electron density of the ring through both inductive and resonance effects, making the C-X (X = halogen) bond more susceptible to oxidative addition. Consequently, these isomers are generally more reactive in cross-coupling reactions. The high electron deficiency of rings like 4-Bromo-2,6-bis(trifluoromethyl)pyridine makes them excellent substrates for both palladium-catalyzed couplings and nucleophilic aromatic substitution (SNAr).[7]

  • 3-Trifluoromethylpyridines: With the CF₃ group at the 3-position, its electron-withdrawing effect is primarily inductive. While still deactivating, the lack of direct conjugation with the nitrogen atom results in a comparatively less electron-deficient ring than the 2- and 4-isomers. This can lead to slower rates of oxidative addition and may require more forcing reaction conditions or more active catalyst systems.[9]

This difference in electronic character is the primary determinant for the divergent reactivity profiles discussed below.

Comparative Performance in Key Cross-Coupling Reactions

The choice of catalyst, ligand, and base is critical for achieving high yields with these electron-deficient substrates.[10] The pyridine nitrogen itself can coordinate to the palladium center, potentially leading to catalyst deactivation, a challenge that must be managed through careful ligand selection.[10][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[12][13] When comparing trifluoromethylpyridines, the reactivity trend generally follows their electronic profiles.

Isomer PositionSubstrate ExampleTypical Catalyst/LigandBaseObservations & Notes
4-CF₃ 2-Bromo-4-(trifluoromethyl)pyridinePd(dppf)Cl₂K₂CO₃, Cs₂CO₃Generally high reactivity. The strong electron-withdrawing effect facilitates oxidative addition. Standard conditions are often successful.[14]
2-CF₃ 2-Bromo-6-(trifluoromethyl)pyridinePd(PPh₃)₄, Pd₂(dba)₃/SPhosK₃PO₄Good reactivity, comparable to the 4-isomer. Steric hindrance from the adjacent CF₃ group can sometimes necessitate the use of bulkier phosphine ligands to promote reductive elimination.[10][15]
3-CF₃ 2-Bromo-3-(trifluoromethyl)pyridinePd₂(dba)₃/XPhos, Pd(tBu₃P)₂K₃PO₄, Na₂CO₃Often requires more active catalysts (e.g., those with bulky, electron-rich biarylphosphine ligands) and potentially higher temperatures to achieve good conversion due to slower oxidative addition.[9][15]

Causality Insight: The enhanced reactivity of the 2- and 4-isomers is a direct consequence of the lower energy barrier for the oxidative addition step, which is often the rate-limiting step in the catalytic cycle for electron-deficient aryl halides.[5][6] For the less reactive 3-isomer, ligands like XPhos or tBu₃P are effective because they form highly active, monoligated Pd(0) species that are more readily inserted into the C-Br bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for C-N bond formation.[15] The success of this reaction with trifluoromethylpyridines is highly dependent on overcoming the challenges of coupling an electron-rich amine with an electron-poor pyridine.

Isomer PositionSubstrate ExampleTypical Catalyst/LigandBaseObservations & Notes
4-CF₃ 4-Chloro-2-(trifluoromethyl)pyridinePd₂(dba)₃/BINAPNaOtBuThe highly electron-deficient ring can be susceptible to competitive SNAr reactions, but palladium catalysis offers broader amine scope and milder conditions.[7]
2-CF₃ 2-Bromo-6-(trifluoromethyl)pyridinePd(OAc)₂/DavePhosK₂CO₃Generally proceeds well. The use of sterically hindered biarylphosphine ligands is crucial to facilitate the reductive elimination of the aryl amine product.[15][16]
3-CF₃ 5-Bromo-3-(trifluoromethyl)pyridinePd-G3-XPhosLHMDS, K₃PO₄This isomer is often the most challenging. Stronger bases and highly active, specialized catalyst systems (e.g., third-generation Buchwald precatalysts) are frequently required to achieve efficient coupling.[9]

Causality Insight: For the Buchwald-Hartwig reaction, both oxidative addition and reductive elimination can be challenging. The electron-withdrawing CF₃ group makes the final C-N bond-forming reductive elimination more difficult. Bulky, electron-rich ligands are essential as they stabilize the palladium center and promote this final, crucial step of the catalytic cycle.[16] For substrates like 2,5-Dibromo-3-(trifluoromethyl)pyridine, regioselectivity is a key consideration, with amination generally favoring the more reactive C2 position.[9]

Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes.[17][18] This reaction typically involves a dual palladium and copper catalytic system.[19][20]

Isomer PositionSubstrate ExampleCatalyst SystemBaseObservations & Notes
4-CF₃ 4-Iodo-2-(trifluoromethyl)pyridinePd(PPh₃)₂Cl₂/CuIEt₃N, DIPAIodo-pyridines are significantly more reactive than bromo- or chloro-pyridines.[17] The reaction often proceeds smoothly under standard conditions, even at room temperature.[19]
2-CF₃ 2-Bromo-6-(trifluoromethyl)pyridinePd(PPh₃)₄/CuIPiperidineBromo-pyridines typically require elevated temperatures. Copper-free conditions using ligands like P(t-Bu)₃ have also been developed to avoid the formation of alkyne homocoupling byproducts.[20][21]
3-CF₃ 3-Bromo-5-(trifluoromethyl)pyridinePd(OAc)₂/XPhos/CuICs₂CO₃The least reactive isomer often necessitates a more robust catalyst system and stronger base to facilitate the deprotonation of the terminal alkyne and drive the catalytic cycle.

Causality Insight: The reactivity order of halides (I > Br > Cl) is particularly pronounced in Sonogashira couplings.[19] While the electronic nature of the pyridine isomer still plays a role, the identity of the leaving group is often the dominant factor. The copper co-catalyst is crucial for forming the copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[18]

Visualizing Reaction Pathways

To better understand the decision-making process and the underlying mechanisms, the following diagrams are provided.

Experimental Workflow for Catalyst Selection

sub Substrate: Halogenated Trifluoromethylpyridine isomer Isomer Position? sub->isomer pos24 2-CF3 or 4-CF3 isomer->pos24 Yes pos3 3-CF3 isomer->pos3 No reactivity Reactivity? high_react High Reactivity pos24->high_react low_react Low Reactivity pos3->low_react std_cat Standard Catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4) high_react->std_cat active_cat Active Catalyst (e.g., Buchwald Precatalysts, Bulky Biaryl Ligands) low_react->active_cat

Caption: Catalyst selection workflow based on isomer position.

Simplified Catalytic Cycle for Suzuki-Miyaura Couplingdot

Suzuki_Cycle

References

Spectroscopic analysis and confirmation of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine structure

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Definitive Structural Elucidation of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Introduction: The Imperative for Unambiguous Characterization

In the realms of pharmaceutical and agrochemical development, substituted pyridines are foundational building blocks. The precise arrangement of substituents on the pyridine ring dictates the molecule's biological activity, metabolic stability, and overall efficacy. The compound this compound is a valuable intermediate, prized for its trifluoromethyl group—known to enhance properties like lipophilicity and metabolic resistance—and its two distinct halogenated sites (bromine and chlorine), which offer versatile handles for synthetic elaboration.[1]

However, the synthesis of such multi-substituted heterocycles can often yield a mixture of isomers. For a researcher in drug development, mistaking this compound for its isomer, such as 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine, could lead to the synthesis of incorrect downstream compounds, wasting significant time and resources. Consequently, the definitive, unambiguous confirmation of its structure is not merely a procedural step but a critical checkpoint for scientific integrity and project success.

This guide provides an in-depth comparison of spectroscopic techniques, demonstrating how a multi-faceted analytical approach provides a self-validating system for the structural confirmation of this compound. We will explore not just the "what" but the "why" behind the experimental choices, offering field-proven insights for researchers and scientists.

The Analytical Challenge: Isomeric Ambiguity

The primary analytical challenge lies in distinguishing this compound from its potential isomers. All isomers share the same molecular formula (C₆H₂BrClF₃N) and thus the same nominal molecular weight.[2][3] A cursory analysis using a single technique, such as low-resolution mass spectrometry, would be insufficient to differentiate them. A robust analytical workflow must provide conclusive evidence for the precise connectivity of the atoms. This requires integrating data from techniques that probe different aspects of the molecule's structure: the proton environment, the carbon skeleton, the unique fluorine signature, and the overall molecular mass and isotopic distribution.

A Multi-Technique Approach for Synergistic Confirmation

No single spectroscopic method can, with absolute certainty and without ambiguity, confirm the structure of this compound. The strength of our approach lies in the synergistic integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

G cluster_input Input cluster_analysis Parallel Spectroscopic Analysis cluster_integration Data Integration & Confirmation Unknown Sample: C₆H₂BrClF₃N Isomer? HNMR ¹H NMR (Proton Environment) Unknown->HNMR Parallel Acquisition CNMR ¹³C NMR (Carbon Skeleton & C-F Coupling) Unknown->CNMR Parallel Acquisition FNMR ¹⁹F NMR (-CF₃ Signature) Unknown->FNMR Parallel Acquisition MS Mass Spec (Molecular Weight & Isotopic Pattern) Unknown->MS Parallel Acquisition IR IR Spec (Functional Groups) Unknown->IR Parallel Acquisition Integration Synergistic Data Analysis HNMR->Integration 2 signals, doublets CNMR->Integration 6 signals, C-F coupling FNMR->Integration 1 signal, singlet MS->Integration M, M+2, M+4, M+6 peaks IR->Integration Aromatic C-H, C-F stretches Confirmation Confirmed Structure: This compound Integration->Confirmation All data consistent

Caption: Workflow for unambiguous structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality: ¹H NMR spectroscopy is the first logical step as it directly observes the hydrogen atoms on the pyridine ring. The number of signals, their splitting patterns (multiplicity), and their chemical shifts provide crucial information about the electronic environment and connectivity of the protons.

  • Prediction for this compound:

    • Number of Signals: We predict two distinct signals. Due to the substitution pattern, there are two chemically non-equivalent protons on the ring (H-4 and H-6).[4][5]

    • Chemical Shift: Both protons are on an electron-deficient aromatic ring, so their signals will appear downfield (typically δ 7.5 - 9.0 ppm). The exact positions are influenced by the neighboring electron-withdrawing substituents.

    • Splitting: The two protons are separated by three bonds (H-C-N-C-H is not a typical coupling path, but H-C-C-C-H is). We expect to see a small coupling between H-4 and H-6 (a meta-coupling), resulting in both signals appearing as doublets with a small coupling constant (J ≈ 2-3 Hz).

  • Comparison with an Isomer (3-Bromo-2-chloro-5-(trifluoromethyl)pyridine): This isomer would also show two signals for its two ring protons (H-4 and H-6). However, the specific chemical shifts would differ due to the different placement of the substituents. This highlights that while ¹H NMR is powerful, it may not be sufficient on its own to distinguish between isomers without authentic reference spectra.

¹⁹F NMR Spectroscopy: The Definitive Trifluoromethyl Signature

Causality: ¹⁹F NMR is exceptionally useful for fluorinated compounds. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, providing a clean and unambiguous signal.[6] The chemical shift of the -CF₃ group is highly sensitive to its electronic environment.

  • Prediction for this compound:

    • A single, sharp signal is expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent.

    • The chemical shift for a -CF₃ group on a pyridine ring typically falls in the range of δ -60 to -70 ppm (relative to CFCl₃).[7][8][9][10] The specific shift is diagnostic of its position at C-2, adjacent to the nitrogen and a bromine atom.

    • Since there are no adjacent protons, this signal will appear as a singlet .

  • Comparative Value: While isomers with a -CF₃ group will also show a singlet in their ¹⁹F NMR spectra, the chemical shift will be different. For example, a -CF₃ at the 5-position would experience a different electronic environment and thus resonate at a different frequency. This makes ¹⁹F NMR a powerful tool for distinguishing positional isomers.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality: ¹³C NMR provides a map of the carbon framework of the molecule. The number of signals indicates the number of unique carbon environments, and chemical shifts reveal the nature of these carbons (aromatic, bonded to electronegative atoms, etc.). Crucially, coupling between ¹³C and ¹⁹F provides definitive evidence for the location of the -CF₃ group.

  • Prediction for this compound:

    • Number of Signals: We expect six distinct signals, one for each of the five carbons in the pyridine ring and one for the trifluoromethyl carbon.

    • Chemical Shifts: The five aromatic carbons will resonate in the typical downfield region for heterocyclic aromatic compounds (δ 110-160 ppm).[11][12][13][14] The carbon of the -CF₃ group will be further downfield.

    • C-F Coupling: This is the most diagnostic feature. The signal for the -CF₃ carbon will be split into a quartet due to coupling with the three attached fluorine atoms (¹JCF coupling). The carbon atom directly attached to the ring (C-2) will also be split into a quartet (²JCF coupling), albeit with a smaller coupling constant. This confirms the -CF₃ group is attached to C-2.

Mass Spectrometry: The Molecular Fingerprint

Causality: Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight and a characteristic isotopic pattern that acts as a fingerprint for molecules containing chlorine and bromine.

  • Prediction for this compound:

    • Molecular Ion (M⁺·): The molecule contains one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[15][16]

    • Isotopic Pattern: This combination of halogens produces a highly characteristic cluster of peaks for the molecular ion. We expect to see:

      • An M⁺· peak (containing ⁷⁹Br and ³⁵Cl).

      • An [M+2]⁺· peak (from ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) that is the most abundant in the cluster.

      • An [M+4]⁺· peak (from ⁸¹Br/³⁷Cl).

      • A very small [M+6]⁺· peak is also possible.

    • The relative intensities of these peaks are predictable and provide definitive evidence for the presence of one bromine and one chlorine atom. This technique is invaluable for confirming the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Analysis

Causality: IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing confirmation of the functional groups present.

  • Prediction for this compound:

    • Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

    • Aromatic C=C and C=N Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.[17][18]

    • C-F Stretching: Strong, intense absorption bands typically in the 1100-1300 cm⁻¹ region, confirming the presence of the trifluoromethyl group.

    • C-Cl and C-Br Stretching: These occur at lower frequencies (fingerprint region, <1000 cm⁻¹) and can be harder to assign definitively but contribute to the overall unique fingerprint of the spectrum.

Comparative Summary of Spectroscopic Techniques

TechniqueInformation Provided for this MoleculeStrengthLimitation (if used in isolation)
¹H NMR Confirms 2 aromatic protons. Shows they are meta-coupled.Excellent for proton count and connectivity.Chemical shifts can be similar between isomers, requiring a reference standard for definitive assignment.
¹³C NMR Confirms 6 unique carbons. Shows C-F coupling to the C-2 position.Defines the carbon skeleton and unambiguously locates the -CF₃ group via coupling.Requires more sample and time than ¹H NMR.
¹⁹F NMR Confirms the presence of a single -CF₃ environment.Highly sensitive and provides a clean, diagnostic signal with a wide chemical shift range.The chemical shift alone requires context or comparison to differentiate isomers.
Mass Spec (MS) Confirms molecular weight and elemental composition (1 Br, 1 Cl).The isotopic pattern is a definitive fingerprint for the presence of Br and Cl.Does not provide information on the connectivity of atoms; cannot distinguish isomers on its own.
IR Spec Confirms presence of pyridine ring and C-F bonds.Fast and confirms key functional groups.Provides a fingerprint but is generally insufficient for distinguishing complex positional isomers.

Experimental Protocols

Protocol 1: NMR Sample Preparation (¹H, ¹³C, ¹⁹F)
  • Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.[19][20]

  • Dissolution: Gently swirl the vial to ensure the sample is fully dissolved. The solution must be clear and free of any particulate matter.[21]

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[22]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

  • Analysis: Insert the tube into the NMR spectrometer. Acquire spectra for ¹H, ¹³C, and ¹⁹F nuclei according to standard instrument parameters. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC-MS) inlet is ideal, which also serves to confirm sample purity. Direct insertion probes can also be used.

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[23][24] This process creates a radical cation (the molecular ion) and various fragment ions.

  • Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[25]

  • Detection: The detector records the abundance of each ion, generating the mass spectrum. Pay close attention to the isotopic cluster around the molecular weight (259/261/263 g/mol ).

Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.[26]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, even contact between the solid sample and the crystal. Good contact is essential for a high-quality spectrum.[27]

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a soft cloth dampened with a suitable solvent (e.g., isopropanol).

Conclusion

The structural confirmation of this compound is a clear illustration of the power of a multi-technique spectroscopic approach. While mass spectrometry definitively confirms the elemental composition and molecular weight, and IR spectroscopy identifies the core functional groups, it is the suite of NMR experiments that provides the unequivocal evidence of atomic connectivity. ¹H NMR defines the proton environment, ¹⁹F NMR provides a clean signature for the key substituent, and ¹³C NMR, through its characteristic C-F coupling patterns, locks in the precise location of the trifluoromethyl group on the carbon skeleton.

By integrating the data from these complementary techniques, a researcher can build a self-validating case for the structure, moving forward with confidence that the correct molecule is in hand. Relying on any single technique would leave open the dangerous possibility of isomeric ambiguity. For professionals in drug development and scientific research, this rigorous, evidence-based approach to structural elucidation is the only trustworthy standard.

References

Reactivity comparison of bromo vs chloro substituents on trifluoromethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal and process chemistry, the trifluoromethylpyridine scaffold is a cornerstone of modern drug design. The strategic placement of halogen substituents on this electron-deficient ring system provides a versatile handle for diversification through cross-coupling and nucleophilic substitution reactions. A frequent and critical decision in synthetic planning is the choice between a bromo or a chloro substituent. This guide provides an in-depth comparison of their reactivity, supported by experimental context, to empower chemists to make informed decisions that balance reactivity, cost, and synthetic goals.

The Fundamental Difference: Carbon-Halogen Bond Strength

The divergent reactivity of bromo- and chloro-trifluoromethylpyridines is fundamentally rooted in the difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bond dissociation energies (BDE). A weaker bond requires less energy to cleave, translating to a lower activation energy for the reaction.

The established trend for aryl halides is that the C-Br bond is significantly weaker than the C-Cl bond.[1][2] This core principle dictates that, all else being equal, a bromo-substituent will be more reactive in transformations where the cleavage of the C-X bond is a key, often rate-determining, step.

Table 1: Bond Dissociation Energies (BDE) of Phenyl Halides

Aryl Halide (Ph-X)Bond Dissociation Energy (kcal/mol)
Phenyl Chloride (Ph-Cl)97.1[1]
Phenyl Bromide (Ph-Br)84.0[1]

This fundamental energy difference is the primary driver for the reactivity patterns observed in the most common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond is frequently the rate-determining step of the catalytic cycle.[2]

The Oxidative Addition Step: A Decisive Factor

The weaker C-Br bond allows for a faster rate of oxidative addition compared to the C-Cl bond.[2] This means that bromo-trifluoromethylpyridines will often react under milder conditions, with lower catalyst loadings, and in shorter reaction times than their chloro- counterparts. The greater polarizability of the C-Br bond also facilitates a more favorable interaction with the electron-rich palladium(0) center, further accelerating this crucial step.[2]

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group and the pyridine nitrogen atom activates the ring, making both chloro and bromo derivatives viable substrates. However, the inherent reactivity advantage of the bromide is consistently observed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. While modern, highly active catalyst systems utilizing bulky, electron-rich phosphine ligands have made the coupling of aryl chlorides routine, bromides remain the more reactive partner.[2][3]

Table 2: Comparative Reactivity in a Hypothetical Suzuki-Miyaura Coupling

SubstrateTypical Catalyst SystemTypical ConditionsRelative Reactivity
2-Bromo-5-(trifluoromethyl)pyridinePd(OAc)₂, SPhos80-100 °C, 1-4 hHigh
2-Chloro-5-(trifluoromethyl)pyridinePd₂(dba)₃, XPhos or RuPhos100-120 °C, 6-24 hModerate to High

Note: Conditions are illustrative. Optimal conditions are substrate-dependent and require screening.

For complex, late-stage couplings on precious intermediates, the reliability and milder conditions afforded by a bromo-substituent can be a significant advantage, often leading to cleaner reactions and higher yields. Conversely, for large-scale synthesis where cost is a primary driver, developing a robust process with a cheaper chloro-starting material is often the preferred industrial strategy.[2]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination follows a similar reactivity trend.[4][5] The oxidative addition of the halo-trifluoromethylpyridine to the palladium(0) complex is the initial and critical step. Bromo derivatives react more readily, often allowing for the use of less forcing conditions.[6]

The choice of ligand is paramount, especially when activating the more robust C-Cl bond. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential for achieving good yields with chloro-trifluoromethylpyridines.[5]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed couplings, the reactivity order in nucleophilic aromatic substitution (SNAr) is more nuanced. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[7][8]

The rate-determining step can be either the initial attack of the nucleophile or the subsequent expulsion of the halide leaving group.[7]

  • When Nucleophilic Attack is Rate-Limiting: The reaction is accelerated by a more electronegative halogen, which stabilizes the intermediate through a strong inductive effect. This leads to a reactivity order of F > Cl > Br > I .[7] This is often the case with neutral or weakly basic nucleophiles.

  • When Leaving Group Expulsion is Rate-Limiting: The trend is reversed, favoring the best leaving group, which corresponds to the weakest carbon-halogen bond. This results in a reactivity order of I > Br > Cl > F .[7] This scenario is more common with highly charged, localized nucleophiles.

The trifluoromethyl group and the pyridine nitrogen are powerful activating groups for SNAr, making both chloro- and bromo-trifluoromethylpyridines excellent substrates.[9] For many common nucleophiles like alkoxides and amines, the chloro-substituent may show comparable or even slightly higher reactivity than the bromo-substituent if the initial attack is the slow step. However, a direct experimental comparison is always recommended.

Practical Considerations & Synthetic Strategy

The choice between a bromo- and chloro-trifluoromethylpyridine is a strategic decision that balances chemical reactivity with practical considerations.

dot

G start Start: Synthetic Goal reactivity Need High Reactivity & Mild Conditions? start->reactivity Late-stage functionalization, sensitive substrate cost Is Substrate Cost & Scalability a Priority? start->cost Early-stage synthesis, large-scale production reactivity->cost No bromo Choose Bromo-Substituent reactivity->bromo Yes chloro Choose Chloro-Substituent cost->chloro Yes optimize Requires more robust catalyst screening & harsher conditions chloro->optimize

Caption: Decision workflow for selecting a halogen substituent.

When to Choose Bromo-Trifluoromethylpyridine:
  • High Reactivity is Essential: For difficult couplings or when working with less reactive coupling partners.

  • Mild Conditions are Required: In late-stage functionalization of complex molecules with sensitive functional groups.

  • Rapid Protocol Development: Bromides often work well with a broader range of standard catalyst systems, potentially requiring less optimization.

When to Choose Chloro-Trifluoromethylpyridine:
  • Cost is a Major Factor: Chloroaromatics are generally less expensive and more widely available than their bromo- counterparts.

  • Large-Scale Synthesis: The economic advantage makes them highly desirable for industrial-scale production.

  • Selective Functionalization: In molecules containing both a bromo and a chloro group, the bromo group can often be reacted selectively, leaving the chloro group for a subsequent transformation.[10]

Experimental Protocols

The following are generalized protocols that serve as a starting point for optimization. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

dot

G cluster_0 Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup A 1. Add halo-trifluoromethylpyridine (1.0 eq), boronic acid/ester (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) to a vial. B 2. Add Pd catalyst (1-5 mol%) and ligand (2-10 mol%) under inert atmosphere. A->B C 3. Add anhydrous solvent (e.g., Toluene, Dioxane). B->C D 4. Seal the vessel and heat to the desired temperature (80-120 °C). C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Cool, dilute with solvent, and filter through celite. E->F G 7. Purify by column chromatography. F->G

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-trifluoromethylpyridine (1.0 mmol), the boronic acid or ester partner (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 mmol).

  • Inerting: Cap the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., Dioxane, Toluene, or DME; 0.1-0.2 M concentration).

  • Reaction: Seal the vial tightly and heat the reaction mixture in a pre-heated block to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black. The filtrate is then concentrated and purified, typically by flash column chromatography.

Conclusion

The choice between a bromo- and chloro-substituent on a trifluoromethylpyridine ring is a critical decision in synthetic design. Bromo-derivatives offer superior reactivity in palladium-catalyzed cross-coupling reactions, enabling milder conditions and often simplifying process development.[2] Chloro-derivatives, while more challenging to activate, provide a significant cost and availability advantage, making them the preferred choice for large-scale industrial synthesis. In SNAr reactions, the reactivity order is less fixed and depends on the rate-determining step, occasionally favoring the chloro-substituent.[7] By understanding the fundamental principles of bond strength and reaction mechanism, and by weighing the practical considerations of cost and scale, researchers can strategically select the optimal halogenated building block to efficiently achieve their synthetic targets.

References

The 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine Scaffold: A Comparative Guide to its Efficacy in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and halogenated heterocyclic scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by these moieties—such as enhanced metabolic stability, increased lipophilicity, and modulated pKa—offer a powerful toolkit for optimizing the potency and pharmacokinetic profiles of therapeutic candidates.[1] Among the privileged structures in this domain, the 3-bromo-5-chloro-2-(trifluoromethyl)pyridine core has emerged as a versatile and highly valuable scaffold for the development of novel inhibitors targeting a range of biological pathways implicated in cancer, viral infections, and inflammatory diseases.

This guide provides an in-depth technical comparison of the efficacy of this compound derivatives. We will explore the synthetic rationale, structure-activity relationships (SAR), and comparative biological performance of this scaffold, supported by representative experimental data and detailed protocols. Our focus will be on illustrating the medicinal chemistry principles that guide the optimization of this core structure into potent and selective therapeutic agents.

The Strategic Advantage of the this compound Scaffold

The trifluoromethylpyridine motif itself is a well-established pharmacophore, present in numerous approved drugs and clinical candidates.[2] The trifluoromethyl (-CF3) group, in particular, is a bioisostere for a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and metabolically stable, which can enhance binding affinity to target proteins and reduce susceptibility to oxidative metabolism.[1]

The addition of bromo and chloro substituents at the 3 and 5 positions, respectively, provides several key advantages:

  • Orthogonal Reactivity: The bromine and chlorine atoms offer distinct reactivity profiles for further functionalization. The bromine at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[3] The chlorine at the 5-position can also be displaced under specific nucleophilic aromatic substitution conditions. This differential reactivity enables a modular and efficient approach to library synthesis.

  • Modulation of Physicochemical Properties: The halogens contribute to the overall lipophilicity and electronic nature of the pyridine ring, influencing cell permeability and interaction with biological targets.[4]

  • Structural Rigidity and Conformational Control: The substituted pyridine core provides a rigid scaffold that can orient appended functional groups in a defined three-dimensional space, which is crucial for optimizing interactions with the binding sites of target proteins.

Comparative Efficacy of 2-Substituted Derivatives as Kinase Inhibitors

To illustrate the medicinal chemistry potential of the this compound scaffold, we will consider its application in the development of protein kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology, and the pyridine scaffold is a common feature in many kinase inhibitors.[5][6]

The following table presents a representative comparison of the in vitro inhibitory activity of a series of hypothetical 2-amino- and 2-amido-3-bromo-5-chloro-2-(trifluoromethyl)pyridine derivatives against a prototypical kinase, such as Phosphoinositide 3-kinase alpha (PI3Kα). This data is illustrative and designed to reflect established SAR principles for this class of inhibitors.

Compound ID R Group (at 2-position) Structure PI3Kα IC50 (nM) Notes on SAR
BCP-001 -NH₂BCP-001 Structure>10,000The unsubstituted amine provides a key hydrogen bond donor but lacks additional interactions for potent inhibition.
BCP-002 -NH-CH₃BCP-002 Structure5,200Small alkyl substitution shows minimal improvement, suggesting the need for more specific interactions.
BCP-003 -NH-(4-morpholinophenyl)BCP-003 Structure85The morpholino group often engages in hydrogen bonding with the kinase hinge region, significantly improving potency.
BCP-004 -NH-(4-(4-methylpiperazin-1-yl)phenyl)BCP-004 Structure45The basic nitrogen of the piperazine can form a salt bridge with acidic residues in the active site, further enhancing affinity. Improved solubility is also a potential benefit.
BCP-005 -NH-C(O)-CH₃BCP-005 Structure8,500The simple amide introduces a hydrogen bond acceptor but lacks the extended structure to reach key binding pockets.
BCP-006 -NH-C(O)-(4-morpholinophenyl)BCP-006 Structure120The amide linker changes the geometry and hydrogen bonding pattern compared to the amine. While still active, the direct amine linkage appears more favorable in this series.
Alternative Scaffold (BSC-001) 3,5-dichloro-2-(trifluoromethyl)pyridine with -NH-(4-morpholinophenyl)BSC-001 Structure150Replacement of the 3-bromo with a chloro group can subtly alter the electronics and steric profile, potentially leading to a slight decrease in potency in this illustrative example.

Experimental Protocols

General Synthetic Pathway for 2-Amino Derivatives

The synthesis of 2-amino-3-bromo-5-chloro-2-(trifluoromethyl)pyridine derivatives typically proceeds through a multi-step sequence, leveraging the reactivity of the halogenated pyridine core.

G start 2-Amino-5-chloropyridine step1 Bromination (e.g., NBS) start->step1 intermediate1 2-Amino-3-bromo-5-chloropyridine step1->intermediate1 step2 Trifluoromethylation (e.g., Pd-catalyzed) intermediate1->step2 core This compound step2->core step3 Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig amination) core->step3 final 2-Amino-substituted derivatives step3->final

General synthetic workflow.

Step-by-Step Protocol for the Synthesis of a Representative 2-Amino Derivative (e.g., BCP-004):

  • Synthesis of 2-Amino-3-bromo-5-chloropyridine: To a solution of 2-amino-5-chloropyridine in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with aqueous sodium thiosulfate, extract with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and purify by column chromatography to yield 2-amino-3-bromo-5-chloropyridine.[7][8]

  • Synthesis of this compound: This step can be challenging and often requires specialized reagents. A common approach is a Sandmeyer-type reaction followed by trifluoromethylation. Alternatively, direct trifluoromethylation of a suitable precursor can be achieved using reagents like (trifluoromethyl)trimethylsilane (TMSCF3) with a palladium catalyst and a suitable ligand.[9]

  • Buchwald-Hartwig Amination: In a nitrogen-flushed flask, combine this compound, 4-(4-methylpiperazin-1-yl)aniline, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene). Heat the mixture under reflux until the starting material is consumed (monitored by LC-MS). Cool the reaction, filter, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the final compound (BCP-004).

In Vitro Kinase Inhibition Assay (PI3Kα)

The inhibitory activity of the synthesized compounds against PI3Kα can be determined using a variety of commercially available assay kits, often based on measuring ATP consumption or product formation.

G start Prepare kinase reaction buffer step1 Add PI3Kα enzyme and test compound start->step1 step2 Incubate step1->step2 step3 Initiate reaction with ATP/PIP2 substrate step2->step3 step4 Incubate step3->step4 step5 Stop reaction and detect signal (e.g., luminescence) step4->step5 final Calculate IC50 values step5->final

Workflow for in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, PI3Kα enzyme solution, ATP solution, and substrate (e.g., PIP2) solution according to the manufacturer's protocol. Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions to the wells. Add the PI3Kα enzyme solution to all wells except the negative control.

  • Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the lipid substrate PIP2. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP using a detection reagent (e.g., a luciferase/luciferin-based system that produces a luminescent signal). The amount of ATP consumed is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The cytotoxic or anti-proliferative effects of the compounds on cancer cell lines can be assessed using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line with a known PIK3CA mutation) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.

Signaling Pathway Context: PI3K/Akt/mTOR Pathway

Many kinase inhibitors derived from pyridine-like scaffolds target key nodes in oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation BCP_derivative This compound Derivative BCP_derivative->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR pathway.

Derivatives of the this compound scaffold can be designed to be potent and selective inhibitors of PI3Kα, thereby blocking the conversion of PIP2 to PIP3 and downstream signaling through Akt and mTOR. This leads to the inhibition of cell growth and proliferation in cancer cells that are dependent on this pathway.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its combination of a trifluoromethyl group for enhanced drug-like properties and strategically placed halogens for versatile synthetic elaboration makes it a powerful tool in the medicinal chemist's arsenal. As demonstrated through the representative example of PI3Kα inhibitors, systematic modification of this core, guided by established structure-activity relationships, can lead to the identification of potent and selective drug candidates. The detailed experimental protocols provided herein offer a framework for the synthesis and evaluation of such derivatives, enabling researchers to further explore the therapeutic potential of this valuable chemical scaffold.

References

A Technical Guide to the Reaction Kinetics of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is a versatile building block in contemporary medicinal and agrochemical research. Its utility stems from the strategic placement of three key functional groups on the pyridine core: a strongly electron-withdrawing trifluoromethyl group and two distinct halogen atoms, bromine and chlorine, which serve as reactive handles for carbon-carbon and carbon-heteroatom bond formation. The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing metabolic stability and modulating the reactivity of the adjacent halogen substituents. This guide provides a comparative analysis of the reaction kinetics of this compound in two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By understanding the kinetic nuances and factors governing regioselectivity, researchers can optimize reaction conditions, improve yields, and streamline the synthesis of complex target molecules.

Comparative Analysis of Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. When employing a dihalogenated substrate such as this compound, the key challenge and opportunity lie in achieving regioselective coupling. The inherent differences in the carbon-halogen bond strengths (C-Br vs. C-Cl) and the electronic activation provided by the trifluoromethyl group are the primary determinants of reactivity and selectivity.

Theoretical Framework: Understanding Regioselectivity

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. The oxidative addition step is often rate-determining, and its rate is highly dependent on the nature of the halogen. The bond dissociation energies (BDEs) for carbon-halogen bonds follow the trend C-I < C-Br < C-Cl. Consequently, oxidative addition to a C-Br bond is typically faster than to a C-Cl bond.[1]

In the case of this compound, the presence of the strongly electron-withdrawing CF3 group at the 2-position significantly influences the electron density of the pyridine ring. This electronic effect is expected to enhance the rate of oxidative addition at both the 3- (bromo) and 5- (chloro) positions compared to an unsubstituted pyridine ring. However, the superior leaving group ability of bromide over chloride is the dominant factor governing regioselectivity. Therefore, in a Suzuki-Miyaura coupling, the reaction is expected to proceed selectively at the C-Br bond.

Comparative Data and Experimental Observations

While specific kinetic data for this compound is not extensively reported in the literature, a wealth of studies on similar dihalopyridine systems corroborates the predicted selectivity. For instance, in the Suzuki coupling of 5-bromo-2-chloropyridine, the reaction proceeds selectively at the 5-position (C-Br bond).[1] This selectivity is attributed to the lower C-Br bond dissociation energy.

The following table provides a qualitative comparison of the expected reactivity of this compound with other relevant halopyridines in Suzuki-Miyaura coupling.

SubstrateReactive HalogenExpected Relative Rate of Mono-CouplingKey Influencing Factors
This compoundBromineHighStrong activation by CF3 group, inherent reactivity of C-Br bond.
2-Bromo-4-methylpyridineBromineModerateModerate activation by methyl group.
3,5-DichloropyridineChlorineLowLower reactivity of C-Cl bond compared to C-Br.
2,5-DibromopyridineBromine at C2HighInherent reactivity of C-Br bond, potential for di-coupling.

Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling

To quantitatively assess the reaction kinetics and confirm the regioselectivity of the Suzuki-Miyaura coupling of this compound, the following experimental protocol can be employed. This protocol is designed to monitor the reaction progress over time, allowing for the determination of reaction rates and selectivity.

Materials:
  • This compound

  • Phenylboronic acid

  • Pd(dppf)Cl₂ (or other suitable palladium catalyst)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Internal standard (e.g., dodecane)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1, 10 mL) mixture and the internal standard (0.5 mmol) to the flask.

  • Reaction Monitoring: Heat the reaction mixture to 80 °C. At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture via a syringe.

  • Quenching and Analysis: Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the concentrations of the starting material, the mono-coupled product (3-phenyl-5-chloro-2-(trifluoromethyl)pyridine), and any potential di-coupled or isomeric products.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. By performing the experiment with varying initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Combine Reactants: This compound Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ B Add Degassed Solvent (Dioxane/Water) & Internal Standard A->B Inert Atmosphere C Heat to 80°C B->C D Withdraw Aliquots at Time Intervals C->D During Reaction E Quench & Extract D->E F Analyze by GC-MS or LC-MS E->F G Determine Concentrations & Calculate Rate F->G

Caption: Workflow for the kinetic analysis of the Suzuki-Miyaura coupling.

Comparative Analysis of Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2] Similar to the Suzuki-Miyaura coupling, the regioselectivity in the amination of this compound is governed by the differential reactivity of the C-Br and C-Cl bonds.

Theoretical Framework: Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination also involves an oxidative addition step as the initial and often rate-determining step.[3] Therefore, the same principles of C-halogen bond reactivity apply, with the C-Br bond being significantly more susceptible to oxidative addition by the palladium(0) catalyst than the C-Cl bond. The strong electron-withdrawing nature of the trifluoromethyl group at the 2-position will again accelerate the oxidative addition at the adjacent 3-position. Kinetic studies on related systems have shown that the nature of the phosphine ligand and the base can also influence the rate of the reaction, but the inherent reactivity of the aryl halide remains a primary factor.[4]

Comparative Data and Expected Outcomes

For this compound, mono-amination is expected to occur selectively at the 3-position, displacing the bromide. This high degree of regioselectivity makes this substrate a valuable precursor for the synthesis of 3-amino-5-chloro-2-(trifluoromethyl)pyridine derivatives.

The following table provides a qualitative comparison of the expected reactivity of this compound with other halopyridines in Buchwald-Hartwig amination.

SubstrateReactive HalogenExpected Relative Rate of Mono-aminationKey Influencing Factors
This compoundBromineHighStrong activation by CF3 group, high reactivity of C-Br bond.
3-Bromo-5-methoxypyridineBromineModerateModerate activation by methoxy group.
2-ChloropyridineChlorineLowLower reactivity of C-Cl bond.
2,5-Dibromo-3-(trifluoromethyl)pyridineBromine at C2Very HighStrong activation by CF3 group, two reactive C-Br bonds.

Experimental Protocol: Kinetic Analysis of Buchwald-Hartwig Amination

A robust experimental protocol is essential for elucidating the reaction kinetics of the Buchwald-Hartwig amination of this compound. The following procedure is designed for this purpose.

Materials:
  • This compound

  • Morpholine (or other amine)

  • Pd₂(dba)₃ (or other suitable palladium precatalyst)

  • XPhos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous, degassed)

  • Internal standard (e.g., hexadecane)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:
  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, prepare a stock solution of the active catalyst by dissolving Pd₂(dba)₃ and XPhos in toluene.

  • Reaction Setup: In a Schlenk flask, add this compound (1.0 mmol), NaOt-Bu (1.2 mmol), and the internal standard (0.5 mmol).

  • Initiation of Reaction: Add the degassed toluene (10 mL) and the amine (1.2 mmol) to the flask. Then, inject the catalyst solution (e.g., 1 mol% Pd).

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 100 °C). At specified time intervals, withdraw aliquots and quench with a saturated aqueous solution of ammonium chloride.

  • Analysis: Extract the quenched aliquots with ethyl acetate and analyze the organic layer by GC or HPLC to determine the concentrations of the starting material and the aminated product.

  • Kinetic Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Vary the concentrations of the reactants, catalyst, and ligand to determine the reaction order for each component.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_initiation Initiation & Monitoring cluster_analysis Analysis & Kinetics A Combine Substrate, Base & Internal Standard B Add Toluene & Amine A->B Inert Atmosphere C Inject Pd Catalyst Solution B->C D Maintain Temperature & Withdraw Aliquots C->D Over Time E Quench & Extract D->E F Analyze by GC or HPLC E->F G Determine Reaction Rate & Orders F->G

Caption: Workflow for the kinetic analysis of the Buchwald-Hartwig amination.

Conclusion

The reaction kinetics of this compound in palladium-catalyzed cross-coupling reactions are primarily dictated by the differential reactivity of the carbon-bromine and carbon-chlorine bonds. In both Suzuki-Miyaura and Buchwald-Hartwig reactions, the C-Br bond at the 3-position is the preferred site of reaction due to its lower bond dissociation energy, leading to excellent regioselectivity. The strongly electron-withdrawing trifluoromethyl group at the 2-position serves to activate the pyridine ring towards oxidative addition, enhancing the overall reaction rate compared to less activated systems.

The experimental protocols provided in this guide offer a systematic approach to quantitatively study the reaction kinetics of this important building block. By understanding the underlying mechanistic principles and employing rigorous kinetic analysis, researchers can effectively harness the reactivity of this compound to synthesize a diverse array of novel compounds for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine: A Comparative Analysis of Traditional and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated building blocks, 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine stands out as a highly valuable intermediate, offering multiple points for diversification through its distinct halogen functionalities. The trifluoromethyl group acts as a powerful metabolic blocker and lipophilic modifier, while the bromo and chloro substituents provide orthogonal handles for a variety of cross-coupling reactions.

This guide provides a comparative analysis of two distinct synthetic approaches to this important molecule: a traditional, multi-step route relying on classical Sandmeyer chemistry, and a modern, convergent approach based on pyridine ring construction. By examining the underlying principles, experimental protocols, and performance metrics of each route, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Route 1: The Traditional Approach via Sandmeyer Reaction

The Sandmeyer reaction is a stalwart of aromatic chemistry, providing a reliable method for the conversion of an amino group to a halide via a diazonium salt intermediate.[1] This multi-step, yet robust, pathway is often favored for its well-established procedures and the commercial availability of a wide range of aniline and aminopyridine starting materials.

Mechanistic Rationale

The core of this strategy lies in the diazotization of an aminopyridine precursor, followed by a copper(I)-catalyzed substitution with a bromide source. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and dinitrogen gas, with subsequent halogen transfer from a copper(II) halide species to furnish the final product and regenerate the catalyst.

Experimental Workflow: A Proposed Traditional Synthesis

The following protocol is a proposed route based on established Sandmeyer reaction conditions and the synthesis of structurally similar compounds.[2]

A 3-Amino-5-chloro-2-(trifluoromethyl)pyridine B Diazonium Salt Intermediate A->B NaNO₂, HBr (aq) 0-5 °C C This compound B->C CuBr Heat

Caption: Workflow for the traditional synthesis of this compound via a Sandmeyer reaction.

Step-by-Step Protocol:

  • Diazotization:

    • To a stirred solution of 48% aqueous hydrobromic acid (HBr) cooled to 0-5 °C, slowly add 3-amino-5-chloro-2-(trifluoromethyl)pyridine.

    • A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. Rationale: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, a solution of copper(I) bromide (CuBr) in aqueous HBr is prepared.

    • The cold diazonium salt solution is then slowly added to the CuBr solution. The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C until the evolution of nitrogen gas ceases. Rationale: The copper(I) bromide catalyzes the conversion of the diazonium salt to the aryl bromide. Heating drives the reaction to completion.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.

Route 2: A Modern Approach via Pyridine Ring Construction

Modern synthetic strategies increasingly favor convergent approaches that build complex molecules from simpler, readily available fragments. For polysubstituted pyridines, this often involves the construction of the heterocyclic ring itself from acyclic precursors.[3][4][5] These methods can offer greater flexibility in substituent placement and may lead to shorter overall synthetic sequences.

Mechanistic Rationale

A plausible modern approach involves a [3+3] annulation strategy, where two three-carbon fragments are combined to form the six-membered pyridine ring. One of the key starting materials would be a trifluoromethylated β-enaminonitrile, which can be prepared from a suitable trifluoromethylated ketone. This intermediate is then reacted with a 1,3-dielectrophile to construct the pyridine ring. This approach offers high regioselectivity, as the substitution pattern of the final product is dictated by the structure of the starting fragments.

Experimental Workflow: A Proposed Modern Synthesis

The following is a conceptual workflow for a modern synthesis based on recent advances in pyridine synthesis.[4]

cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Ring Formation and Final Product A 1,1,1-Trifluoroacetone B Trifluoromethylated β-enaminonitrile A->B Malononitrile Ammonium Acetate E Cyclization Precursor B->E Fragment D Base (e.g., DBU) C Propargyl Bromide D 1,3-Dibromo-1-chloroacetone C->D NBS, Acetone/H₂O D->E F This compound E->F Oxidative Aromatization (e.g., DDQ or Air)

Caption: Workflow for a modern, convergent synthesis of this compound.

Step-by-Step Protocol:

  • Synthesis of Trifluoromethylated β-enaminonitrile (Fragment A):

    • A mixture of 1,1,1-trifluoroacetone, malononitrile, and a catalytic amount of a weak base such as ammonium acetate or piperidine is refluxed in a suitable solvent like ethanol or toluene with azeotropic removal of water.

    • Upon completion, the solvent is removed, and the crude product is purified by crystallization or chromatography to yield the trifluoromethylated β-enaminonitrile.

  • Synthesis of 1,3-Dibromo-1-chloroacetone (Fragment B):

    • To a solution of propargyl bromide in a mixture of acetone and water, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction is stirred until completion.

    • The product is then extracted into an organic solvent, and the solvent is removed to yield the crude 1,3-dibromo-1-chloroacetone, which may be used directly in the next step.

  • Cyclization and Aromatization:

    • The trifluoromethylated β-enaminonitrile (Fragment A) and 1,3-dibromo-1-chloroacetone (Fragment B) are dissolved in an aprotic solvent such as acetonitrile or DMF.

    • A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added, and the mixture is stirred at an elevated temperature.

    • The reaction is monitored for the formation of the dihydropyridine intermediate. Upon completion of the cyclization, an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or simply exposure to air may be used to effect aromatization to the final pyridine product.

    • The final product is then isolated and purified using standard techniques as described in Route 1.

Comparative Analysis

ParameterTraditional Route (Sandmeyer)Modern Route (Ring Construction)
Overall Yield Typically moderate (multi-step)Potentially higher (convergent)
Reagent Availability Starting aminopyridine may require synthesisAcyclic precursors are often commercially available
Reaction Conditions Low temperatures for diazotization, then heatingOften requires inert atmosphere and anhydrous conditions
Scalability Well-established for scale-upMay require more process optimization for large scale
Safety Considerations Diazonium salts can be explosive if isolatedSome reagents may be highly reactive or toxic
Flexibility Limited to the availability of the aminopyridine precursorHigh flexibility in substituent placement

Conclusion

Both the traditional Sandmeyer approach and modern ring-forming strategies offer viable pathways to the valuable intermediate, this compound. The choice of route will ultimately depend on the specific needs and capabilities of the research team.

The traditional route is well-precedented and reliable, making it a good choice for labs with experience in classical heterocyclic chemistry. However, the multi-step nature of the synthesis and the potential hazards associated with diazonium salts are important considerations.

The modern, convergent route , while potentially more efficient in terms of step economy and overall yield, may require more specialized starting materials and more stringent reaction conditions. Its key advantage lies in its flexibility, allowing for the rapid generation of analogues by simply modifying the starting fragments.

As the demand for complex, highly functionalized heterocyclic building blocks continues to grow, a thorough understanding of both classical and contemporary synthetic methodologies is essential for the modern medicinal and agrochemical chemist.

References

A Senior Application Scientist's Guide to Biological Activity Screening of Compounds Derived from 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold

In the landscape of modern chemical biology and drug discovery, certain molecular scaffolds consistently emerge as privileged structures, offering a robust framework for the development of novel bioactive agents. The trifluoromethylpyridine (TFMP) moiety is a prime example of such a scaffold, valued for its unique combination of physicochemical properties. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When integrated into a pyridine ring, a common heterocycle in FDA-approved drugs, the resulting TFMP core becomes a powerful building block for both agrochemicals and pharmaceuticals.[1][3]

This guide focuses on compounds derived from a particularly versatile, yet underexplored, starting material: 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine . The strategic placement of two distinct halogen atoms (bromine and chlorine) provides orthogonal reactive handles for a variety of cross-coupling reactions, allowing chemists to systematically build molecular complexity and generate diverse compound libraries.[4] While direct biological screening data for derivatives of this specific isomer is emerging, we can establish a robust screening strategy by drawing parallels with closely related TFMP analogs. This guide provides a comparative framework for screening these derivatives across a spectrum of potential biological activities, emphasizing the causality behind experimental choices and providing validated, step-by-step protocols.

Chapter 1: The Landscape of Potential Biological Activities

Derivatives of the TFMP scaffold have demonstrated a remarkable breadth of biological activities. This versatility stems from the electronic properties conferred by the trifluoromethyl group and the pyridine nitrogen, which can engage in various interactions with protein targets.[1] A primary screening initiative for a new library of compounds derived from this compound should therefore cast a wide net.

Key activities reported for related TFMP and trifluoromethylpyrimidine derivatives include:

  • Antifungal Activity: Particularly against plant-pathogenic fungi, making this a primary area for agrochemical research.[5][6]

  • Antiviral Activity: Primarily investigated against plant viruses like Tobacco Mosaic Virus (TMV), with some compounds outperforming commercial standards.[7]

  • Anticancer Activity: Cytotoxicity against various human cancer cell lines has been observed, opening avenues for pharmaceutical development.[5]

  • Insecticidal Activity: The TFMP core is present in several commercial insecticides, indicating its potential in pest management.[7]

This guide will focus on establishing robust screening cascades for the most prominent of these activities: antifungal, antiviral, and anticancer.

Chapter 2: Comparative Analysis of Bioactivity Screening Platforms

The goal of a primary screening campaign is to efficiently and accurately identify "hits"—compounds that exhibit a desired biological effect. The choice of assay is critical and must balance throughput, relevance, and reliability. Here, we compare and detail the foundational screening protocols.

Antifungal Activity Screening

The discovery of novel antifungal agents is a pressing need in both agriculture and medicine.[8][9] For derivatives of this compound, a logical first step is to screen against a panel of economically important plant pathogenic fungi.

Causality of Method Selection: The mycelial growth inhibition assay is the gold standard for primary antifungal screening.[6] It is a direct, phenotypic assay that measures a compound's ability to halt the growth of a fungus. This method is highly reproducible, cost-effective, and provides a clear, quantitative endpoint (inhibition percentage), which can be used to calculate EC50 values (the concentration that causes 50% of the maximal effect) for promising hits.

Experimental Protocol: Mycelial Growth Inhibition Assay

  • Fungal Culture Preparation: Culture the desired fungal species (e.g., Botrytis cinerea, Phomopsis sp.) on Potato Dextrose Agar (PDA) plates at 25°C until the mycelium covers the plate.

  • Compound Preparation: Dissolve test compounds in DMSO to create a stock solution (e.g., 10 mg/mL). Prepare serial dilutions in sterile water or culture medium.

  • Assay Plate Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C. Add the test compound solution to the molten agar to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final DMSO concentration is consistent across all plates and below a level that affects fungal growth (typically ≤1%).

  • Inoculation: Pour the PDA-compound mixture into sterile Petri dishes. Once solidified, use a sterile cork borer (e.g., 5 mm diameter) to cut a disc of mycelium from the edge of an actively growing fungal culture plate. Place this disc, mycelium-side down, in the center of the test plate.

  • Controls:

    • Negative Control: A plate containing PDA with the same concentration of DMSO used for the test compounds.

    • Positive Control: A plate containing PDA with a known, commercial fungicide (e.g., Tebuconazole, Azoxystrobin) at a concentration known to inhibit growth.

  • Incubation: Seal the plates with paraffin film and incubate them at 25°C in the dark.

  • Data Collection: When the mycelium in the negative control plate has grown to nearly fill the plate, measure the diameter of the fungal colony on all plates.

  • Calculation: Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

Data Presentation: Comparative Antifungal Activity

The following table presents representative data for trifluoromethyl-containing compounds against the plant pathogen Botrytis cinerea, demonstrating how results should be structured for comparison.

Compound IDScaffoldR-Group ModificationConcentrationInhibition vs. B. cinerea (%)Reference Compound (Tebuconazole) Inhibition (%)Source
5b Trifluoromethyl Pyrimidine2,4-dichlorophenyl amide50 µg/mL96.7696.45[5]
5j Trifluoromethyl Pyrimidine2-chloro-5-pyridyl amide50 µg/mL96.8496.45[5]
5l Trifluoromethyl Pyrimidine2-chloro-5-thiazolyl amide50 µg/mL10096.45[5]

Workflow Visualization: Antifungal Screening Cascade

This diagram illustrates a logical workflow from primary screening to lead optimization.

Antifungal_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Dose-Response cluster_2 Lead Optimization start Compound Library (this compound derivatives) primary_assay Mycelial Growth Assay (Single Concentration, e.g., 50 µg/mL) start->primary_assay hit_id Identify 'Hits' (e.g., >80% Inhibition) primary_assay->hit_id dose_response Dose-Response Assay (Multiple Concentrations) hit_id->dose_response Active Compounds calc_ec50 Calculate EC50 Values dose_response->calc_ec50 spectrum Screen against Fungal Panel (Broad-Spectrum Activity) calc_ec50->spectrum sar Structure-Activity Relationship (SAR) Studies spectrum->sar Potent Compounds mechanism Mechanism of Action Studies sar->mechanism lead Lead Candidate mechanism->lead

Caption: Workflow for antifungal compound discovery.

Anticancer Activity Screening

To evaluate the pharmaceutical potential of the compound library, a primary screen for cytotoxicity against human cancer cell lines is essential.

Causality of Method Selection: The MTT assay is a widely adopted, robust, and high-throughput colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Its principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells, making it an excellent method for determining a compound's cytotoxic effects and calculating IC50 values (the concentration that inhibits 50% of cell growth).

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture a human cancer cell line (e.g., A549 - lung, PC3 - prostate) in appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count and determine viability (e.g., using Trypan Blue). Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Controls:

    • Untreated Control: Cells treated with medium only.

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration test wells.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Blank: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes on an orbital shaker.[10]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[10]

  • Calculation: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

Data Presentation: Comparative Anticancer Activity

Compound IDScaffoldR-Group ModificationCell LineConcentrationInhibition (%)Reference Compound (Doxorubicin) Inhibition (%)Source
5l Trifluoromethyl Pyrimidine2-chloro-5-thiazolyl amidePC35 µg/mL54.94>95% (typical)[5]
5r Trifluoromethyl Pyrimidine4-fluorophenyl amidePC35 µg/mL55.32>95% (typical)[5]
5v Trifluoromethyl Pyrimidine2,4-difluorophenyl amidePC35 µg/mL64.20>95% (typical)[5]
Antiviral Activity Screening (Plant Viruses)

Given the prevalence of antiviral activity in TFMP derivatives, screening against plant viruses like Tobacco Mosaic Virus (TMV) is a valuable endeavor for agrochemical applications.

Causality of Method Selection: The half-leaf method is a classical, effective, and internally controlled bioassay for quantifying the inhibitory effect of a substance on local lesion formation by a virus.[14][15] By applying the control solution to one half of a leaf and the test solution to the other half of the same leaf, the method elegantly minimizes variability due to the physiological state of individual plants or leaves. This provides a more reliable comparison of infectivity.

Experimental Protocol: Half-Leaf Method for TMV

  • Plant Preparation: Grow host plants with local lesion susceptibility to TMV (e.g., Nicotiana glutinosa) under controlled greenhouse conditions until they have several well-developed leaves.

  • Virus Inoculation Preparation: Prepare a purified TMV solution at a concentration known to produce a countable number of local lesions (e.g., 50 µg/mL).

  • Compound and Control Preparation:

    • Test Solution: Mix the test compound at the desired concentration (e.g., 500 µg/mL) with the TMV solution.

    • Control Solution: Mix the solvent (e.g., a dilute DMSO solution) with the TMV solution at the same final concentration.

  • Inoculation:

    • Lightly dust the upper surface of a mature leaf with carborundum (an abrasive).

    • Using a cotton swab, gently rub the control solution onto the right half of the leaf lamina, from the midrib to the edge.

    • Using a fresh cotton swab, gently rub the test solution onto the left half of the same leaf.

    • Repeat this process for several leaves on different plants to ensure statistical power.

  • Incubation: Rinse the inoculated leaves with water a few minutes after inoculation. Keep the plants in the greenhouse for 3-4 days to allow for local lesion development.

  • Data Collection: Count the number of local lesions on each half of every inoculated leaf.

  • Calculation: Calculate the percentage of inhibition for each leaf using the following formula:

    • Inhibition (%) = [(Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half] x 100

    • Average the inhibition rates across all replicate leaves.

Data Presentation: Comparative Antiviral Activity (vs. TMV)

Compound IDScaffoldR-Group ModificationActivity TypeEC50 (µg/mL)Reference Compound (Ningnanmycin) EC50 (µg/mL)Source
A2 Trifluoromethyl Pyridine2-bromo-5-fluorobenzyl piperazineCurative112.3>112.3 (based on % inhibition)[7]
A16 Trifluoromethyl Pyridine2-chloro-4-fluorobenzyl piperazineCurative107.8>107.8 (based on % inhibition)[7]
A16 Trifluoromethyl Pyridine2-chloro-4-fluorobenzyl piperazineProtective18.450.2[7]

Chapter 3: Structure-Activity Relationship (SAR) Insights

Primary screening data, when organized and analyzed, provides the foundation for understanding the structure-activity relationship (SAR). This involves identifying which structural modifications on the core scaffold lead to an increase or decrease in biological activity. For derivatives of this compound, the key points of diversification are the bromine and chlorine atoms.

From the comparative data on related scaffolds, we can draw preliminary hypotheses:

  • For Antifungal Activity: The nature of the amide substituent is critical. Small, electron-withdrawing heterocyclic groups like a substituted thiazole (Compound 5l ) can lead to complete inhibition of B. cinerea.[5]

  • For Anticancer Activity: The presence of halogenated phenyl amide groups appears to confer moderate cytotoxicity against prostate cancer cells (PC3). Increasing the fluorine substitution on the phenyl ring (from 4-fluoro in 5r to 2,4-difluoro in 5v ) correlates with an increase in activity.[5]

  • For Antiviral Activity: For piperazine derivatives, the substitution pattern on the benzyl group significantly impacts efficacy. A 2-chloro-4-fluorobenzyl group (Compound A16 ) results in particularly potent protective activity against TMV.[7]

Visualization: SAR Hypothesis

SAR_Hypothesis cluster_Diversification Chemical Diversification cluster_Activity Biological Activity Core This compound Core Scaffold R1 Modification at Bromine Position (C3) R2 Modification at Chlorine Position (C5) Antifungal Antifungal Potency (e.g., vs. B. cinerea) R1->Antifungal  Heterocyclic amides may enhance Antiviral Antiviral Efficacy (e.g., vs. TMV) R1->Antiviral  Substituted benzyl groups may enhance Anticancer Anticancer Cytotoxicity (e.g., vs. PC3) R2->Anticancer  Halogenated phenyl groups may enhance

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory personnel engaged in the fast-paced world of research and development, the proper handling and disposal of chemical reagents is a cornerstone of a safe and efficient workflow. This guide provides an in-depth, procedural framework for the safe disposal of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine, a halogenated pyridine derivative. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that inform these critical safety protocols.

Understanding the Hazard Profile: Why Caution is Critical

This compound is a halogenated organic compound. While specific toxicity data for this exact molecule may be limited, the presence of bromine, chlorine, and a trifluoromethyl group on a pyridine ring necessitates a cautious approach. Halogenated pyridines can exhibit significant toxicity, and their combustion can produce hazardous byproducts such as hydrogen halides (HBr, HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx)[1]. Therefore, understanding its hazard classification is the first step in ensuring safe handling and disposal.

Table 1: Hazard Identification and Classification

Hazard ClassClassificationPrecautionary Statement Codes
Acute Toxicity (Oral)Category 3H301
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/Eye IrritationCategory 2H319
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335

Source: Synthesized from data for similar compounds[2].

These classifications underscore the importance of avoiding all personal contact, including inhalation[3]. The subsequent sections of this guide are designed to mitigate these risks during the disposal process.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the correct selection and use of PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation[1][4].
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®).Prevents skin contact, which can cause irritation. Always check the manufacturer's glove compatibility chart.
Body Protection A fully-buttoned laboratory coat.Protects against accidental spills and contamination of personal clothing[5].
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes the risk of inhaling vapors that can cause respiratory tract irritation[6].
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].

Workflow for Disposal of this compound

G start Start: Identify Waste waste_collection 1. Segregate Halogenated Waste Place in a designated, labeled, and compatible waste container. start->waste_collection container_specs Container Requirements: - Clearly labeled 'Halogenated Organic Waste' - Tightly sealed lid - Stored in a cool, dry, well-ventilated area waste_collection->container_specs spill_check 2. Inspect for Spills or Leaks waste_collection->spill_check spill_procedure Follow Spill Cleanup Protocol (See Section 4) spill_check->spill_procedure Spill Detected no_spill 3. Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EHS) office. spill_check->no_spill No Spill spill_procedure->no_spill documentation 4. Complete Hazardous Waste Manifest Provide accurate information about the chemical and quantity. no_spill->documentation end End: Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:

  • Segregation and Collection:

    • Designate a specific waste container for halogenated organic compounds. This is crucial to prevent dangerous reactions with other waste streams[7].

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tightly-fitting lid[5].

    • Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound"[5].

  • Storage:

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases[5].

    • Ensure the storage area is cool and dry to prevent any degradation of the container or its contents[3].

  • Professional Disposal:

    • This chemical must be disposed of through an authorized hazardous waste collection service[3]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • The primary method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (HBr, HCl, HF)[8][9].

Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.

Decision Tree for Spill Response

G spill Spill Occurs size_assessment Assess Spill Size spill->size_assessment small_spill Small Spill (<100 mL, contained in fume hood) size_assessment->small_spill Small large_spill Large Spill (>100 mL or outside fume hood) size_assessment->large_spill Large cleanup Trained Personnel Cleanup: 1. Wear appropriate PPE. 2. Absorb with inert material (vermiculite, sand). 3. Collect in a sealed container. 4. Decontaminate the area. small_spill->cleanup evacuate Evacuate Immediate Area Alert others and restrict access. large_spill->evacuate call_ehs Contact EHS/Emergency Services evacuate->call_ehs waste_disposal Dispose of cleanup materials as hazardous waste. call_ehs->waste_disposal cleanup->waste_disposal

Caption: Decision-making process for spill response.

Spill Cleanup Protocol (for small, contained spills):

  • Ensure Safety: Wear the PPE outlined in Table 2. Ensure adequate ventilation.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow[10].

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste[5][10].

  • Decontamination: Clean the spill area with soap and water. Be mindful to prevent runoff into drains[3][11].

  • Disposal: The cleanup materials are now considered hazardous waste and must be disposed of according to the protocol in Section 3.

For large spills, evacuate the area immediately and contact your institution's emergency response team[5].

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, utilizing appropriate protective measures, and adhering to a structured disposal protocol, researchers can mitigate risks and ensure a safe working environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current information.

References

A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to use them safely and effectively. The compound 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine and its isomers are potent building blocks in medicinal chemistry and materials science. However, their utility is matched by significant handling risks. This guide moves beyond generic safety data sheets to provide a practical, in-depth operational plan grounded in established safety principles.

Important Note on Isomers: Comprehensive safety data is most readily available for the isomer 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS No. 71701-92-3) . The protocols outlined here are based on the known hazards of this compound. While this guidance is directly applicable, researchers handling any related isomer, including this compound, must assume a similar or identical hazard profile and apply these precautions rigorously.

Foundational Hazard Assessment

Understanding the specific threats this chemical poses is the first step in building a self-validating safety protocol. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine is classified as acutely toxic if ingested and is a significant irritant to the skin, eyes, and respiratory system.[1] The trifluoromethyl group and halogen substituents contribute to its reactivity and toxicological profile.

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 3)💀Danger H301: Toxic if swallowed.[1]
Skin Irritation (Category 2)! Danger H315: Causes skin irritation.[1][2]
Eye Irritation (Category 2A)! Danger H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System! Danger H335: May cause respiratory irritation.[1]

Mandatory Personal Protective Equipment (PPE)

Your PPE is the last line of defense. It must be selected and used correctly, without exception. The causality is simple: preventing chemical contact with your body prevents injury.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Chemical Splash Goggles & Full-Face ShieldGoggles must provide a complete seal around the eyes, conforming to ANSI Z87.1 standards.[3] A face shield worn over goggles is mandatory when handling stock solutions or performing transfers, as it protects the entire face from splashes.[3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile)Disposable nitrile gloves provide excellent short-term protection for minor splashes and transfers.[3][4] For extended operations or handling larger quantities, consult the glove manufacturer's resistance guide. Never reuse disposable gloves.
Body Protection Flame-Resistant Laboratory Coat & Chemical ApronA flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing and kept fully buttoned.[3] When handling concentrates or during waste disposal, a chemical-resistant apron provides an essential secondary barrier.[5]
Respiratory Work within a Certified Chemical Fume HoodThe primary engineering control is a properly functioning chemical fume hood to prevent inhalation of vapors.[6] If there is any risk of aerosol generation outside of a hood, a NIOSH-approved air-purifying respirator with appropriate cartridges must be used.[7][8]
Foot Protection Closed-Toe ShoesShoes must fully cover the foot. Perforated shoes or sandals are strictly prohibited in the laboratory environment.[3]

Standard Operating Protocol for Safe Handling

This step-by-step protocol is designed to minimize exposure at every stage of the workflow.

  • Preparation:

    • Confirm that a certified chemical fume hood is operational and the safety shower/eyewash station is unobstructed.[6]

    • Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood to minimize movement in and out of the containment area.

    • Don the full, mandatory PPE as detailed in the table above.

  • Aliquotting and Transfer:

    • This compound is a solid at room temperature (melting point 28-32 °C). Handle it as a powder within the fume hood. Avoid creating dust.

    • Use non-sparking tools for transfers.[9]

    • When dissolving, add the solid to the solvent slowly to control any potential exothermic reactions.

    • Keep all containers tightly closed when not in active use to prevent the escape of vapors.[10][11]

  • Reaction and Workup:

    • Conduct all reactions within the fume hood.

    • Ensure any heating or cooling baths are stable and properly secured.

    • During workup procedures involving extractions, vent separatory funnels frequently and direct the opening away from you, towards the back of the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

    • Wash hands and arms thoroughly with soap and water after exiting the laboratory.[10]

Emergency Response Protocols

Accidents are preventable, but preparedness is essential.

Chemical Spill Response

In the event of a spill, a calm and methodical response is critical to ensure safety.

Spill_Response_Workflow cluster_Immediate Immediate Actions cluster_Response Containment & Cleanup (Full PPE) cluster_Final Final Steps Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Risk Alert->Assess If safe Contain Contain Spill with Absorbent Material (Sand, Vermiculite) Assess->Contain Collect Collect Material into Sealable Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Label Label Waste Container 'Halogenated Hazardous Waste' Decontaminate->Label Dispose Dispose via Institutional EHS Procedures Label->Dispose Report Report Incident to Supervisor Dispose->Report

Caption: Workflow for responding to a chemical spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][12]

  • Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. If irritation develops or persists, seek medical attention.[10][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[12]

Storage and Waste Disposal

Proper storage and disposal are non-negotiable aspects of the chemical lifecycle, crucial for long-term laboratory and environmental safety.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[10][13] The storage area should be locked to restrict access.[10][11] Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[6]

Disposal

This material and its containers must be disposed of as hazardous waste.

  • Never dispose of this chemical down the sink or in general waste.[13]

  • Collect all waste material (including contaminated consumables like gloves and absorbent pads) in a dedicated, properly labeled, and sealed container for halogenated organic waste .[14]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[10][14]

By integrating these expert-level protocols into your daily workflow, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.